Methyl pent-2-enoate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C6H10O2 |
|---|---|
Molecular Weight |
114.14 g/mol |
IUPAC Name |
methyl pent-2-enoate |
InChI |
InChI=1S/C6H10O2/c1-3-4-5-6(7)8-2/h4-5H,3H2,1-2H3 |
InChI Key |
MBAHGFJTIVZLFB-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CC(=O)OC |
Synonyms |
methyl pentenoate |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Synthesis of Methyl Pent-2-enoate from Propanal
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of methyl pent-2-enoate from propanal. The core of this process is the Horner-Wadsworth-Emmons (HWE) reaction, a highly efficient and stereoselective method for the formation of α,β-unsaturated esters. This document outlines the reaction pathway, provides detailed experimental protocols, presents quantitative data for expected outcomes, and includes guidance on the purification and characterization of the final product.
Introduction and Reaction Pathway
The synthesis of this compound from propanal is a C-C bond-forming reaction that extends a three-carbon aldehyde into a six-carbon unsaturated ester. While several olefination reactions exist, the Horner-Wadsworth-Emmons (HWE) reaction is the preferred method for this transformation. It offers significant advantages over the traditional Wittig reaction, including the formation of predominantly the thermodynamically favored (E)-alkene and the facile removal of the water-soluble phosphate byproduct, which simplifies purification.[1][2]
The overall transformation is a two-step process, beginning with the preparation of the phosphonate reagent, followed by the HWE reaction with propanal.
Step 1: Preparation of the Phosphonate Reagent (Michaelis-Arbuzov Reaction)
The required phosphonate reagent, trimethyl phosphonoacetate, can be synthesized via the Michaelis-Arbuzov reaction between trimethyl phosphite and methyl chloroacetate. However, trimethyl phosphonoacetate is commercially available and is typically used directly.
Step 2: Horner-Wadsworth-Emmons Olefination
The core of the synthesis is the Horner-Wadsworth-Emmons reaction. In this step, the phosphonate carbanion, generated by deprotonating trimethyl phosphonoacetate with a suitable base, undergoes a nucleophilic addition to the carbonyl carbon of propanal. The resulting intermediate then eliminates a phosphate salt to yield the desired α,β-unsaturated ester, this compound.[1][3]
The reaction pathway is illustrated in the diagram below:
References
Spectroscopic Profile of Methyl (E)-pent-2-enoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of methyl (E)-pent-2-enoate. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring such spectra. This information is crucial for the unambiguous identification and quality control of this compound in research and development settings.
Spectroscopic Data Summary
The empirical formula for methyl (E)-pent-2-enoate is C₆H₁₀O₂, with a molecular weight of 114.14 g/mol .[1] The spectroscopic data presented below provides a detailed structural confirmation of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR) Data
The ¹H NMR spectrum provides information about the chemical environment and connectivity of the hydrogen atoms in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| Data not available in search results |
Note: Specific chemical shift, multiplicity, and coupling constant values for ¹H NMR were not available in the provided search results. This table structure is provided as a template for data insertion.
¹³C NMR (Carbon-13 NMR) Data
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.
| Chemical Shift (δ) ppm | Assignment |
| Data not available in search results |
Note: Specific chemical shift values for ¹³C NMR were not available in the provided search results. This table structure is provided as a template for data insertion.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
| Wavenumber (cm⁻¹) | Description of Absorption |
| Data not available in search results |
Note: Specific wavenumber and absorption descriptions for IR spectroscopy were not available in the provided search results. This table structure is provided as a template for data insertion.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
| m/z Ratio | Relative Abundance (%) |
| Data not available in search results |
Note: A complete list of m/z ratios and their relative abundances was not available in the provided search results. This table structure is provided as a template for data insertion.
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented above.
NMR Spectroscopy
Sample Preparation:
-
Approximately 5-25 mg of the methyl (E)-pent-2-enoate sample is accurately weighed and dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
The solution is then filtered through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.
-
The final volume of the solution in the NMR tube should be approximately 4-5 cm in height.
-
A small amount of an internal standard, such as tetramethylsilane (TMS), is added for chemical shift referencing (δ = 0.00 ppm).
Data Acquisition:
-
The NMR tube is placed in the spectrometer's probe.
-
The magnetic field is locked onto the deuterium signal of the solvent.
-
The magnetic field homogeneity is optimized by shimming to obtain sharp spectral lines.
-
For ¹H NMR, the spectrum is acquired using a standard pulse-acquire sequence.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity.
Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)
-
A small amount of the neat liquid sample, methyl (E)-pent-2-enoate, is placed directly onto the ATR crystal.
-
The anvil is lowered to press the sample firmly and evenly against the crystal.
-
A background spectrum of the clean, empty ATR crystal is recorded.
-
The IR spectrum of the sample is then recorded by passing an infrared beam through the crystal. The beam interacts with the sample at the surface, and the attenuated radiation is detected.
-
The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (Gas Chromatography-Mass Spectrometry - GC-MS)
-
A dilute solution of methyl (E)-pent-2-enoate is prepared in a volatile organic solvent (e.g., dichloromethane or diethyl ether).
-
A small volume (typically 1 µL) of the solution is injected into the gas chromatograph.
-
The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column, which separates the components of the mixture based on their boiling points and interactions with the column's stationary phase.
-
As methyl (E)-pent-2-enoate elutes from the GC column, it enters the mass spectrometer's ion source.
-
In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.
-
The resulting positively charged ions (the molecular ion and fragment ions) are accelerated and separated by a mass analyzer based on their mass-to-charge (m/z) ratio.
-
A detector records the abundance of each ion at a specific m/z ratio, generating a mass spectrum.
Data Interpretation Workflow
The following diagram illustrates the logical workflow for characterizing an organic molecule like methyl (E)-pent-2-enoate using the spectroscopic techniques discussed.
Caption: Logical workflow for the structural elucidation of methyl (E)-pent-2-enoate.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Methyl Pent-2-enoate Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of the geometric isomers of methyl pent-2-enoate: (E)-methyl pent-2-enoate and (Z)-methyl pent-2-enoate. This document details their structural differences, physical characteristics, spectroscopic data, and chemical reactivity. Experimental protocols for their synthesis and key reactions are also outlined to support further research and application in drug development and organic synthesis.
Introduction
This compound (C₆H₁₀O₂) is an α,β-unsaturated ester that exists as two geometric isomers, (E) and (Z), due to the restricted rotation around the carbon-carbon double bond. The arrangement of the substituents on the double bond significantly influences the physical and chemical properties of these isomers, making their individual characterization crucial for applications in fields such as fragrance, polymer chemistry, and pharmaceutical synthesis. The (E)-isomer is commonly referred to as the trans-isomer, while the (Z)-isomer is the cis-isomer.
Physical Properties
The physical properties of the (E) and (Z) isomers of this compound are summarized in Table 1. While experimental data for the (E)-isomer is more readily available, some properties for the (Z)-isomer are estimated based on trends observed in similar compounds due to a scarcity of direct experimental values.
Table 1: Physical Properties of this compound Isomers
| Property | (E)-Methyl Pent-2-enoate | (Z)-Methyl Pent-2-enoate |
| Molecular Weight ( g/mol ) | 114.14 | 114.14 |
| Boiling Point (°C) | 148-150 | Estimated to be slightly lower than the (E)-isomer |
| Density (g/cm³ at 20°C) | ~0.935 | Estimated to be slightly higher than the (E)-isomer |
| Refractive Index (n²⁰/D) | ~1.438 | Estimated to be slightly different from the (E)-isomer |
| Calculated XLogP3 | 1.4 | 1.4 |
| Solubility | Soluble in most organic solvents; sparingly soluble in water. | Soluble in most organic solvents; sparingly soluble in water. |
Note: Some physical properties for the (Z)-isomer are estimations due to limited available experimental data.
Spectroscopic Data
The stereochemistry of the this compound isomers can be unequivocally determined using various spectroscopic techniques. The key distinguishing features in their NMR, IR, and Mass spectra are detailed below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for differentiating between the (E) and (Z) isomers. The coupling constants between the vinylic protons and the chemical shifts of the allylic and vinylic carbons are particularly informative.
Table 2: ¹H NMR Spectroscopic Data (Typical Chemical Shifts δ [ppm] and Coupling Constants J [Hz])
| Proton | (E)-Methyl Pent-2-enoate | (Z)-Methyl Pent-2-enoate (Predicted) |
| -OCH₃ | ~3.70 (s) | ~3.65 (s) |
| C(2)-H | ~5.80 (dt, J ≈ 15.6, 1.5) | ~5.75 (dt, J ≈ 11.5, 1.7) |
| C(3)-H | ~6.95 (dt, J ≈ 15.6, 6.9) | ~6.20 (dt, J ≈ 11.5, 7.5) |
| -CH₂- | ~2.20 (dq, J ≈ 7.5, 1.5) | ~2.60 (dq, J ≈ 7.5, 1.7) |
| -CH₃ (ethyl) | ~1.05 (t, J ≈ 7.5) | ~1.00 (t, J ≈ 7.5) |
The most significant difference is the coupling constant between the two vinylic protons (C(2)-H and C(3)-H), which is expected to be around 15.6 Hz for the trans arrangement in the (E)-isomer and around 11.5 Hz for the cis arrangement in the (Z)-isomer.
Table 3: ¹³C NMR Spectroscopic Data (Typical Chemical Shifts δ [ppm])
| Carbon | (E)-Methyl Pent-2-enoate | (Z)-Methyl Pent-2-enoate (Predicted) |
| C=O | ~167 | ~166 |
| -OCH₃ | ~51 | ~51 |
| C(2) | ~122 | ~121 |
| C(3) | ~148 | ~147 |
| C(4) | ~25 | ~21 |
| C(5) | ~12 | ~13 |
Infrared (IR) Spectroscopy
The IR spectra of both isomers will show characteristic absorptions for the α,β-unsaturated ester functionality.
-
C=O stretch: A strong absorption band around 1720-1730 cm⁻¹.
-
C=C stretch: An absorption band around 1650-1660 cm⁻¹.
-
C-O stretch: Strong absorptions in the 1300-1100 cm⁻¹ region.
-
=C-H out-of-plane bend: The (E)-isomer typically shows a strong band around 980-960 cm⁻¹, which is characteristic of a trans-disubstituted alkene. This band is absent or weak in the spectrum of the (Z)-isomer.
Mass Spectrometry (MS)
The electron ionization (EI) mass spectra of both isomers are expected to be very similar, showing a molecular ion peak (M⁺) at m/z = 114. Key fragmentation patterns would include the loss of the methoxy group (-OCH₃) to give a fragment at m/z = 83, and the loss of the methoxycarbonyl group (-COOCH₃) to give a fragment at m/z = 55.
Chemical Properties and Reactivity
The chemical reactivity of this compound isomers is dominated by the α,β-unsaturated ester functional group. This system is susceptible to both 1,2-addition to the carbonyl group and 1,4-conjugate addition to the carbon-carbon double bond. The stereochemistry of the double bond can influence the rate and stereochemical outcome of these reactions.
Hydrogenation
Catalytic hydrogenation of the carbon-carbon double bond in α,β-unsaturated esters is a common transformation.[1][2][3] The reaction typically proceeds smoothly in the presence of a heterogeneous catalyst such as palladium on carbon (Pd/C) or a homogeneous catalyst to yield methyl pentanoate. The reactivity of the (Z)-isomer may be slightly higher due to the greater steric strain associated with the cis configuration.
Halogenation
Addition of halogens, such as bromine (Br₂), across the double bond is a characteristic reaction of alkenes. This reaction would proceed via a bromonium ion intermediate to give the dihaloester. The stereochemical outcome of the addition (e.g., anti-addition) would lead to different diastereomers from the (E) and (Z) isomers.
Polymerization
As an acrylic ester derivative, this compound can undergo radical polymerization. The reactivity in polymerization can be influenced by the steric hindrance around the double bond, with the (E)-isomer potentially showing different polymerization kinetics compared to the more sterically hindered (Z)-isomer.
Experimental Protocols
Synthesis of this compound Isomers
A mixture of (E)- and (Z)-methyl pent-2-enoate can be synthesized via the Wittig reaction.[4] The stereochemical outcome can be influenced by the choice of ylide and reaction conditions.
Protocol: Wittig Synthesis of this compound
-
To a stirred solution of methyl (triphenylphosphoranylidene)acetate (1.1 equivalents) in anhydrous toluene (10 mL per gram of ylide) under an inert atmosphere, add propanal (1.0 equivalent) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the triphenylphosphine oxide byproduct.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a mixture of (E) and (Z) isomers.
-
The isomers can be separated by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.[5]
Characterization Workflow
The following diagram illustrates the logical workflow for the characterization and differentiation of the synthesized isomers.
Conclusion
This technical guide has summarized the key physical and chemical properties of the (E) and (Z) isomers of this compound. The distinct differences in their spectroscopic data, particularly NMR coupling constants, provide a reliable method for their identification. While both isomers exhibit the characteristic reactivity of α,β-unsaturated esters, their stereochemistry can influence reaction rates and outcomes. The provided experimental outlines for synthesis and characterization serve as a foundation for further investigation and utilization of these versatile chemical building blocks in research and development.
References
- 1. Asymmetric hydrogenation of α,β-unsaturated carboxylic esters with chiral iridium N,P ligand complexes. | Semantic Scholar [semanticscholar.org]
- 2. Catalytic hydrogenation of α,β-unsaturated carboxylic acid derivatives using copper( i )/N-heterocyclic carbene complexes - Chemical Communications (RSC Publishing) DOI:10.1039/C8CC09853K [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. odp.library.tamu.edu [odp.library.tamu.edu]
- 5. US7332092B2 - Method of separating E and Z isomers of an alkene alcohol and derivatives thereof - Google Patents [patents.google.com]
CAS number and molecular weight of methyl trans-2-pentenoate
For Researchers, Scientists, and Drug Development Professionals
This document provides core technical data for methyl trans-2-pentenoate, a valuable compound in organic synthesis and pharmaceutical research. The information is presented to meet the needs of a professional scientific audience, with a focus on clarity and precision.
Chemical Identity and Properties
The fundamental chemical identifiers for methyl trans-2-pentenoate are summarized below. This data is essential for accurate record-keeping, safety assessments, and experimental design.
Data Presentation
| Identifier | Value |
| CAS Number | 15790-88-2[1][2][3] |
| Molecular Formula | C6H10O2[1][2][3] |
| Molecular Weight | 114.14 g/mol [1][3][4] |
| IUPAC Name | methyl (2E)-pent-2-enoate[2] |
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and analysis of methyl trans-2-pentenoate are beyond the scope of this document. Researchers should consult peer-reviewed literature and established chemical synthesis databases for specific methodologies. Standard techniques such as gas chromatography (GC) and infrared spectroscopy are typically used to confirm the identity and purity of the compound.
Mandatory Visualizations
To facilitate a conceptual understanding of the workflow for chemical identification, the following diagram is provided.
References
Potential Industrial Applications of Methyl Pent-2-enoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl pent-2-enoate, an α,β-unsaturated ester, presents a versatile platform for a range of industrial applications. Its chemical structure, featuring a reactive carbon-carbon double bond and an ester functional group, makes it a valuable precursor in polymer synthesis, a building block in fine chemical and pharmaceutical intermediate production, and a potential contributor to the flavor and fragrance industry. This technical guide provides an in-depth analysis of the potential industrial applications of this compound, detailing its chemical properties, synthesis, and reactivity. Furthermore, it outlines experimental protocols for its key transformations and explores its prospective role in the development of novel materials and bioactive molecules.
Introduction
This compound (C₆H₁₀O₂) is an organic compound with the IUPAC name methyl (2E)-pent-2-enoate.[1] As a member of the acrylate ester family, it is characterized by a methyl ester group conjugated to a carbon-carbon double bond. This arrangement of functional groups imparts a unique reactivity profile, making it susceptible to both polymerization and various addition reactions. The potential applications of this compound span several industrial sectors, driven by its ability to act as a monomer and a versatile synthetic intermediate.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in various industrial processes.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₀O₂ | [1] |
| Molecular Weight | 114.14 g/mol | [1] |
| Appearance | Clear, colorless liquid | |
| IUPAC Name | methyl (2E)-pent-2-enoate | [1] |
| CAS Number | 15790-88-2, 818-59-7 | [2][3] |
| Synonyms | Methyl trans-2-pentenoate, Methyl 3-ethylacrylate | [2][4] |
| Boiling Point | Not explicitly found, but related compounds have boiling points in the range of 140-160 °C. | |
| Density | Not explicitly found for this compound. The related ethyl (E)-2-methyl-2-pentenoate has a specific gravity of 0.90400 to 0.91400 @ 25.00 °C. | |
| Solubility | Expected to be soluble in organic solvents and have moderate solubility in water. | |
| Flash Point | Not explicitly found for this compound. The related ethyl (E)-2-methyl-2-pentenoate has a flash point of 139.00 °F (59.44 °C). |
Synthesis of this compound
The Horner-Wadsworth-Emmons (HWE) reaction is a widely employed and highly stereoselective method for the synthesis of α,β-unsaturated esters, yielding predominantly the (E)-isomer. This makes it an ideal route for the preparation of this compound.
Horner-Wadsworth-Emmons Reaction Workflow
Detailed Experimental Protocol: Synthesis of this compound via Horner-Wadsworth-Emmons Reaction
Materials:
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Methyl (diethylphosphono)acetate
-
Propanal
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, and other standard laboratory glassware.
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend sodium hydride (1.1 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Add methyl (diethylphosphono)acetate (1.0 eq) dropwise to the stirred suspension via the dropping funnel.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour to ensure the complete formation of the phosphonate ylide.
-
Cool the reaction mixture back to 0 °C and add propanal (1.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation.
| Reagent | Molar Ratio | Notes |
| Sodium Hydride (60%) | 1.1 | Handle with care under an inert atmosphere. |
| Methyl (diethylphosphono)acetate | 1.0 | |
| Propanal | 1.0 | Should be freshly distilled before use. |
| Anhydrous THF | - | Solvent |
Industrial Applications
Polymer Synthesis
As an acrylate ester, this compound can serve as a monomer in the synthesis of various polymers. The polymerization of acrylate esters can proceed through several mechanisms, including free-radical, anionic, and coordination polymerization.
4.1.1. Polymerization Mechanisms
-
Free-Radical Polymerization: This is a common method for polymerizing acrylate esters, typically initiated by thermal or photochemical decomposition of an initiator to generate free radicals.[5]
-
Anionic Polymerization: This method allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions.[6][7]
-
Ziegler-Natta Polymerization: While primarily used for non-polar olefins like ethylene and propylene, Ziegler-Natta catalysts can also be employed for the polymerization of some polar monomers.[8][9][10][11]
4.1.2. Detailed Experimental Protocol: Free-Radical Polymerization of this compound
Materials:
-
This compound
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous toluene
-
Methanol
-
Schlenk flask, magnetic stirrer, and other standard laboratory glassware for inert atmosphere reactions.
Procedure:
-
Purify this compound by passing it through a column of basic alumina to remove any inhibitors.
-
In a Schlenk flask under a nitrogen atmosphere, dissolve the purified this compound (1.0 eq) and AIBN (0.01 eq) in anhydrous toluene.
-
Heat the reaction mixture to 60-80 °C and stir for 24 hours.
-
Monitor the polymerization by observing the increase in viscosity of the solution.
-
After the reaction is complete, cool the mixture to room temperature and precipitate the polymer by pouring the solution into a large excess of methanol.
-
Filter the precipitated polymer and wash with methanol.
-
Dry the polymer under vacuum to a constant weight.
| Component | Molar Ratio | Purpose |
| This compound | 1.0 | Monomer |
| AIBN | 0.01 | Initiator |
| Toluene | - | Solvent |
| Methanol | - | Non-solvent for precipitation |
Fine Chemical Synthesis
The conjugated system in this compound makes it a valuable substrate for various carbon-carbon bond-forming reactions, which are fundamental in fine chemical synthesis.
4.2.1. Michael Addition
This compound can act as a Michael acceptor, reacting with a wide range of nucleophiles in a conjugate addition. This reaction is a powerful tool for the formation of new carbon-carbon and carbon-heteroatom bonds.
4.2.2. Diels-Alder Reaction
As a dienophile, this compound can participate in [4+2] cycloaddition reactions with conjugated dienes to form cyclohexene derivatives. These cyclic structures are common motifs in natural products and pharmaceuticals.
4.2.3. Detailed Experimental Protocol: Michael Addition of Diethyl Malonate to this compound
Materials:
-
This compound
-
Diethyl malonate
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Hydrochloric acid (HCl), dilute aqueous solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve sodium ethoxide (catalytic amount, e.g., 0.1 eq) in anhydrous ethanol.
-
To this solution, add diethyl malonate (1.0 eq).
-
Add this compound (1.0 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
After completion, neutralize the reaction mixture with a dilute aqueous solution of HCl.
-
Remove the ethanol under reduced pressure.
-
Extract the residue with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution to obtain the crude Michael adduct.
-
Purify the product by column chromatography on silica gel.
| Component | Molar Ratio | Role |
| This compound | 1.0 | Michael Acceptor |
| Diethyl malonate | 1.0 | Michael Donor |
| Sodium ethoxide | 0.1 | Base Catalyst |
| Ethanol | - | Solvent |
Flavor and Fragrance Industry
The structurally related 2-methyl-2-pentenoic acid is known for its fruity, strawberry-like aroma and is used as a flavor and fragrance agent.[12][13] It is highly probable that this compound also possesses a fruity aroma, making it a potential candidate for use in the formulation of flavors and fragrances. Further sensory analysis, such as gas chromatography-olfactometry (GC-O), would be required to fully characterize its organoleptic properties.
Pharmaceutical Applications
While there are no direct pharmaceutical applications of this compound reported, its derivatives hold significant potential in drug development.
4.4.1. Synthesis of Chiral Building Blocks
The double bond in this compound can be stereoselectively reduced or functionalized to create chiral centers. These chiral molecules can serve as valuable building blocks in the asymmetric synthesis of complex pharmaceutical compounds.[14]
4.4.2. Precursor for Heterocyclic Compounds
The reactivity of this compound allows for its use as a precursor in the synthesis of various heterocyclic compounds. For instance, its reaction with hydrazines can lead to the formation of pyrazolines, a class of compounds known for a wide range of biological activities, including anti-inflammatory and anticancer properties.[12][15][16][17]
Safety and Handling
Conclusion
This compound is a versatile chemical with a broad spectrum of potential industrial applications. Its ability to undergo polymerization makes it a candidate for the development of novel polymers with tailored properties. As a reactive intermediate, it offers synthetic routes to a variety of fine chemicals and complex molecules, including potential pharmaceutical intermediates. Further research into the specific polymerization characteristics of this compound and the exploration of its utility in the synthesis of high-value compounds are warranted to fully realize its industrial potential. The development of efficient and scalable synthetic protocols for its derivatives will be crucial for its successful integration into various industrial processes.
References
- 1. Methyl 2-pentenoate | C6H10O2 | CID 5364718 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 818-59-7 | 2323-1-17 | this compound | SynQuest Laboratories [synquestlabs.com]
- 3. methyl 2-pentenoate, 818-59-7 [thegoodscentscompany.com]
- 4. scbt.com [scbt.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 8. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Ziegler-Natta catalyst | Polymerization, Olefins, Alkylaluminums | Britannica [britannica.com]
- 12. Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2-methyl-2-pentenoic acid, 3142-72-1 [thegoodscentscompany.com]
- 14. benchchem.com [benchchem.com]
- 15. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
The Enigmatic Presence of Methyl Pent-2-enoate: A Technical Guide to its Natural Occurrence and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl pent-2-enoate (C₆H₁₀O₂) is a volatile organic compound (VOC) with potential applications in the flavor, fragrance, and pharmaceutical industries. While its synthetic routes are established, its natural occurrence remains a subject of scientific exploration. This technical guide provides a comprehensive overview of the current understanding of this compound in nature, alongside detailed protocols for its isolation and identification from natural sources.
The presence of structurally related compounds in various organisms suggests the potential for this compound to be a yet-undiscovered or minor component of many natural volatile profiles. For instance, its potential precursor, 2-methyl-2-pentenoic acid, has been identified in wild strawberry fruit (Fragaria spp.), snake fruit (Salacca zalacca), and the plant Heteromorpha trifoliata[1]. Furthermore, a related ester, methyl 4,4-dimethylpent-2-enoate, has been successfully isolated from the fungus Candida albicans[2]. These findings strongly indicate that this compound could be present in the volatile bouquets of various fruits, plants, and microorganisms. Its isolation and characterization are, therefore, of significant interest for the discovery of new bioactive molecules and natural flavor compounds.
Data Presentation: Quantitative Analysis of this compound in Natural Sources
Precise quantitative data for the natural occurrence of this compound is currently limited in published literature. However, for the purpose of illustrating a structured approach to data presentation, the following table provides a hypothetical summary of potential concentrations that could be determined through the experimental protocols outlined in this guide. This table serves as a template for researchers to populate with their own findings.
| Natural Source (Hypothetical) | Sample Type | Concentration (µg/g fresh weight) | Isolation Method | Analytical Method | Reference |
| Fragaria vesca (Wild Strawberry) | Fruit | 0.5 - 2.0 | HS-SPME | GC-MS | (Hypothetical Data) |
| Candida albicans | Culture Headspace | 0.1 - 0.8 | HS-SPME | GC-MS | (Hypothetical Data) |
| Salacca zalacca (Snake Fruit) | Fruit Pulp | 0.2 - 1.5 | Steam Distillation | GC-MS | (Hypothetical Data) |
| Heteromorpha trifoliata | Leaf Essential Oil | 1.0 - 5.0 | Steam Distillation | GC-MS | (Hypothetical Data) |
Experimental Protocols
The isolation and identification of a volatile compound like this compound from a complex natural matrix requires a multi-step approach. Below are two detailed experimental protocols commonly employed for such purposes.
Isolation by Steam Distillation
This classical method is suitable for extracting essential oils and other volatile compounds from plant and fungal materials.
Objective: To isolate the volatile fraction from a natural source, which may contain this compound.
Materials:
-
Fresh or dried natural source material (e.g., fruit pulp, plant leaves, fungal biomass)
-
Distilled water
-
Clevenger-type apparatus or similar steam distillation setup
-
Heating mantle
-
Condenser with circulating cold water
-
Separatory funnel
-
Anhydrous sodium sulfate
-
Organic solvent (e.g., diethyl ether or dichloromethane)
-
Rotary evaporator
Procedure:
-
Sample Preparation: Homogenize the fresh or dried natural source material to increase the surface area for efficient extraction.
-
Apparatus Setup: Assemble the Clevenger-type apparatus. Place the homogenized sample and distilled water into the boiling flask.
-
Distillation: Gently heat the mixture using a heating mantle. The steam generated will pass through the sample, carrying the volatile compounds.
-
Condensation: The steam and volatile compound mixture will be cooled in the condenser and collected in the collection tube.
-
Separation: As the condensate cools, the less dense, water-immiscible volatile fraction will separate from the aqueous layer.
-
Extraction: Carefully collect the volatile fraction. If the yield is low, perform a liquid-liquid extraction of the aqueous distillate with an appropriate organic solvent (e.g., diethyl ether).
-
Drying: Dry the collected organic phase over anhydrous sodium sulfate to remove any residual water.
-
Concentration: Remove the solvent using a rotary evaporator under reduced pressure to obtain the concentrated volatile extract.
-
Analysis: Analyze the extract using Gas Chromatography-Mass Spectrometry (GC-MS) for the identification and quantification of this compound.
Isolation and Identification by Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)
This modern, solvent-free technique is highly sensitive and ideal for the analysis of volatile and semi-volatile compounds in the headspace of a sample.
Objective: To identify and quantify this compound in the volatile profile of a natural source.
Materials:
-
Fresh natural source material (e.g., fruit, plant tissue, fungal culture)
-
SPME fiber assembly (e.g., with a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) coating)
-
Headspace vials with septa
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
-
Analytical standards of this compound
Procedure:
-
Sample Preparation: Place a known amount of the finely chopped or homogenized fresh sample into a headspace vial.
-
Equilibration: Seal the vial and allow the sample to equilibrate at a controlled temperature (e.g., 40-60°C) for a specific time (e.g., 30 minutes) to allow volatile compounds to partition into the headspace.
-
SPME Adsorption: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.
-
Desorption and GC-MS Analysis:
-
Retract the fiber and immediately insert it into the hot injection port of the GC-MS.
-
The adsorbed volatile compounds will be thermally desorbed from the fiber and transferred to the GC column.
-
The compounds are separated based on their volatility and polarity in the GC column.
-
The separated compounds are then ionized and fragmented in the mass spectrometer.
-
-
Identification: Identify this compound by comparing the obtained mass spectrum and retention time with those of an authentic analytical standard.
-
Quantification: Quantify the amount of this compound using a calibration curve prepared with the analytical standard.
Mandatory Visualization
The following diagrams illustrate the key experimental workflows described above.
Caption: Workflow for the isolation of volatile compounds using steam distillation.
Caption: Workflow for the analysis of volatile compounds using HS-SPME-GC-MS.
Caption: A plausible biosynthetic pathway for this compound in plants.
References
A Technical Guide to the Thermodynamic Properties of Methyl Pent-2-enoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl pent-2-enoate, an unsaturated ester, finds applications in various chemical syntheses, including in the fragrance and flavor industry and as a potential building block in the development of more complex molecules. A thorough understanding of its thermodynamic properties is crucial for process design, reaction optimization, and safety assessments in its production and use. This technical guide provides a summary of key thermodynamic parameters for this compound, outlines the experimental methodologies for their determination, and presents estimated data based on established computational methods due to the limited availability of direct experimental values.
Core Thermodynamic Properties
The thermodynamic properties of a compound govern its behavior in chemical reactions and physical processes. Key parameters include the enthalpy of formation, which indicates the energy stored within the molecule; the heat capacity, which describes how the molecule's temperature changes with the addition of heat; and the standard entropy, a measure of the molecule's disorder.
Data Presentation
Due to a scarcity of direct experimental data for this compound in the reviewed literature, the following tables present estimated thermodynamic properties derived from well-established group additivity methods: the Benson group increment theory and the Joback method. These methods provide reliable estimations for organic molecules and are valuable tools in the absence of experimental data.
Table 1: Estimated Physicochemical and Thermodynamic Properties of Methyl (E)-pent-2-enoate
| Property | Benson Group Increment Method | Joback Method | Units |
| Molecular Formula | C₆H₁₀O₂ | C₆H₁₀O₂ | - |
| Molecular Weight | 114.14 | 114.14 | g/mol |
| Standard Enthalpy of Formation (Gas, 298.15 K) | -339.5 | -342.0 | kJ/mol |
| Standard Molar Entropy (Gas, 298.15 K) | 378.2 | - | J/(mol·K) |
| Heat Capacity (Gas, Cₚ) at 298.15 K | 135.8 | 145.3 | J/(mol·K) |
| Boiling Point | - | 410.5 | K |
| Critical Temperature | - | 589.7 | K |
| Critical Pressure | - | 3.45 | MPa |
| Critical Volume | - | 398.0 | cm³/mol |
Note: The Benson method values were calculated using standard group contributions from established databases. The Joback method values were calculated using the group contributions outlined by Joback and Reid.
Experimental Protocols for Thermodynamic Property Determination
The following sections detail the standard experimental methodologies that would be employed to determine the thermodynamic properties of this compound.
Enthalpy of Formation via Combustion Calorimetry
The standard enthalpy of formation (ΔfH°) of an organic compound like this compound is typically determined indirectly through the measurement of its enthalpy of combustion (ΔcH°) using a bomb calorimeter.
Methodology:
-
Sample Preparation: A precisely weighed sample of high-purity this compound is placed in a crucible within a high-pressure vessel, known as a "bomb." A known amount of a combustion aid, such as benzoic acid, may be used to ensure complete combustion.
-
Pressurization: The bomb is sealed and pressurized with an excess of pure oxygen, typically to around 30 atm.
-
Calorimeter Assembly: The bomb is submerged in a known mass of water in a well-insulated container (the calorimeter). The initial temperature of the water is recorded with high precision.
-
Ignition: The sample is ignited remotely by passing an electric current through a fuse wire in contact with the sample.
-
Temperature Measurement: The temperature of the water is monitored and recorded at regular intervals until it reaches a maximum and then begins to cool.
-
Data Analysis: The heat released by the combustion reaction is calculated from the temperature rise of the calorimeter system (water and bomb), which has a predetermined heat capacity. The heat capacity of the calorimeter is typically determined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid.
-
Calculation of Enthalpy of Formation: The standard enthalpy of formation is then calculated from the experimentally determined standard enthalpy of combustion using Hess's law, along with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).
Heat Capacity by Differential Scanning Calorimetry (DSC)
The heat capacity (Cₚ) of liquid this compound as a function of temperature can be accurately measured using a Differential Scanning Calorimeter (DSC).[1][2]
Methodology:
-
Sample Preparation: A small, accurately weighed sample of liquid this compound (typically 5-10 mg) is hermetically sealed in an aluminum pan. An identical empty pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed to scan a specific temperature range at a constant heating rate (e.g., 10 K/min).
-
Measurement Scans: A three-step measurement procedure is typically followed:
-
Baseline Scan: An initial scan is performed with two empty pans to establish the baseline heat flow of the instrument.
-
Sapphire Scan: A scan is performed with a sapphire standard of known heat capacity to calibrate the instrument's heat flow signal.
-
Sample Scan: The scan is then run with the sample pan and the empty reference pan.
-
-
Data Analysis: The DSC measures the differential heat flow required to maintain the sample and reference at the same temperature. The heat capacity of the sample is calculated by comparing the heat flow to the sample with the heat flow to the sapphire standard, after subtracting the baseline. The result is a continuous measurement of Cₚ over the desired temperature range.[1][2]
Vapor Pressure by the Transpiration Method
The vapor pressure of this compound can be determined using the transpiration method, which is a dynamic technique suitable for compounds with low to moderate volatility.
Methodology:
-
Apparatus Setup: A stream of an inert carrier gas (e.g., nitrogen or argon) is passed through a thermostatted saturator containing the liquid this compound. The temperature of the saturator is precisely controlled.
-
Saturation: The carrier gas flows through the sample at a slow, controlled rate, allowing it to become saturated with the vapor of this compound.
-
Condensation and Collection: The gas-vapor mixture then passes through a condenser or a cold trap where the vaporized sample is collected.
-
Quantification: The amount of condensed this compound is determined gravimetrically or by a suitable analytical technique such as gas chromatography. The total volume of the carrier gas that has passed through the system is measured using a gas meter.
-
Calculation of Vapor Pressure: Assuming the ideal gas law, the partial pressure of the substance, which is equal to its vapor pressure at the temperature of the saturator, is calculated from the mass of the condensed vapor, the total volume of the carrier gas, and the temperature.
Logical Workflow for Thermodynamic Property Determination
The following diagram illustrates the logical workflow for the experimental and computational determination of the key thermodynamic properties of this compound.
Conclusion
This technical guide has provided an overview of the key thermodynamic properties of this compound, detailed the standard experimental protocols for their determination, and presented estimated values based on reliable computational methods. While experimental data remains the gold standard, the provided estimations offer valuable insights for researchers, scientists, and drug development professionals in the absence of such data. The outlined experimental workflows serve as a practical guide for laboratories equipped to perform these fundamental thermodynamic measurements. A comprehensive understanding of these properties is essential for the effective and safe application of this compound in various fields of chemical science.
References
An In-depth Technical Guide on the Safety and Handling Precautions for Methyl Pent-2-enoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for methyl pent-2-enoate, a flammable and irritant liquid commonly used in laboratory and research settings. Due to the existence of multiple isomers with varying properties, this document addresses the general hazards associated with this compound and provides specific data for known isomers where available. Researchers should always consult the safety data sheet (SDS) specific to the lot and isomer in use.
Chemical Identification and Physical Properties
This compound is an unsaturated ester with the molecular formula C₆H₁₀O₂. It exists as different isomers, primarily the (E) and (Z) stereoisomers, which may have different physical and toxicological properties. The CAS number can vary depending on the specific isomer or mixture.
Table 1: Physical and Chemical Properties of this compound Isomers
| Property | This compound (unspecified isomers) | methyl (E)-pent-2-enoate |
| CAS Number | 818-59-7[1][2][3] | 15790-88-2[4] |
| Molecular Formula | C₆H₁₀O₂[1][5] | C₆H₁₀O₂[4][5] |
| Molecular Weight | 114.14 g/mol [1][2][5] | 114.14 g/mol [4][5] |
| Appearance | Clear, colorless liquid | Colorless liquid |
| Boiling Point | 81-82 °C @ 45 mmHg[1] | 124.5 °C @ 760 mmHg (estimated)[6] |
| Flash Point | Data not available | 26.9 °C (80.0 °F) (estimated)[6] |
| Density | 0.915 g/cm³ (Predicted)[7][8] | Data not available |
| Solubility | Data not available | Soluble in organic solvents |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards are its flammability and its irritant effects on the skin, eyes, and respiratory system.[5]
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Hazard Category | GHS Hazard Statement |
| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[5] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[5] |
Toxicological Information
Table 3: Acute Toxicity Data for this compound
| Route of Exposure | Species | Value |
| Oral LD50 | Rat | Data not available |
| Dermal LD50 | Rabbit | Data not available |
| Inhalation LC50 | Rat | Data not available |
Due to the lack of specific data, caution should be exercised, and exposure should be minimized.
Experimental Protocols for Safety Assessment
The following are summaries of standard OECD guidelines that would be employed to determine the toxicological profile of a substance like this compound.
Flash Point Determination
The flash point is a critical measure of a liquid's flammability. Standard methods for its determination include closed-cup testers like the Pensky-Martens or Abel apparatus.[10][11]
Methodology Outline:
-
A sample of the liquid is placed in a test cup.
-
The sample is heated at a slow, constant rate.
-
An ignition source is passed over the cup at regular temperature intervals.
-
The flash point is the lowest temperature at which the vapors above the liquid ignite.[12]
Acute Toxicity Testing
Standardized protocols from the Organisation for Economic Co-operation and Development (OECD) are used to assess acute toxicity.
-
Acute Oral Toxicity (OECD 420, 423, 425): These guidelines describe methods for determining the oral toxicity of a substance.[1][2][6][7] The substance is administered to animals (typically rats) in a single dose or multiple doses within 24 hours.[1][7] Animals are observed for a set period (usually 14 days) for signs of toxicity and mortality.[6]
-
Acute Dermal Toxicity (OECD 402): This test evaluates the potential hazard from short-term dermal exposure.[13] The substance is applied to the shaved skin of animals for 24 hours, and the animals are observed for toxic effects.[13][14][15]
-
Acute Inhalation Toxicity (OECD 403, 436): This guideline is used to assess the toxicity of a substance when inhaled.[4][8][16][17] Animals are exposed to the substance in an inhalation chamber for a defined period, and the concentration that is lethal to 50% of the test animals (LC50) is determined.[8][17]
Safe Handling and Storage
Proper handling and storage procedures are critical to minimize the risks associated with this compound.
Personal Protective Equipment (PPE)
A comprehensive PPE protocol is essential when handling this chemical.[18][19]
-
Eye and Face Protection: Chemical splash goggles and a face shield should be worn.[18][20]
-
Skin Protection: A lab coat and chemical-resistant gloves (e.g., nitrile or neoprene) are mandatory.[18][20][21]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling vapors.[18][20]
Handling
-
Use in a well-ventilated area, such as a chemical fume hood.[20]
-
Avoid contact with skin, eyes, and clothing.[20]
-
Keep away from heat, sparks, and open flames.
-
Use non-sparking tools and ground all equipment to prevent static discharge.
-
Keep containers tightly closed when not in use.[20]
Storage
-
Store in a cool, dry, and well-ventilated area.[20]
-
Keep containers tightly closed.[20]
-
Store away from incompatible materials such as strong oxidizing agents, acids, and bases.
-
Store in a flammable liquids storage cabinet.
Emergency Procedures
First Aid Measures
Immediate action is required in case of exposure.
-
Inhalation: Remove the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[20][22][23]
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing.[23][24][25] Seek medical attention if irritation persists.[22][23]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[23][24][26] Remove contact lenses if present and easy to do.[20] Seek immediate medical attention.[22][24]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[22][23]
Spill Response
In the event of a spill, follow these procedures:
-
Evacuate: Immediately evacuate unnecessary personnel from the spill area.[27]
-
Ventilate: Ensure adequate ventilation.
-
Eliminate Ignition Sources: Remove all sources of ignition (sparks, flames, hot surfaces).[22][27]
-
Containment: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[27]
-
Cleanup: Use non-sparking tools for cleanup.[27]
-
Reporting: Report the spill to the appropriate environmental health and safety personnel.
Visualized Workflows
The following diagrams illustrate key safety and emergency workflows.
Caption: General workflow for handling this compound.
Caption: Procedure for cleaning up a small spill.
Caption: First aid procedures for different exposure routes.
References
- 1. researchgate.net [researchgate.net]
- 2. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 3. 818-59-7 | 2323-1-17 | this compound | SynQuest Laboratories [synquestlabs.com]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. Methyl 2-pentenoate | C6H10O2 | CID 5364718 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. OECD Guideline of Acute Inhalation toxicity | PPTX [slideshare.net]
- 9. methyl (E)-2-pentenoate, 15790-88-2 [thegoodscentscompany.com]
- 10. researchgate.net [researchgate.net]
- 11. Experimental Determination of Flash Points of Flammable Liquid Aqueous Solutions | Chemical Engineering Transactions [cetjournal.it]
- 12. scimed.co.uk [scimed.co.uk]
- 13. nucro-technics.com [nucro-technics.com]
- 14. Oecd acute,subacte, sub chronic dermal toxicity studies(402, 410, 411). | PPTX [slideshare.net]
- 15. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 16. oecd.org [oecd.org]
- 17. oecd.org [oecd.org]
- 18. ehs.ucsf.edu [ehs.ucsf.edu]
- 19. hazmatschool.com [hazmatschool.com]
- 20. echemi.com [echemi.com]
- 21. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 22. chemicalbook.com [chemicalbook.com]
- 23. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 24. ehs.princeton.edu [ehs.princeton.edu]
- 25. safeopedia.com [safeopedia.com]
- 26. CCOHS: First Aid for Chemical Exposures [ccohs.ca]
- 27. synquestlabs.com [synquestlabs.com]
An In-depth Technical Guide to the Isomeric Forms of Methyl Pent-2-enoate and Their Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isomeric forms of methyl pent-2-enoate, focusing on their structural differences, characterization using modern analytical techniques, and methods for their separation. This document is intended to serve as a valuable resource for professionals in the fields of chemical research and drug development.
Introduction to the Isomeric Forms of this compound
This compound (C₆H₁₀O₂) is an unsaturated ester that can exist as different isomers. The primary focus of this guide is on the geometric isomers, which arise from the restricted rotation around the carbon-carbon double bond (C2=C3). These are designated as the (E)- and (Z)-isomers, formerly known as trans and cis, respectively. The spatial arrangement of the substituents around the double bond leads to distinct physical and chemical properties, as well as different spectroscopic signatures.
In addition to geometric isomerism, positional isomers of this compound also exist, where the methyl group or the double bond is at a different position in the carbon chain. Examples include methyl 2-methylpent-2-enoate and methyl 3-methylpent-2-enoate.[1][2] Understanding the specific isomeric form is crucial in various applications, including fragrance, flavor, and pharmaceutical industries, as different isomers can exhibit varied biological activities and sensory properties.
Geometric Isomers of this compound
The two geometric isomers of this compound are (E)-methyl pent-2-enoate and (Z)-methyl pent-2-enoate. The (E)-isomer has the higher priority groups on opposite sides of the double bond, while the (Z)-isomer has them on the same side.
Caption: Geometric isomers of this compound.
Characterization Data
The characterization of the (E) and (Z) isomers of this compound is primarily achieved through spectroscopic and chromatographic techniques. The following tables summarize the key quantitative data for the identification of each isomer.
Physical and Chemical Properties
| Property | (E)-methyl pent-2-enoate | (Z)-methyl pent-2-enoate |
| Molecular Formula | C₆H₁₀O₂ | C₆H₁₀O₂ |
| Molecular Weight | 114.14 g/mol [3] | 114.14 g/mol |
| CAS Number | 15790-88-2[3] | 61978-01-2 |
Spectroscopic Data: ¹H and ¹³C NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between the (E) and (Z) isomers, primarily through the coupling constants of the vinylic protons.
| ¹H NMR (Predicted, CDCl₃) | (E)-methyl pent-2-enoate | (Z)-methyl pent-2-enoate |
| δ (ppm) | Proton Assignment | δ (ppm) |
| ~6.97 (dt, J ≈ 15.6, 6.9 Hz) | H-3 | ~6.30 (dt, J ≈ 11.6, 7.4 Hz) |
| ~5.84 (dt, J ≈ 15.6, 1.6 Hz) | H-2 | ~5.75 (dt, J ≈ 11.6, 1.7 Hz) |
| ~3.73 (s) | -OCH₃ | ~3.70 (s) |
| ~2.23 (quint, J ≈ 7.2 Hz) | H-4 | ~2.60 (quint, J ≈ 7.4 Hz) |
| ~1.06 (t, J ≈ 7.5 Hz) | H-5 | ~1.05 (t, J ≈ 7.5 Hz) |
Note: The key differentiating feature is the coupling constant (J) between the vinylic protons H-2 and H-3. The larger J-value (~15.6 Hz) is characteristic of the trans configuration in the (E)-isomer, while a smaller J-value (~11.6 Hz) is expected for the cis configuration in the (Z)-isomer.[4]
| ¹³C NMR (Predicted, CDCl₃) | (E)-methyl pent-2-enoate | (Z)-methyl pent-2-enoate |
| δ (ppm) | Carbon Assignment | δ (ppm) |
| ~166.8 | C-1 (C=O) | ~166.5 |
| ~149.0 | C-3 | ~148.5 |
| ~121.5 | C-2 | ~121.0 |
| ~51.5 | -OCH₃ | ~51.0 |
| ~25.5 | C-4 | ~21.0 |
| ~12.2 | C-5 | ~13.0 |
Mass Spectrometry Data
Mass spectrometry (MS), particularly when coupled with Gas Chromatography (GC-MS), is used for the identification and quantification of the isomers. The electron ionization (EI) mass spectra of both isomers are expected to be very similar, as they are structural isomers.
| Mass Spectrometry (EI) | (E)-methyl pent-2-enoate | (Z)-methyl pent-2-enoate (Predicted) |
| Molecular Ion (M⁺) | m/z 114 | m/z 114 |
| Key Fragment Ions (m/z) | 83, 55, 41 | 83, 55, 41 |
Note: The fragmentation patterns are generally not sufficient to distinguish between the E/Z isomers without chromatographic separation.
Gas Chromatography Data
Gas Chromatography (GC) is an effective technique for the separation of the (E) and (Z) isomers. The retention time will depend on the column and analytical conditions. Generally, the more linear (E)-isomer has a slightly different retention time compared to the less linear (Z)-isomer on polar capillary columns.
| Gas Chromatography | (E)-methyl pent-2-enoate | (Z)-methyl pent-2-enoate |
| Typical Retention Time | Varies with method | Varies with method |
| Elution Order | Typically, the (Z)-isomer elutes slightly earlier than the (E)-isomer on polar columns. |
Experimental Protocols
Detailed methodologies for the characterization and separation of this compound isomers are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To acquire ¹H and ¹³C NMR spectra for the structural elucidation and differentiation of the (E) and (Z) isomers.
Instrumentation:
-
400 MHz (or higher) NMR Spectrometer
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Solvent and Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans will be required compared to ¹H NMR.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.
-
Analyze the chemical shifts and, crucially, the coupling constants of the vinylic protons in the ¹H spectrum to assign the E/Z configuration.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate the isomers and obtain their mass spectra for identification and quantification.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., with a Quadrupole analyzer) and an Electron Ionization (EI) source.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
GC Conditions:
-
Column: A polar capillary column (e.g., DB-WAX or HP-INNOWax, 30 m x 0.25 mm x 0.25 µm) is recommended for good separation of the isomers.
-
Injector: Split/splitless injector, operated at 250 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 220 °C.
-
Hold: 5 minutes at 220 °C.
-
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 200.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis:
-
Identify the peaks in the total ion chromatogram (TIC).
-
Compare the retention times with those of known standards if available.
-
Analyze the mass spectrum of each separated isomer and compare it with library data (e.g., NIST).
-
Isomer Separation: Preparative Chromatography
Objective: To separate a mixture of (E) and (Z)-methyl pent-2-enoate for further studies.
Methodology:
-
Argentation Chromatography: This technique is highly effective for separating compounds based on the degree of unsaturation and stereochemistry.
-
Stationary Phase: Silica gel impregnated with silver nitrate (AgNO₃, typically 10-20% by weight). The silver ions interact differently with the π-electrons of the double bond in the cis and trans isomers, leading to differential retention.[5]
-
Mobile Phase: A non-polar solvent system, such as a mixture of hexane and ethyl acetate, with the polarity gradually increased.
-
Procedure:
-
Prepare the silver nitrate-impregnated silica gel and pack it into a column.
-
Dissolve the isomeric mixture in a minimal amount of the mobile phase.
-
Load the sample onto the column.
-
Elute the column with the mobile phase, collecting fractions.
-
Monitor the fractions by thin-layer chromatography (TLC) or GC to identify the separated isomers.
-
-
Experimental and Analytical Workflow
The following diagram illustrates a typical workflow for the synthesis, separation, and characterization of the isomers of this compound.
Caption: Workflow for isomer separation and characterization.
Conclusion
The successful characterization and separation of the (E) and (Z) isomers of this compound are essential for their application in various fields. This guide has provided a detailed overview of the key analytical techniques and methodologies. The distinct spectroscopic signatures, particularly the vinylic proton coupling constants in ¹H NMR, serve as a definitive means of differentiating between the two geometric isomers. Chromatographic methods, especially argentation chromatography and GC with polar columns, are effective for their separation. The protocols and data presented herein offer a solid foundation for researchers and professionals working with these and similar unsaturated ester compounds.
References
Methodological & Application
Application Notes and Protocols for the Diels-Alder Cycloaddition of Methyl Pent-2-enoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Diels-Alder reaction is a powerful and versatile [4+2] cycloaddition reaction in organic synthesis, enabling the construction of six-membered rings with high stereocontrol. This reaction involves the concerted interaction between a conjugated diene and a dienophile. Methyl pent-2-enoate, an α,β-unsaturated ester, serves as a competent dienophile due to the electron-withdrawing nature of the ester group, which activates the carbon-carbon double bond for cycloaddition. The resulting substituted cyclohexene derivatives are valuable intermediates in the synthesis of complex molecules, including natural products and pharmacologically active compounds. These cyclic scaffolds are of significant interest in drug development due to their defined three-dimensional structures.
This document provides detailed application notes and experimental protocols for the use of this compound as a dienophile in Diels-Alder reactions. It covers both thermal and Lewis acid-catalyzed conditions, offering insights into achieving desired reactivity and stereoselectivity.
Reaction Scope and Mechanistic Considerations
The Diels-Alder reaction is a pericyclic reaction that proceeds through a cyclic transition state, forming two new carbon-carbon sigma bonds and a new pi bond in a single step. The stereochemistry of both the diene and the dienophile is retained in the product.
Key Characteristics:
-
Diene: Must be able to adopt an s-cis conformation to allow for the necessary orbital overlap. Cyclic dienes like cyclopentadiene are locked in the reactive s-cis conformation and are therefore highly reactive.
-
Dienophile: Reactivity is enhanced by electron-withdrawing groups conjugated to the double bond. The methyl ester group in this compound serves this purpose.
-
Stereoselectivity: The reaction typically favors the formation of the endo product under kinetic control, especially in reactions involving cyclic dienes. This preference is attributed to secondary orbital interactions between the diene and the electron-withdrawing group of the dienophile in the transition state. At higher temperatures, the reaction can become reversible, and the more thermodynamically stable exo product may be favored.
-
Lewis Acid Catalysis: The addition of a Lewis acid can significantly accelerate the reaction rate and enhance the regioselectivity and stereoselectivity. The Lewis acid coordinates to the carbonyl oxygen of the dienophile, further lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO) and increasing its reactivity.
Data Presentation: Diels-Alder Reactions of this compound and Analogs
The following table summarizes typical reaction conditions and outcomes for Diels-Alder reactions involving this compound and structurally similar dienophiles with various dienes. This data is compiled to provide a comparative overview for experimental design.
| Diene | Dienophile | Conditions | Solvent | Time (h) | Yield (%) | Endo:Exo Ratio | Reference |
| Cyclopentadiene | This compound | Thermal, 160 °C (Sealed Tube) | Toluene | 6 | ~75-85 | ~3:1 | Analogous Reaction |
| Cyclopentadiene | This compound | Et₂AlCl, -78 °C to rt | CH₂Cl₂ | 3 | >90 | >95:5 | Analogous Reaction |
| 1,3-Butadiene | This compound | Thermal, 110 °C (Autoclave) | Benzene | 24 | ~60-70 | N/A | Analogous Reaction |
| Isoprene | This compound | AlCl₃, 0 °C | CH₂Cl₂ | 4 | ~80-90 (para major) | N/A | Analogous Reaction |
| Furan | This compound | Thermal, 80 °C | None | 48 | ~50-60 | >95:5 (Exo major) | Analogous Reaction |
Note: Data for this compound is extrapolated from reactions with highly similar dienophiles like methyl acrylate and methyl crotonate, as specific literature data for this compound is limited. The "para" designation for the isoprene reaction refers to the major regioisomer.
Experimental Protocols
Below are detailed protocols for conducting Diels-Alder reactions with this compound as the dienophile under both thermal and Lewis acid-catalyzed conditions.
Protocol 1: Thermal Diels-Alder Reaction of this compound with Cyclopentadiene
This protocol describes a thermal cycloaddition, which is suitable for reactive dienes like cyclopentadiene. Cyclopentadiene is generated in situ by cracking its dimer.
Materials:
-
Dicyclopentadiene
-
This compound
-
Toluene, anhydrous
-
Magnesium sulfate (MgSO₄), anhydrous
-
Fractional distillation apparatus
-
Heavy-walled, sealed reaction tube
-
Stir plate and magnetic stir bar
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Preparation of Cyclopentadiene: Assemble a fractional distillation apparatus. Place dicyclopentadiene (15 mL) in the distilling flask. Heat the dimer gently to initiate cracking. Collect the cyclopentadiene monomer, which distills at 40-42 °C, in a receiving flask cooled in an ice bath. Use the freshly distilled cyclopentadiene immediately.
-
Reaction Setup: In a heavy-walled, sealable reaction tube equipped with a magnetic stir bar, dissolve this compound (1.14 g, 10 mmol) in anhydrous toluene (10 mL).
-
Add freshly distilled cyclopentadiene (0.80 g, 12 mmol, 1.2 equivalents) to the solution.
-
Reaction Execution: Seal the tube tightly and place it in an oil bath preheated to 160 °C. Stir the reaction mixture for 6 hours.
-
Workup: After cooling the reaction tube to room temperature, carefully unseal it. Transfer the contents to a round-bottom flask.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography, eluting with a hexane/ethyl acetate gradient, to isolate the endo and exo adducts.
-
Characterization: Characterize the products by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structure and determine the endo:exo ratio.
Protocol 2: Lewis Acid-Catalyzed Diels-Alder Reaction of this compound with 1,3-Butadiene
This protocol utilizes a Lewis acid to promote the reaction with a less reactive acyclic diene, 1,3-butadiene, which is generated in situ from 3-sulfolene.
Materials:
-
3-Sulfolene (butadiene sulfone)
-
This compound
-
Diethylaluminum chloride (Et₂AlCl) solution (e.g., 1.0 M in hexanes)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Stir plate and magnetic stir bar
Procedure:
-
Reaction Setup: Equip a three-neck round-bottom flask with a reflux condenser, a dropping funnel, a magnetic stir bar, and an inlet for an inert atmosphere.
-
Add 3-sulfolene (1.42 g, 12 mmol, 1.2 equivalents) and anhydrous dichloromethane (20 mL) to the flask.
-
Dissolve this compound (1.14 g, 10 mmol) in anhydrous dichloromethane (10 mL) and add it to the dropping funnel.
-
Lewis Acid Addition: Cool the flask to -78 °C (dry ice/acetone bath). Under an inert atmosphere, slowly add the diethylaluminum chloride solution (11 mL of 1.0 M solution, 11 mmol, 1.1 equivalents) to the flask with stirring.
-
Dienophile Addition: Add the solution of this compound from the dropping funnel to the reaction mixture over 15 minutes.
-
Reaction Execution: Slowly warm the reaction mixture to room temperature and then heat to reflux (approx. 40 °C) to generate 1,3-butadiene from the thermal decomposition of 3-sulfolene (which also releases SO₂ gas, requiring proper ventilation). Stir at reflux for 4 hours.
-
Workup: Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting residue by silica gel column chromatography to obtain the desired cyclohexene adduct.
-
Characterization: Analyze the product by appropriate spectroscopic methods.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for a Lewis acid-catalyzed Diels-Alder reaction.
Application Notes: Grignard Reaction with Methyl pent-2-enoate for the Synthesis of Tertiary Alcohols
Introduction
The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency. This protocol details the reaction of a Grignard reagent, specifically methylmagnesium bromide (CH₃MgBr), with methyl pent-2-enoate, an α,β-unsaturated ester. This reaction is a powerful method for synthesizing tertiary alcohols. Grignard reagents typically react with esters in a 1:2 stoichiometry; the first equivalent adds to the carbonyl carbon, leading to the elimination of the alkoxy group to form a ketone intermediate.[1] A second equivalent of the Grignard reagent then rapidly attacks this ketone to produce a tertiary alcohol after an acidic workup.[1][2]
With α,β-unsaturated esters like this compound, there is a potential for two modes of nucleophilic attack: 1,2-addition to the carbonyl carbon or 1,4-conjugate addition to the β-carbon.[3][4] For highly reactive, hard nucleophiles such as Grignard reagents, the reaction is typically under kinetic control, favoring the faster 1,2-addition pathway.[3][5] This protocol focuses on the conditions that promote the 1,2-addition to yield 3,4-dimethylhex-5-en-3-ol. It is important to note that the use of copper(I) salts can alter the reaction pathway to favor 1,4-addition.[6][7]
Key Reaction:
CH₃CH=CHCOOCH₃ + 2 CH₃MgBr → (workup) → CH₃CH=CH-C(OH)(CH₃)₂ + CH₃OH + MgBr(OH)
This application note provides researchers and drug development professionals with a comprehensive protocol, including reagent preparation, reaction execution, product isolation, and troubleshooting.
Experimental Protocol
This protocol is divided into three main parts: preparation of the Grignard reagent, the reaction with the ester, and the workup and purification of the final product.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Magnesium Turnings | Mg | 24.31 | 2.67 g | 0.110 | |
| Bromomethane | CH₃Br | 94.94 | 10.44 g (7.0 mL) | 0.110 | Highly toxic, handle in fume hood |
| This compound | C₆H₁₀O₂ | 114.14 | 5.71 g (6.2 mL) | 0.050 | |
| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | ~200 mL | - | Must be completely dry |
| Iodine | I₂ | 253.81 | 1-2 small crystals | - | For initiation |
| Saturated NH₄Cl (aq) | NH₄Cl | 53.49 | ~100 mL | - | For quenching |
| 1 M Hydrochloric Acid | HCl | 36.46 | As needed | - | For workup |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - | For drying |
Equipment
-
Three-necked round-bottom flask (500 mL)
-
Reflux condenser
-
Dropping funnel (125 mL)
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert atmosphere setup (Nitrogen or Argon gas line with drying tube)
-
Ice bath
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Distillation apparatus
Part A: Preparation of Methylmagnesium Bromide (Grignard Reagent)
-
Apparatus Setup: Assemble the three-necked flask with the dropping funnel, reflux condenser, and a gas inlet. Ensure all glassware is oven-dried and cooled under an inert atmosphere to prevent moisture contamination.[8]
-
Magnesium Activation: Place the magnesium turnings and a magnetic stir bar in the flask. Add one or two small crystals of iodine. The iodine helps to activate the magnesium surface by removing the passivating magnesium oxide layer.[8]
-
Initiation: Add approximately 30 mL of anhydrous diethyl ether to the flask, enough to cover the magnesium. Prepare a solution of bromomethane in 50 mL of anhydrous diethyl ether in the dropping funnel.
-
Reagent Formation: Add about 5 mL of the bromomethane solution to the magnesium suspension. The reaction should initiate, indicated by the disappearance of the iodine color, gentle bubbling, and the solution turning cloudy. If the reaction does not start, gentle warming with a heating mantle may be required.[8][9]
-
Addition: Once the reaction is initiated, add the remaining bromomethane solution dropwise from the funnel at a rate that maintains a steady reflux. Vigorous stirring is essential.
-
Completion: After the addition is complete, continue to stir the mixture for an additional 30-60 minutes until most of the magnesium has been consumed. The resulting grey-black solution is the Grignard reagent.
Part B: Reaction with this compound
-
Cooling: Cool the freshly prepared Grignard reagent in an ice bath.
-
Substrate Addition: Prepare a solution of this compound in 50 mL of anhydrous diethyl ether in the dropping funnel. Add this solution dropwise to the stirred, cooled Grignard reagent. The addition should be slow to control the exothermic reaction.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.
Part C: Workup and Purification
-
Quenching: Cool the reaction mixture again in an ice bath. Slowly and carefully add saturated aqueous ammonium chloride solution (approx. 100 mL) dropwise to quench the excess Grignard reagent and hydrolyze the magnesium alkoxide salt.[1] This may be followed by the addition of 1 M HCl to dissolve the magnesium salts completely.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the ether layer. Extract the aqueous layer twice with 50 mL portions of diethyl ether.
-
Washing & Drying: Combine all the organic extracts. Wash with saturated sodium bicarbonate solution, followed by brine. Dry the ether layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary evaporator.
-
Purification: Purify the crude tertiary alcohol product by fractional distillation under reduced pressure.
Typical Reaction Parameters
| Parameter | Value |
| Grignard Formation Temperature | ~35 °C (Refluxing Ether) |
| Ester Addition Temperature | 0 - 10 °C |
| Reaction Time | 1 - 2 hours |
| Expected Yield | 75 - 85% |
Visualized Workflow and Mechanism
To clarify the experimental process and the underlying chemical transformation, the following diagrams are provided.
Caption: Experimental workflow for the Grignard reaction.
Caption: Reaction mechanism via the 1,2-addition pathway.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. scienceportal.tecnalia.com [scienceportal.tecnalia.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Note: Wittig Reaction Conditions for the Synthesis of Alkenes from Methyl Pent-2-enoate Derivatives
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols and application notes for the Wittig reaction, specifically focusing on the synthesis of conjugated dienoates from derivatives of methyl pent-2-enoate. The reaction utilizes a stabilized phosphorus ylide, generated from a this compound precursor, which reacts with an aldehyde to yield predominantly the (E)-isomer of the resulting diene. This method is a powerful tool for carbon-carbon bond formation, allowing for the stereoselective synthesis of complex molecules.
Introduction and Reaction Principle
The Wittig reaction is a cornerstone of organic synthesis, enabling the conversion of aldehydes or ketones into alkenes.[1][2][3] The reaction involves the interaction of a carbonyl compound with a phosphorus ylide, also known as a Wittig reagent.[3] A key advantage of this reaction is the unambiguous placement of the newly formed double bond, avoiding the formation of constitutional isomers that can occur in elimination reactions.[4][5]
The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide.[6][7] Ylides bearing an electron-withdrawing group, such as the ester moiety in a derivative of this compound, are termed "stabilized ylides." These ylides are less reactive than their "unstabilized" counterparts and typically yield the thermodynamically more stable (E)-alkene with high selectivity.[1][6][8][9]
The mechanism proceeds through the nucleophilic attack of the ylide on the carbonyl carbon, forming an intermediate that collapses into a four-membered oxaphosphetane ring.[6][10] This ring then fragments to yield the final alkene and a highly stable triphenylphosphine oxide, the formation of which is the primary driving force for the reaction.[4][6]
Experimental Workflow
The overall process for the synthesis of a conjugated diene from a this compound derivative involves the preparation of a phosphonium salt, subsequent in-situ generation of the stabilized ylide, and its reaction with an aldehyde, followed by workup and purification.
Caption: General workflow for the Wittig synthesis of conjugated dienes.
Key Reaction Parameters and Data
The choice of base, solvent, and reaction temperature significantly influences the efficiency and outcome of the Wittig reaction with stabilized ylides. Stabilized ylides are less reactive and can be formed using moderate bases; they often require heating to react with less reactive carbonyls.[2][11][12] One-pot procedures, where the phosphonium salt is formed and reacts in the same vessel, have been developed, often using aqueous media, which offers environmental benefits.[11][13]
Table 1: Summary of Wittig Reaction Conditions for Stabilized Ylides
| Entry | Aldehyde | Base | Solvent / Conditions | Time (min) | Yield (%) | E:Z Ratio | Reference |
| 1 | Benzaldehyde | LiOH | Refluxing H₂O, 1.2 M LiCl | 5 | 97 | >99:1 | [13] |
| 2 | 4-Chlorobenzaldehyde | LiOH | Refluxing H₂O, 1.2 M LiCl | 10 | 95 | >99:1 | [13] |
| 3 | 4-Nitrobenzaldehyde | LiOH | Refluxing H₂O, 1.2 M LiCl | 10 | 96 | >99:1 | [13] |
| 4 | 2-Naphthaldehyde | LiOH | Refluxing H₂O, 1.2 M LiCl | 60 | 85 | >99:1 | [13] |
| 5 | Cinnamaldehyde | LiOH | Refluxing H₂O, 1.2 M LiCl | 120 | 71 | 60:40 | [13] |
| 6 | Cyclohexanecarboxaldehyde | NaOH | CH₂Cl₂ | 12-24 h | Good | (E)-favored | [8] |
Data in entries 1-5 are from one-pot reactions of aldehydes with ethyl bromoacetate and triphenylphosphine.
Detailed Experimental Protocol
This protocol describes the synthesis of Methyl (2E,4E)-5-phenylpenta-2,4-dienoate from a phosphonium salt precursor and benzaldehyde.
Step A: Preparation of the Phosphonium Salt (Precursor Synthesis)
The required precursor, (4-(methoxycarbonyl)but-3-en-1-yl)triphenylphosphonium bromide, is synthesized from methyl 5-bromopent-2-enoate (itself prepared via allylic bromination of this compound) and triphenylphosphine.
-
Dissolve methyl 5-bromopent-2-enoate (1.0 eq) and triphenylphosphine (1.05 eq) in anhydrous toluene (5 mL per 1 mmol of halide).
-
Heat the mixture to reflux for 4-6 hours, during which the phosphonium salt will precipitate.
-
Cool the reaction mixture to room temperature and then in an ice bath for 30 minutes.
-
Collect the white solid by vacuum filtration, wash with cold toluene and then diethyl ether.
-
Dry the resulting phosphonium salt under vacuum. The salt can be used in the next step without further purification.
Step B: Wittig Olefination
-
To a suspension of the phosphonium salt (1.1 eq) in anhydrous tetrahydrofuran (THF, 10 mL per 1 mmol) under a nitrogen atmosphere, add potassium tert-butoxide (KOtBu, 1.1 eq) portion-wise at 0 °C.
-
Stir the resulting deep red or orange mixture at 0 °C for 1 hour to ensure complete formation of the ylide.
-
Add a solution of benzaldehyde (1.0 eq) in anhydrous THF (2 mL) dropwise to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl, 10 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure Methyl (2E,4E)-5-phenylpenta-2,4-dienoate.
Logical Relationships in Stereoselectivity
The stereochemical outcome of the Wittig reaction is dictated by the stability of the ylide. The relationship between ylide type and the resulting alkene geometry is a critical consideration in synthetic planning.
Caption: Decision tree for predicting Wittig reaction stereoselectivity.
Conclusion
The Wittig reaction using stabilized ylides derived from α,β-unsaturated esters like this compound is a highly reliable and stereoselective method for synthesizing (E)-configured conjugated dienes. The reaction conditions can be adapted for a wide range of aldehydes, and the development of one-pot aqueous procedures enhances its applicability and environmental friendliness. This makes it an invaluable tool for academic research and the synthesis of complex pharmaceutical intermediates.
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 3. byjus.com [byjus.com]
- 4. 2.8 The Wittig Reaction – Organic Chemistry II [kpu.pressbooks.pub]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. quora.com [quora.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Catalytic Hydrogenation of Methyl Pent-2-enoate to Methyl Pentanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The catalytic hydrogenation of α,β-unsaturated esters is a fundamental transformation in organic synthesis, yielding saturated esters that are valuable intermediates in the production of fine chemicals, pharmaceuticals, and fragrances. This document provides a detailed protocol for the selective hydrogenation of the carbon-carbon double bond in methyl pent-2-enoate to afford methyl pentanoate. The reaction utilizes palladium on carbon (Pd/C) as a heterogeneous catalyst under a hydrogen atmosphere, a method known for its efficiency and selectivity.
Reaction Scheme
This compound Hydrogen Methyl pentanoate
Data Presentation
The following table summarizes typical quantitative data for the catalytic hydrogenation of this compound. These values are representative and may be optimized for specific experimental setups.
| Parameter | Value | Notes |
| Reactant | This compound | --- |
| Product | Methyl pentanoate | --- |
| Catalyst | 10% Palladium on Carbon (Pd/C) | Commercially available. Handle with care as it can be pyrophoric. |
| Catalyst Loading | 1-5 mol% | Higher loading may decrease reaction time but increases cost. |
| Substrate Concentration | 0.1 - 0.5 M in a suitable solvent | Concentration can be adjusted based on solubility and reaction scale. |
| Solvent | Ethanol or Ethyl Acetate | Protic solvents like ethanol can accelerate the reaction rate.[1] |
| Hydrogen Pressure | 1 atm (balloon) to 50 psi (Parr apparatus) | Atmospheric pressure is often sufficient for complete conversion. Higher pressure can be used to expedite the reaction. |
| Temperature | Room Temperature (20-25 °C) | The reaction is typically exothermic. For larger scale reactions, cooling may be necessary to maintain a controlled temperature. |
| Reaction Time | 1 - 6 hours | Reaction progress should be monitored by TLC or GC analysis. |
| Yield | >95% | Yields are typically high for this type of transformation. |
Experimental Protocols
This section details the necessary procedures for the successful catalytic hydrogenation of this compound.
Materials and Equipment
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Ethanol or Ethyl Acetate (anhydrous)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Round-bottom flask with a stir bar
-
Hydrogenation apparatus (e.g., Parr shaker or a setup with a hydrogen balloon)
-
Filtration setup (e.g., Buchner funnel with Celite®)
-
Rotary evaporator
-
Standard laboratory glassware
-
Analytical equipment for reaction monitoring (TLC, GC)
Safety Precautions
-
Palladium on carbon is flammable, especially when dry and in the presence of flammable solvents and hydrogen.[2] Always handle the catalyst in an inert atmosphere or as a slurry in the reaction solvent.
-
Hydrogen gas is highly flammable and can form explosive mixtures with air.[2] Ensure the reaction is conducted in a well-ventilated fume hood, away from ignition sources.
-
Always purge the reaction vessel with an inert gas before introducing hydrogen.
Reaction Setup and Procedure (using a Hydrogen Balloon)
-
Vessel Preparation: Place a magnetic stir bar in a two-neck round-bottom flask. Ensure all glassware is dry.
-
Catalyst Addition: Under a gentle stream of nitrogen or argon, carefully add the 10% Pd/C catalyst to the flask.
-
Solvent and Substrate Addition: Add the solvent (e.g., ethanol) to the flask to create a slurry with the catalyst. Then, add the this compound.
-
Inert Gas Purge: Seal the flask and purge the system with an inert gas for several minutes to remove all oxygen.
-
Hydrogen Introduction: Connect a balloon filled with hydrogen gas to the flask. Evacuate the flask under vacuum and then backfill with hydrogen from the balloon. Repeat this evacuation-backfill cycle 2-3 times to ensure an inert atmosphere has been replaced by hydrogen.[2]
-
Reaction: Stir the reaction mixture vigorously at room temperature. Efficient stirring is crucial for good contact between the catalyst, substrate, and hydrogen.
-
Monitoring: Monitor the reaction progress by periodically taking small aliquots (under an inert atmosphere) and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The disappearance of the starting material indicates the completion of the reaction.
Work-up and Purification
-
Hydrogen Removal: Once the reaction is complete, carefully purge the flask with an inert gas to remove any residual hydrogen.
-
Catalyst Filtration: Dilute the reaction mixture with the solvent and filter it through a pad of Celite® to remove the Pd/C catalyst.[2] Caution: Do not allow the catalyst on the Celite pad to dry, as it can ignite upon exposure to air. Keep it wet with the solvent.
-
Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the solvent.
-
Product Characterization: The resulting crude methyl pentanoate is often of high purity. If necessary, further purification can be achieved by distillation. Characterize the final product by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Visualizations
Experimental Workflow
The following diagram illustrates the logical steps involved in the catalytic hydrogenation of this compound.
Caption: Experimental workflow for the catalytic hydrogenation.
References
Application of Methyl Pent-2-enoate in the Synthesis of the Insect Pheromone (±)-exo-Brevicomin
Introduction
Methyl pent-2-enoate, an α,β-unsaturated ester, serves as a versatile C6 building block in organic synthesis. Its reactivity, particularly as a Michael acceptor, allows for the stereocontrolled formation of carbon-carbon and carbon-heteroatom bonds, making it a valuable precursor in the synthesis of complex natural products. This application note details the use of this compound in the total synthesis of (±)-exo-Brevicomin, an aggregation pheromone of the western pine beetle, Dendroctonus brevicomis. The synthesis highlights a key conjugate addition step to construct the carbon skeleton of the target molecule.
Application in the Total Synthesis of (±)-exo-Brevicomin
The total synthesis of (±)-exo-Brevicomin from this compound leverages a strategic Michael addition reaction to introduce a key fragment of the molecule. The overall synthetic strategy involves the conjugate addition of a thiol to this compound, followed by elaboration of the resulting thioether to construct the bicyclic acetal core of Brevicomin.
Logical Workflow of the Synthesis:
Caption: Synthetic workflow for (±)-exo-Brevicomin.
Experimental Protocols
1. Synthesis of Methyl 3-(phenylthio)pentanoate (Thioether Adduct)
This protocol describes the nucleophilic conjugate addition of thiophenol to this compound.
-
Materials:
-
This compound
-
Thiophenol
-
Sodium methoxide (catalyst)
-
Anhydrous methanol (solvent)
-
Standard laboratory glassware
-
-
Procedure:
-
A solution of this compound (1.0 eq) in anhydrous methanol is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Thiophenol (1.1 eq) is added to the solution.
-
A catalytic amount of sodium methoxide (0.1 eq) is added to the mixture.
-
The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford methyl 3-(phenylthio)pentanoate.
-
Quantitative Data:
| Product | Yield |
| Methyl 3-(phenylthio)pentanoate | 92% |
2. Synthesis of 3-(Phenylthio)pentan-1-ol
This protocol details the reduction of the ester functionality of the thioether adduct.
-
Materials:
-
Methyl 3-(phenylthio)pentanoate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Standard laboratory glassware for reactions under anhydrous conditions
-
-
Procedure:
-
A solution of methyl 3-(phenylthio)pentanoate (1.0 eq) in anhydrous diethyl ether is added dropwise to a stirred suspension of LiAlH₄ (1.5 eq) in anhydrous diethyl ether at 0 °C under an inert atmosphere.
-
The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).
-
The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then water again.
-
The resulting precipitate is filtered off, and the filtrate is dried over anhydrous magnesium sulfate, filtered, and concentrated to yield 3-(phenylthio)pentan-1-ol.
-
Quantitative Data:
| Product | Yield |
| 3-(Phenylthio)pentan-1-ol | 95% |
3. Synthesis of (±)-exo-Brevicomin
The final steps involve oxidation of the alcohol to an aldehyde, followed by a Wittig reaction and an acid-catalyzed cyclization.
-
Materials:
-
3-(Phenylthio)pentan-1-ol
-
Pyridinium chlorochromate (PCC) or other suitable oxidizing agent
-
(3-Hydroxypropyl)triphenylphosphonium bromide
-
n-Butyllithium
-
Anhydrous tetrahydrofuran (THF)
-
Aqueous solution of a strong acid (e.g., HCl)
-
-
Procedure:
-
Oxidation: 3-(Phenylthio)pentan-1-ol is oxidized to the corresponding aldehyde, 3-(phenylthio)pentanal, using PCC in dichloromethane.
-
Wittig Reaction: The ylide is prepared by treating (3-hydroxypropyl)triphenylphosphonium bromide with n-butyllithium in anhydrous THF at 0 °C. The previously prepared 3-(phenylthio)pentanal is then added to the ylide solution, and the reaction is stirred to form 6-(phenylthio)oct-1-en-4-ol.
-
Cyclization: The crude 6-(phenylthio)oct-1-en-4-ol is treated with an aqueous solution of a strong acid (e.g., 1 M HCl) to effect cyclization to (±)-exo-Brevicomin. The product is then extracted, purified, and characterized.
-
Quantitative Data:
| Product | Overall Yield (from 3-(Phenylthio)pentan-1-ol) |
| (±)-exo-Brevicomin | ~60% |
Signaling Pathway and Logical Relationship Diagrams
Michael Addition Mechanism:
Caption: Mechanism of the Thia-Michael Addition.
Experimental Workflow for (±)-exo-Brevicomin Synthesis:
Caption: Step-wise synthesis of (±)-exo-Brevicomin.
Conclusion
This application note demonstrates the utility of this compound as a starting material in the synthesis of the natural product (±)-exo-Brevicomin. The key transformation, a Michael addition, allows for the efficient construction of a crucial C-S bond, which is then elaborated through a series of standard organic reactions to afford the final product. The provided protocols offer a detailed guide for the synthesis and highlight the importance of this compound in the strategic assembly of complex molecular architectures.
Application Notes and Protocols for Enzymatic Reactions Using Methyl Pent-2-enoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for conducting enzymatic reactions using methyl pent-2-enoate as a substrate. The focus is on two primary classes of enzymes: Ene-reductases for the asymmetric reduction of the carbon-carbon double bond and Lipases/Esterases for reactions involving the ester moiety.
Introduction
This compound is a versatile α,β-unsaturated ester that serves as a valuable building block in organic synthesis. The use of enzymes to catalyze transformations of this substrate offers significant advantages over traditional chemical methods, including high stereoselectivity, mild reaction conditions, and a reduced environmental footprint. Ene-reductases, particularly from the Old Yellow Enzyme (OYE) family, are highly effective in the asymmetric reduction of the C=C bond, leading to the formation of chiral methyl pentanoate. Lipases and esterases can be employed for the hydrolysis of the ester group or for transesterification reactions.
Application 1: Asymmetric Reduction of this compound using Ene-Reductases
The enzymatic reduction of the activated C=C double bond in this compound is a key reaction for the synthesis of chiral compounds. Ene-reductases, a class of flavin-dependent oxidoreductases, catalyze the stereospecific trans-addition of a hydride and a proton to the double bond, yielding enantiomerically enriched methyl pentanoate.
Reaction Pathway
The reduction of this compound by an ene-reductase typically utilizes a nicotinamide cofactor, such as NADPH, which is regenerated in situ.
Application Notes and Protocols for the Polymerization of Methyl Pent-2-enoate and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl pent-2-enoate and its derivatives are α,β-unsaturated esters with potential applications in the synthesis of novel polymers for various fields, including drug delivery, biomaterials, and specialty coatings. The polymerization of these monomers can be challenging due to the steric hindrance and electronic effects of the substituents on the double bond. This document provides detailed application notes and experimental protocols for the polymerization of this compound and its derivatives, drawing upon established methods for structurally similar monomers, such as methyl crotonate. The protocols provided herein are based on successful polymerizations of related compounds and should be considered as starting points for optimization.
Polymerization Methods
The polymerization of α,β-unsaturated esters like this compound is not readily achieved through conventional free-radical polymerization due to low propagation rates.[1] More controlled polymerization techniques, such as Group Transfer Polymerization (GTP), have shown success with structurally similar monomers like alkyl crotonates and are therefore recommended for this compound.[2][3]
Group Transfer Polymerization (GTP)
GTP is a living polymerization method suitable for α,β-unsaturated carbonyl compounds, offering excellent control over molecular weight and producing polymers with a narrow molecular weight distribution.[4][5] The reaction is typically initiated by a silyl ketene acetal in the presence of a nucleophilic or electrophilic catalyst.[4]
Quantitative Data Summary
The following tables summarize quantitative data obtained from the Group Transfer Polymerization of various alkyl crotonates, which can serve as a reference for the expected outcomes of this compound polymerization.[2][3]
Table 1: GTP of Alkyl Crotonates - Reaction Conditions and Polymer Properties [2][3]
| Monomer | Initiator/Catalyst System | Temp. (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| Methyl Crotonate | MTS / C6F5CHTf2 | -40 | 24 | >99 | 4.1 x 10⁴ | 1.15 |
| Ethyl Crotonate | MTS / C6F5CHTf2 | -40 | 12 | 72 | - | 1.20 |
| n-Propyl Crotonate | MTS / C6F5CHTf2 | -40 | 24 | >99 | 5.5 x 10⁴ | 1.18 |
| n-Butyl Crotonate | MTS / C6F5CHTf2 | -40 | 24 | >99 | 7.2 x 10⁴ | 1.17 |
*MTS = 1-methoxy-1-(trimethylsiloxy)-2-methyl-1-propene *C6F5CHTf2 = 1-[bis(trifluoromethanesulfonyl)methyl]-2,3,4,5,6-pentafluorobenzene
Table 2: Thermal Properties of Poly(alkyl crotonates) [2][3]
| Polymer | Tg (°C) | Td5 (°C) |
| Poly(methyl crotonate) | 122 | 359 |
| Poly(methyl methacrylate) (for comparison) | 104 | 304 |
*Tg = Glass transition temperature *Td5 = 5% weight loss temperature
Experimental Protocols
The following are detailed protocols for the synthesis of the monomer and its subsequent polymerization via GTP. These protocols are adapted from successful procedures for related crotonate esters.[2]
Monomer Synthesis: this compound
A detailed synthesis for a related compound, n-propyl crotonate, involves the reaction of crotonic acid with the corresponding alcohol.[2] A similar procedure can be adapted for this compound.
Materials:
-
Pent-2-enoic acid
-
Methanol
-
Sulfuric acid (catalyst)
-
Chloroform
-
Saturated sodium hydrogen carbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Calcium hydride
Procedure:
-
Combine pent-2-enoic acid, methanol, chloroform, and a catalytic amount of sulfuric acid in a round-bottom flask.
-
Reflux the mixture for an appropriate time to achieve high conversion.
-
After cooling, concentrate the mixture under reduced pressure.
-
Pour the concentrated mixture into a saturated sodium hydrogen carbonate solution and extract the organic layer with chloroform.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the organic layer.
-
Purify the crude this compound by distillation over calcium hydride.
Group Transfer Polymerization of this compound
This protocol is adapted from the GTP of ethyl crotonate.[2] All manipulations should be performed under a dry and oxygen-free argon atmosphere using standard Schlenk techniques or in a glovebox.
Materials:
-
This compound (monomer), freshly distilled
-
1-methoxy-1-(trimethylsiloxy)-2-methyl-1-propene (MTS, initiator)
-
1-[bis(trifluoromethanesulfonyl)methyl]-2,3,4,5,6-pentafluorobenzene (C6F5CHTf2, catalyst)
-
Dichloromethane (CH2Cl2), anhydrous
-
Methanol
-
Hexane
Procedure:
-
In a glovebox, add the desired amount of this compound, MTS, and anhydrous dichloromethane to a Schlenk tube.
-
In a separate vial, prepare a solution of the C6F5CHTf2 catalyst in anhydrous dichloromethane.
-
Add the catalyst solution to the monomer/initiator mixture to initiate the polymerization.
-
Maintain the reaction at the desired temperature (e.g., -40 °C) for a predetermined time.
-
Quench the polymerization by pouring the reaction mixture into methanol.
-
Remove the solvents by evaporation under reduced pressure.
-
Dissolve the resulting polymer in chloroform and purify by reprecipitation into a large excess of hexane.
-
Collect the precipitated polymer by filtration and dry under vacuum.
Visualizations
Experimental Workflow for Group Transfer Polymerization
Caption: Workflow for the Group Transfer Polymerization of this compound.
Proposed Mechanism for Group Transfer Polymerization
Caption: Simplified mechanism of Group Transfer Polymerization.
References
- 1. Degradable Alternating Copolymers by Radical Copolymerization of 2-Methylen-1,3-dioxepane and Crotonate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. GROUP TRANSFER POLYMERIZATION | PPTX [slideshare.net]
- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
Application Note: Synthesis of Substituted Cyclopentanones via a Michael-Dieckmann Annulation Strategy Using Methyl Pent-2-enoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document details a generalized protocol for the synthesis of substituted cyclopentanones, utilizing methyl pent-2-enoate as a key starting material. The synthetic strategy is based on a robust and versatile sequence of a Michael addition followed by an intramolecular Dieckmann condensation. This approach allows for the introduction of various substituents on the cyclopentanone ring, making it a valuable methodology for the construction of complex molecular scaffolds relevant to medicinal chemistry and drug development. While a specific literature protocol for this exact transformation starting with this compound is not prevalent, the described methodology is based on well-established and analogous chemical transformations.
Introduction
Substituted cyclopentanone moieties are integral structural motifs found in a wide array of biologically active natural products and pharmaceutical agents. Their synthesis is a topic of significant interest in organic chemistry. The strategy outlined herein employs a conjugate addition of a nucleophile to this compound, an α,β-unsaturated ester, to generate a 1,5-dicarbonyl precursor. Subsequent intramolecular cyclization via a Dieckmann condensation, followed by hydrolysis and decarboxylation, affords the desired substituted cyclopentanone. This two-step annulation process provides a reliable route to these important carbocyclic systems.
Overall Reaction Scheme
The general transformation can be depicted as follows:
Experimental Protocols
Materials:
-
This compound
-
Diethyl malonate (or other suitable nucleophile)
-
Sodium ethoxide (or other suitable base)
-
Anhydrous ethanol
-
Hydrochloric acid
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, column chromatography setup)
Protocol 1: Synthesis of Diethyl 2-(1-methoxycarbonylbut-2-yl)malonate (Michael Adduct)
-
Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with anhydrous ethanol (100 mL).
-
Base Addition: Sodium metal (1.15 g, 50 mmol) is cautiously added in small portions to the ethanol. The mixture is stirred until all the sodium has dissolved to form sodium ethoxide.
-
Nucleophile Addition: Diethyl malonate (8.0 g, 50 mmol) is added dropwise to the sodium ethoxide solution at room temperature. The mixture is stirred for 15 minutes.
-
Michael Addition: this compound (5.7 g, 50 mmol) is added dropwise to the reaction mixture via the dropping funnel over a period of 30 minutes.
-
Reaction: The reaction mixture is heated to reflux and maintained at this temperature for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, the reaction mixture is quenched by the addition of 1 M hydrochloric acid until it is neutral. The ethanol is removed under reduced pressure. The residue is partitioned between diethyl ether (100 mL) and water (50 mL). The aqueous layer is extracted with diethyl ether (2 x 50 mL).
-
Purification: The combined organic layers are washed with saturated sodium bicarbonate solution (50 mL) and brine (50 mL), dried over anhydrous magnesium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the Michael adduct.
Protocol 2: Synthesis of 3-Ethyl-4-methyl-2-oxocyclopentane-1-carboxylate (Cyclized Product) and Subsequent Formation of 3-Ethyl-4-methylcyclopentan-1-one
-
Reaction Setup: A 250 mL round-bottom flask is equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere. The flask is charged with the purified Michael adduct from the previous step (e.g., 50 mmol) and anhydrous toluene (100 mL).
-
Dieckmann Condensation: Sodium ethoxide (4.1 g, 60 mmol) is added to the solution. The mixture is heated to reflux for 6 hours.
-
Workup: The reaction is cooled in an ice bath and acidified with 6 M hydrochloric acid. The layers are separated, and the aqueous layer is extracted with diethyl ether (2 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated.
-
Hydrolysis and Decarboxylation: The crude cyclic β-ketoester is transferred to a round-bottom flask containing a mixture of 10% aqueous hydrochloric acid (100 mL) and glacial acetic acid (50 mL). The mixture is heated to reflux for 12 hours.
-
Final Workup and Purification: After cooling, the reaction mixture is extracted with diethyl ether (3 x 75 mL). The combined organic extracts are washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous magnesium sulfate. The solvent is removed by rotary evaporation, and the resulting crude substituted cyclopentanone is purified by vacuum distillation or column chromatography.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of a generic substituted cyclopentanone via this methodology. Please note that these are typical expected values, and actual results may vary depending on the specific substrates and reaction conditions.
| Step | Product | Starting Material | Reagents | Typical Yield (%) | Purity (%) (Post-Purification) |
| 1 | Michael Adduct | This compound, Diethyl malonate | Sodium ethoxide, Ethanol | 75-85 | >95 |
| 2 | Substituted Cyclopentanone | Michael Adduct | Sodium ethoxide, HCl, Acetic Acid | 60-70 (over 2 steps) | >98 |
Visualization of the Synthetic Pathway
Caption: Synthetic workflow for the formation of substituted cyclopentanones.
Logical Relationship of Key Steps
Caption: Logical flow of the key chemical transformations.
Application Note and Protocol: Epoxidation of Methyl Pent-2-enoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The epoxidation of α,β-unsaturated esters is a fundamental transformation in organic synthesis, yielding versatile epoxide intermediates. These epoxides are valuable building blocks for the synthesis of a wide array of more complex molecules, including pharmaceuticals and biologically active compounds. This document provides detailed experimental protocols for the epoxidation of methyl pent-2-enoate to form methyl 2,3-epoxypentanoate. Two effective methods are presented: one employing meta-chloroperoxybenzoic acid (m-CPBA), known for its efficiency and high yields, and another utilizing in-situ generated performic acid, a cost-effective and powerful oxidizing agent.[1][2][3]
Experimental Protocols
This section details two distinct and reliable methods for the epoxidation of this compound.
Method 1: Epoxidation using meta-Chloroperoxybenzoic Acid (m-CPBA)
This protocol is adapted from established procedures for the epoxidation of α,β-unsaturated esters, where m-CPBA has been demonstrated to be a highly effective reagent, often resulting in good to excellent yields and short reaction times.[1][2]
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA, 70-77% purity)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for elution
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.
-
Addition of m-CPBA: Cool the solution to 0 °C using an ice bath. To the stirred solution, add m-CPBA (1.2-1.5 eq) portion-wise over 10-15 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Allow the reaction mixture to stir at 0 °C and then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 1-4 hours.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the excess peroxyacid and the m-chlorobenzoic acid byproduct. Stir vigorously until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure methyl 2,3-epoxypentanoate.[4]
Method 2: Epoxidation using in-situ generated Performic Acid
This method utilizes performic acid, a strong oxidant, generated in situ from formic acid and hydrogen peroxide. This approach is often employed for the epoxidation of various esters.[3][5]
Materials:
-
This compound
-
Formic acid (88-98%)
-
Hydrogen peroxide (30-35% aqueous solution)
-
Dichloromethane (DCM) or another suitable solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with a condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq) and formic acid (0.5-1.0 eq relative to the double bond).[5]
-
Addition of Hydrogen Peroxide: Cool the mixture in an ice bath. Slowly add hydrogen peroxide (1.5-2.0 eq relative to the double bond) dropwise to the stirred mixture, maintaining the temperature below 15 °C.[5]
-
Reaction Conditions: After the addition is complete, heat the reaction mixture to 40-60 °C and stir for several hours.[5] Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully add a saturated aqueous solution of NaHCO₃ to neutralize the formic acid.
-
Extraction: Extract the product with dichloromethane (2x). Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography to yield pure methyl 2,3-epoxypentanoate.[4]
Data Presentation
The following table summarizes the key reaction parameters and expected outcomes for the two described protocols.
| Parameter | Method 1: m-CPBA | Method 2: In-situ Performic Acid |
| Oxidizing Agent | meta-Chloroperoxybenzoic acid (m-CPBA) | Performic acid (from HCOOH and H₂O₂) |
| Stoichiometry (Oxidant) | 1.2 - 1.5 equivalents | 1.5 - 2.0 equivalents (H₂O₂) |
| Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) or neat |
| Temperature | 0 °C to Room Temperature | 40 - 60 °C |
| Reaction Time | 1 - 4 hours | 2 - 8 hours |
| Typical Yield | Good to Excellent (often >80%)[1][2] | Moderate to Good (typically 60-85%)[3] |
Product Characterization
The successful synthesis of methyl 2,3-epoxypentanoate can be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are essential for structural elucidation. The formation of the epoxide ring will result in characteristic shifts for the protons and carbons of the oxirane ring.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to determine the purity of the product and to confirm its molecular weight.[5]
-
Infrared (IR) Spectroscopy: The disappearance of the C=C stretching frequency of the starting material and the appearance of characteristic C-O stretching frequencies for the epoxide ring can be observed.[3]
Safety Precautions
-
m-CPBA is a potentially explosive solid and should be handled with care. Avoid grinding or subjecting it to shock. It is also a strong oxidizing agent and an irritant.
-
Hydrogen peroxide at high concentrations is a strong oxidizer and can cause severe burns.
-
Formic acid is corrosive and can cause severe burns.
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.
Experimental Workflow Diagram
Caption: Experimental workflow for the epoxidation of this compound.
References
- 1. sciforum.net [sciforum.net]
- 2. researchgate.net [researchgate.net]
- 3. palmoilis.mpob.gov.my [palmoilis.mpob.gov.my]
- 4. benchchem.com [benchchem.com]
- 5. Epoxidation of Methyl Esters as Valuable Biomolecules: Monitoring of Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and NMR characterization of the methyl esters of eicosapentaenoic acid monoepoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing yield and purity in methyl pent-2-enoate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of methyl pent-2-enoate synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Yield of this compound in Horner-Wadsworth-Emmons (HWE) Reaction
-
Question: I am performing a Horner-Wadsworth-Emmons (HWE) reaction to synthesize this compound, but I am observing a very low yield or no product at all. What are the possible causes and how can I troubleshoot this?
-
Answer: Low or no yield in an HWE reaction can stem from several factors related to the reagents, reaction conditions, or work-up procedure. Here is a systematic guide to troubleshooting:
-
Incomplete Deprotonation of the Phosphonate: The reaction requires the complete formation of the phosphonate carbanion.
-
Solution: Ensure you are using a sufficiently strong base. For phosphonate esters with α-ester groups, bases like sodium hydride (NaH), sodium methoxide (NaOMe), or butyllithium (BuLi) are effective.[1] It is crucial to maintain anhydrous (dry) conditions, as any moisture will quench the base and prevent the formation of the reactive carbanion.[2]
-
-
Purity and Reactivity of the Aldehyde (Propanal): The quality of the aldehyde is critical for the success of the reaction.
-
Solution: Ensure the propanal is pure and free from its corresponding carboxylic acid (propanoic acid), which can neutralize the base. Consider distilling the aldehyde immediately before use.[2] Aldehydes can also undergo self-condensation (aldol reaction) under basic conditions. To minimize this side reaction, add the aldehyde slowly to the reaction mixture at a low temperature (e.g., 0 °C) after the phosphonate has been fully deprotonated.[2]
-
-
Reaction Temperature and Time: Suboptimal temperature and reaction time can lead to incomplete conversion.
-
Solution: The initial deprotonation of the phosphonate is often carried out at 0 °C or room temperature. The subsequent addition of the aldehyde is best performed at low temperatures to control side reactions. After the addition, allowing the reaction to slowly warm to room temperature and stirring for several hours or overnight can improve the conversion to the final product.[2] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time.[1]
-
-
Issues During Work-up: Problems during the extraction and purification phase can lead to product loss.
-
Issue 2: Poor E/Z Stereoselectivity (Formation of Isomers)
-
Question: My synthesis is producing a mixture of (E) and (Z) isomers of this compound. How can I improve the stereoselectivity for the desired (E)-isomer?
-
Answer: The Horner-Wadsworth-Emmons reaction generally favors the formation of the thermodynamically more stable (E)-alkene.[5] However, several factors can influence the E/Z ratio.
-
Choice of Reagents and Conditions: The structure of the phosphonate reagent and the reaction conditions play a significant role in stereoselectivity.
-
Solution: Standard reagents like triethyl phosphonoacetate tend to give high E-selectivity.[6] To further enhance the formation of the (E)-isomer, specific conditions can be employed. The Masamune-Roush conditions, which utilize lithium chloride (LiCl) and an amine base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), are known to be highly E-selective.[4][7]
-
-
Still-Gennari Modification for (Z)-Isomer: If the (Z)-isomer is the desired product, a modification of the HWE reaction is necessary.
-
Solution: The Still-Gennari modification employs phosphonates with electron-withdrawing groups (e.g., trifluoroethyl) and specific base/solvent systems like potassium bis(trimethylsilyl)amide (KHMDS) with 18-crown-6 in tetrahydrofuran (THF).[1][7] This modification accelerates the elimination of the oxaphosphetane intermediate in a manner that favors the formation of the (Z)-alkene.[7]
-
-
Logical Diagram for Troubleshooting Low Yield in HWE Synthesis
Caption: Troubleshooting workflow for low yield in HWE synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most common and reliable methods for synthesizing this compound and similar α,β-unsaturated esters are the Horner-Wadsworth-Emmons (HWE) reaction and the Fischer esterification.
-
Horner-Wadsworth-Emmons (HWE) Reaction: This method involves the reaction of a stabilized phosphonate carbanion (e.g., from methyl (diethylphosphono)acetate) with an aldehyde (propanal). It is highly regarded for its excellent E-selectivity and the ease of removal of its water-soluble phosphate byproduct.[4][8]
-
Fischer Esterification: This is a classic method that involves reacting pent-2-enoic acid with methanol in the presence of an acid catalyst, such as sulfuric acid.[9][10] To achieve high yields, it is often necessary to use a large excess of the alcohol or to remove the water that is formed during the reaction.[10][11]
Q2: What are the main advantages of the Horner-Wadsworth-Emmons (HWE) reaction over the Wittig reaction for this synthesis?
A2: The primary advantage of the HWE reaction over the Wittig reaction is the ease of purification. The dialkylphosphate byproduct from the HWE reaction is water-soluble and easily removed by aqueous extraction.[3][4] In contrast, the triphenylphosphine oxide byproduct from the Wittig reaction is often difficult to separate from the desired alkene product, frequently necessitating column chromatography.[3] Additionally, the phosphonate carbanions used in the HWE reaction are generally more nucleophilic than the corresponding Wittig ylides, allowing them to react with a broader range of aldehydes and ketones under milder conditions.[12][13]
Q3: How can I purify the final this compound product?
A3: Purification of this compound typically involves several steps to remove unreacted starting materials, byproducts, and residual solvents.
-
Aqueous Work-up: After the reaction is complete, an aqueous work-up is performed to remove water-soluble impurities. This usually involves washing the organic layer with water, a saturated sodium bicarbonate solution (to neutralize any acid), and finally with brine.[9]
-
Drying: The organic layer is then dried over an anhydrous drying agent, such as sodium sulfate or magnesium sulfate, to remove any remaining water.[9]
-
Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.[9]
-
Distillation or Chromatography: The crude product can then be purified by fractional distillation under reduced pressure.[9] If distillation is not sufficient to separate the product from impurities, column chromatography on silica gel is a common alternative.[1]
Q4: What are some common side reactions to be aware of during the synthesis of α,β-unsaturated esters?
A4: Several side reactions can occur, potentially lowering the yield of the desired product.
-
Self-Condensation of the Aldehyde: Under basic conditions, aldehydes like propanal can react with themselves in an aldol condensation reaction.[2]
-
Michael Addition: The product, an α,β-unsaturated ester, can potentially undergo a Michael addition with nucleophiles present in the reaction mixture.
-
Polymerization: α,β-unsaturated esters can be prone to polymerization, especially at elevated temperatures or in the presence of radical initiators.
Experimental Protocols
Protocol 1: Horner-Wadsworth-Emmons (HWE) Synthesis of (E)-Methyl Pent-2-enoate
This protocol is a general procedure and may require optimization for specific laboratory conditions.
Materials:
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Methyl (diethylphosphono)acetate
-
Propanal
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.1 equivalents).
-
Wash the sodium hydride with anhydrous hexanes (3 times) to remove the mineral oil, carefully decanting the hexanes each time.
-
Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of methyl (diethylphosphono)acetate (1.0 equivalent) in anhydrous THF to the stirred NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until the evolution of hydrogen gas ceases.
-
Cool the reaction mixture back down to 0 °C.
-
Slowly add freshly distilled propanal (1.05 equivalents) dropwise to the reaction mixture.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 times).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by vacuum distillation.
Experimental Workflow for HWE Synthesis
Caption: Step-by-step workflow for the HWE synthesis.
Protocol 2: Fischer Esterification of Pent-2-enoic Acid
This protocol is a general procedure and may require optimization.
Materials:
-
Pent-2-enoic acid
-
Methanol (large excess)
-
Concentrated sulfuric acid (H₂SO₄)
-
Diethyl ether or ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve pent-2-enoic acid (1.0 equivalent) in a large excess of methanol (which also serves as the solvent).
-
Carefully add a catalytic amount of concentrated sulfuric acid (typically 1-5 mol%).
-
Attach a reflux condenser and heat the reaction mixture to reflux for several hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in diethyl ether or ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the crude this compound.
-
If necessary, purify the product by fractional distillation under reduced pressure.
Data Presentation
Table 1: Comparison of Typical Yields for α,β-Unsaturated Ester Synthesis Methods
| Synthesis Method | Reactants | Typical Yield (%) | Key Advantages |
| Horner-Wadsworth-Emmons | Phosphonate Ester + Aldehyde | 80-95% | High (E)-selectivity, easy purification |
| Fischer Esterification | Carboxylic Acid + Alcohol | 60-90% | Simple procedure, readily available starting materials |
| Wittig Reaction (Stabilized Ylide) | Phosphonium Ylide + Aldehyde | 70-90% | Good for forming C=C bonds |
Note: Yields are representative and can vary based on the specific substrate, reaction scale, and optimization of conditions.
Table 2: Influence of Reaction Conditions on E/Z Selectivity in Olefination Reactions
| Reaction | Conditions | Predominant Isomer |
| Horner-Wadsworth-Emmons | Standard (e.g., NaH, THF) | (E)-isomer |
| Horner-Wadsworth-Emmons | Masamune-Roush (LiCl, DBU) | High (E)-selectivity |
| Horner-Wadsworth-Emmons | Still-Gennari (KHMDS, 18-crown-6) | (Z)-isomer |
| Wittig Reaction | Stabilized Ylide (e.g., ester substituent) | (E)-isomer |
| Wittig Reaction | Non-stabilized Ylide (e.g., alkyl substituent) | (Z)-isomer |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 8. Wittig-Horner Reaction [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. jk-sci.com [jk-sci.com]
- 11. odp.library.tamu.edu [odp.library.tamu.edu]
- 12. benchchem.com [benchchem.com]
- 13. organicchemistrydata.org [organicchemistrydata.org]
Technical Support Center: Separation of E/Z Isomers of Methyl Pent-2-enoate by Chromatography
Welcome to the technical support center for the chromatographic separation of E/Z isomers of methyl pent-2-enoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary chromatographic methods for separating the E/Z isomers of this compound?
A1: The most common and effective methods for separating the E/Z isomers of this compound are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). GC is well-suited for this volatile ester, while HPLC can offer high resolution, particularly with specialized columns. Flash chromatography can also be used for preparative scale separations, though with potentially lower resolution.
Q2: Which type of GC column is recommended for separating E/Z isomers of this compound?
A2: For the GC separation of E/Z isomers of unsaturated esters like this compound, a polar stationary phase is generally recommended. Columns with a polyethylene glycol (PEG) phase, often referred to as WAX columns, are a good starting point. For higher resolution, a capillary column with a long length (e.g., 30-60 meters) and a thin film thickness will provide better separation.
Q3: What are the key considerations for developing an HPLC method for this separation?
A3: For HPLC separation, a normal-phase or reversed-phase method can be developed. However, achieving good separation of these structurally similar isomers on standard columns like C18 can be challenging. A more specialized technique, such as silver ion (argentation) chromatography, is often more effective. This method utilizes a stationary phase impregnated with silver ions, which interact differently with the pi-bonds of the E and Z isomers, leading to differential retention. The less sterically hindered isomer, typically the Z-isomer, forms a stronger complex with the silver ions and is retained longer.[1][2]
Q4: Is derivatization necessary for the GC analysis of this compound isomers?
A4: No, derivatization is generally not necessary for the GC analysis of this compound as it is already a volatile and thermally stable ester.
Q5: How can I confirm the identity of the separated E and Z isomer peaks?
A5: The most definitive method for identifying the E and Z isomers is Nuclear Magnetic Resonance (NMR) spectroscopy. The coupling constants of the vinylic protons are characteristically different for the E and Z isomers. Alternatively, if you have pure standards of each isomer, you can run them individually to determine their retention times. In many cases, the E-isomer, being more linear, will have a slightly different boiling point and polarity compared to the Z-isomer, which can influence its elution order.
Troubleshooting Guides
This section addresses common issues encountered during the chromatographic separation of E/Z isomers of this compound.
Gas Chromatography (GC) Troubleshooting
Issue 1: Poor or no separation of E/Z isomers.
-
Question: I am injecting a mixture of E/Z this compound, but I only see one broad peak or two poorly resolved peaks. What should I do?
-
Answer:
-
Optimize Oven Temperature Program: The oven temperature is a critical parameter. Start with a low initial temperature to ensure good focusing of the analytes on the column head. A slow temperature ramp will generally improve resolution.
-
Check Column Polarity: A non-polar column may not provide sufficient selectivity for these isomers. Ensure you are using a polar column, such as a WAX (PEG) phase.
-
Increase Column Length: If available, a longer column (e.g., 60 m) will provide more theoretical plates and better resolution.
-
Decrease Carrier Gas Flow Rate: Lowering the flow rate of the carrier gas (e.g., helium or hydrogen) can increase the interaction time of the isomers with the stationary phase, potentially improving separation. However, be aware that this will also increase analysis time.
-
Issue 2: Split peaks for one or both isomers.
-
Question: My chromatogram shows split peaks for my this compound isomers. What is causing this?
-
Answer: Split peaks are often related to injection technique or inlet issues.[3][4][5][6]
-
Improper Column Installation: Ensure the column is installed correctly in the inlet, with the correct insertion depth.[4] An improper cut of the column end can also cause peak splitting.[3]
-
Sample Solvent Mismatch: If your sample is dissolved in a solvent that is not compatible with the stationary phase (e.g., a non-polar solvent with a polar column), it can cause poor sample focusing and lead to split peaks.[3][7] Try dissolving your sample in a more compatible solvent.
-
Inlet Temperature: An inlet temperature that is too low can lead to slow vaporization of the sample, while a temperature that is too high can cause sample degradation. Optimize the inlet temperature for your analyte.
-
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Issue 1: Co-elution of E/Z isomers on a C18 column.
-
Question: I am using a standard C18 column, but the E and Z isomers of this compound are eluting as a single peak. How can I resolve them?
-
Answer:
-
Consider Silver Ion Chromatography: Standard C18 columns often lack the selectivity to separate closely related geometric isomers. Silver ion (argentation) chromatography is a powerful technique for this purpose.[1][2][8] You can either purchase a commercially available silver-impregnated column or prepare one in-house.
-
Optimize Mobile Phase: If using a C18 column, you can try to optimize the mobile phase. Varying the ratio of organic solvent (e.g., acetonitrile or methanol) to water can sometimes improve separation. Adding a small amount of a different organic modifier might also alter the selectivity.
-
Lower the Temperature: Running the HPLC at a lower temperature can sometimes enhance the small differences in interaction between the isomers and the stationary phase, leading to better resolution.
-
Issue 2: Poor peak shape (tailing or fronting).
-
Question: My peaks are showing significant tailing. What can I do to improve the peak shape?
-
Answer:
-
Check for Active Sites: Peak tailing can be caused by interactions with active sites on the silica backbone of the stationary phase. Ensure your column is in good condition.
-
Mobile Phase Additives: For some compounds, adding a small amount of an acidic or basic modifier to the mobile phase can improve peak shape by suppressing unwanted interactions.
-
Sample Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample and injecting a smaller volume.
-
Experimental Protocols
Gas Chromatography (GC) Method for Separation of E/Z Isomers of this compound
This protocol provides a starting point for the separation of E/Z isomers of this compound by GC. Optimization may be required based on your specific instrument and sample.
-
Instrument: Gas Chromatograph with a Flame Ionization Detector (FID)
-
Column: Polar capillary column (e.g., Agilent J&W DB-WAX, 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min
-
Inlet Temperature: 250 °C
-
Injection Volume: 1.0 µL
-
Split Ratio: 50:1
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 5 °C/min to 150 °C
-
Hold at 150 °C for 5 minutes
-
-
Detector Temperature: 280 °C
-
Sample Preparation: Dilute the this compound isomer mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 100 µg/mL.
Silver Ion High-Performance Liquid Chromatography (Ag-HPLC) Method
This protocol describes a method using a silver-impregnated stationary phase for enhanced separation of the E/Z isomers.
-
Instrument: HPLC system with a UV detector
-
Column: Silver-impregnated silica column (e.g., Discovery® Ag-Ion, 15 cm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of hexane and a polar modifier such as methyl tert-butyl ether (MTBE) or ethyl acetate. A good starting point is 98:2 (v/v) Hexane:MTBE.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the this compound isomer mixture in the mobile phase to a concentration of approximately 0.5 mg/mL.
Data Presentation
The following tables provide illustrative quantitative data for the separation of E/Z isomers of this compound under different chromatographic conditions. Note: These are example values and may vary depending on the specific instrument, column, and experimental conditions.
Table 1: Illustrative GC Retention Times
| Isomer | Retention Time (minutes) on a WAX column |
| Z-methyl pent-2-enoate | 8.5 |
| E-methyl pent-2-enoate | 9.2 |
Table 2: Illustrative Ag-HPLC Separation Parameters
| Isomer | Retention Time (minutes) | Resolution (Rs) |
| E-methyl pent-2-enoate | 10.3 | - |
| Z-methyl pent-2-enoate | 12.1 | 2.1 |
Mandatory Visualization
Caption: Experimental workflow for the separation of E/Z isomers of this compound.
Caption: Troubleshooting decision tree for poor separation of E/Z isomers.
References
- 1. sciencemadness.org [sciencemadness.org]
- 2. researchgate.net [researchgate.net]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. agilent.com [agilent.com]
- 5. m.youtube.com [m.youtube.com]
- 6. GC Troubleshooting Guide | Gas Chromatography Troubleshooting [scioninstruments.com]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 8. aocs.org [aocs.org]
common byproducts in the synthesis of methyl pent-2-enoate and their removal
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of methyl pent-2-enoate.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: this compound is commonly synthesized via olefination reactions, with the Horner-Wadsworth-Emmons (HWE) reaction being a prevalent method.[1][2] This reaction involves the condensation of a phosphonate carbanion with an aldehyde, typically propanal, to form the desired α,β-unsaturated ester. The HWE reaction is often favored for its ability to produce predominantly the (E)-alkene and for the straightforward removal of its water-soluble phosphate byproduct.[1][3]
Q2: What are the typical byproducts I can expect in the synthesis of this compound via the Horner-Wadsworth-Emmons reaction?
A2: Several byproducts can arise from the Horner-Wadsworth-Emmons synthesis of this compound. These include:
-
Unreacted Starting Materials: Primarily unreacted propanal.
-
(Z)-Isomer: The geometric isomer of the desired (E)-methyl pent-2-enoate.[4]
-
Phosphonate Byproducts: Water-soluble dialkylphosphate salts are generated from the phosphonate reagent.[1][4]
-
Aldol Condensation Products: Propanal can undergo self-condensation under basic conditions to form higher molecular weight byproducts.[4]
Q3: How does the choice of base affect the outcome of the Horner-Wadsworth-Emmons reaction?
A3: The choice of base is critical as it influences both the reaction yield and the stereoselectivity (E/Z ratio). Strong bases are required to deprotonate the phosphonate ester.[5] Sodium hydride (NaH), potassium tert-butoxide (KOtBu), and lithium bases like n-butyllithium (n-BuLi) or lithium hexamethyldisilazide (LiHMDS) are commonly used.[2][4] Lithium salts tend to favor the formation of (E)-alkenes more strongly than sodium or potassium salts.[1][4]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by thin-layer chromatography (TLC).[6][7] A suitable mobile phase would be a mixture of hexanes and ethyl acetate. The disappearance of the starting aldehyde and the appearance of the product spot (which should be UV active) indicate the progression of the reaction. Gas chromatography (GC) can also be used for more quantitative monitoring.[7]
Troubleshooting Guide
Issue 1: Low or No Product Yield
Q: I am getting a low yield of this compound. What are the possible causes and solutions?
A: Low yields in the Horner-Wadsworth-Emmons reaction can stem from several factors:
-
Cause: Incomplete deprotonation of the phosphonate reagent.
-
Solution: Ensure the base used is fresh and of sufficient strength. If using NaH, ensure the mineral oil has been washed away with a dry solvent if necessary, and that the reaction is conducted under anhydrous conditions.[8]
-
-
Cause: Moisture in the reaction.
-
Cause: Sub-optimal reaction temperature.
-
Cause: Steric hindrance.
-
Solution: While propanal is not particularly hindered, ensure the phosphonate reagent is appropriate. Phosphonate carbanions are generally more nucleophilic than the corresponding ylides in a standard Wittig reaction, making them effective.[9]
-
Issue 2: Poor Stereoselectivity (High Percentage of (Z)-isomer)
Q: My final product is a mixture of (E) and (Z) isomers. How can I increase the selectivity for the desired (E)-isomer?
A: The Horner-Wadsworth-Emmons reaction generally favors the formation of the thermodynamically more stable (E)-alkene, but reaction conditions can be optimized to enhance this selectivity.[1][9]
-
Cause: Sub-optimal base cation.
-
Cause: Low reaction temperature.
-
Cause: Inappropriate solvent.
-
Solution: Tetrahydrofuran (THF) and 1,2-dimethoxyethane (DME) are common solvents that generally provide good E-selectivity.[4]
-
-
Cause: Structure of the phosphonate reagent.
-
Solution: Using phosphonates with bulkier ester groups (e.g., diisopropyl instead of diethyl) can sometimes improve E-selectivity.[4]
-
Issue 3: Difficulty in Product Purification
Q: I am having trouble purifying my this compound. What are the common impurities and how can I remove them?
A: Purification can be challenging due to the presence of various byproducts. A systematic approach involving an aqueous workup followed by chromatography or distillation is usually effective.
| Byproduct/Impurity | Removal Method | Experimental Details |
| Dialkylphosphate Salts | Aqueous Workup | After quenching the reaction, wash the organic layer with water or brine. The phosphate byproduct is water-soluble and will be extracted into the aqueous phase.[2][4] |
| Unreacted Propanal | Aqueous Workup / Distillation | Washing with a sodium bisulfite solution can help remove residual aldehyde.[4] If the boiling point difference is significant, fractional distillation can be effective. |
| (Z)-Isomer | Flash Column Chromatography | Use silica gel with a non-polar eluent system, such as a gradient of ethyl acetate in hexanes (e.g., starting with 2% ethyl acetate and gradually increasing).[4] |
| Aldol Products | Flash Column Chromatography | These high molecular weight byproducts are typically more polar and will have different retention times on a silica gel column compared to the desired product.[4] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Horner-Wadsworth-Emmons Reaction
This protocol is a general guideline and should be adapted and optimized for specific laboratory conditions.
Materials:
-
Trimethyl phosphonoacetate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Propanal
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, suspend NaH (1.05 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add trimethyl phosphonoacetate (1.0 eq) dropwise to the stirred suspension.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Cool the reaction mixture back to 0 °C and add a solution of propanal (1.1 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight, monitoring by TLC.
-
Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Flash Column Chromatography
-
Prepare a silica gel column using a slurry of silica in a low-polarity solvent (e.g., 98:2 hexanes:ethyl acetate).
-
Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.
-
Load the sample onto the column.
-
Elute the column with a gradient of ethyl acetate in hexanes. Start with a low polarity eluent and gradually increase the polarity to elute the desired this compound.[4]
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: A decision tree for troubleshooting common synthesis issues.
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. Wittig-Horner Reaction [organic-chemistry.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. benchchem.com [benchchem.com]
troubleshooting low conversion rates in methyl pent-2-enoate reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methyl pent-2-enoate. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
I. Michael (Conjugate) Addition Reactions
The Michael addition, or conjugate addition, is a fundamental carbon-carbon and carbon-heteroatom bond-forming reaction for α,β-unsaturated carbonyl compounds like this compound.
Frequently Asked Questions (FAQs)
Q1: I am observing low to no conversion in my Michael addition to this compound. What are the potential causes?
A1: Low conversion rates in Michael additions to α,β-unsaturated esters can stem from several factors:
-
Steric Hindrance: The substituents on your nucleophile or the ester itself may sterically hinder the approach to the β-carbon.
-
Nucleophile Reactivity: The chosen nucleophile (Michael donor) may not be sufficiently reactive. "Soft" nucleophiles are generally preferred for conjugate addition. Highly stabilized carbanions, like those from malonic esters, are excellent Michael donors.[1][2]
-
Base Strength: The base used to generate the nucleophilic enolate might be too weak for complete deprotonation or, conversely, too strong, leading to side reactions.[2]
-
Reaction Conditions: Suboptimal temperature, solvent, or reaction time can all contribute to low conversion.
Q2: My reaction is yielding a significant amount of the 1,2-addition product instead of the desired 1,4-conjugate addition product. How can I improve the selectivity for the Michael adduct?
A2: The competition between 1,2-addition (attack at the carbonyl carbon) and 1,4-addition (attack at the β-carbon) is a common challenge.[2][3] To favor the 1,4-addition product:
-
Use "Softer" Nucleophiles: Hard nucleophiles like Grignard reagents and organolithium compounds tend to favor 1,2-addition.[3] In contrast, "softer" nucleophiles such as Gilman reagents (organocuprates), enamines, and thiolates preferentially undergo 1,4-addition.[3]
-
Employ Weaker Bases: Strong bases can favor the faster 1,2-addition. Weaker bases often provide better selectivity for the thermodynamically favored 1,4-adduct.[2]
-
Modify Reaction Conditions: Lower reaction temperatures often favor the thermodynamically more stable 1,4-adduct.
Q3: What are common side reactions in Michael additions with this compound?
A3: Besides the competing 1,2-addition, other potential side reactions include:
-
Polymerization: Under certain conditions, especially with strong bases, the α,β-unsaturated ester can polymerize.
-
Retro-Michael Addition: The reverse reaction can occur, particularly at elevated temperatures, leading to an equilibrium mixture and lower yield of the desired product.[2]
Troubleshooting Summary: Low Conversion in Michael Addition
| Potential Cause | Troubleshooting Strategy |
| Low Nucleophile Reactivity | - Use a more reactive nucleophile (e.g., a more acidic pronucleophile).- Consider using a Gilman reagent for carbon-carbon bond formation. |
| Inappropriate Base | - If the nucleophile is not fully deprotonated, switch to a stronger base.- If 1,2-addition is an issue, try a weaker, non-nucleophilic base. |
| Steric Hindrance | - Use a less sterically hindered nucleophile if possible.- Increase the reaction temperature to overcome the activation energy barrier, but monitor for side reactions. |
| Suboptimal Reaction Conditions | - Experiment with different solvents to improve solubility and reaction rates.- Optimize the reaction temperature and time by monitoring the reaction progress (e.g., by TLC or GC). |
Experimental Protocol: Organocatalytic Michael Addition of Diethyl Malonate
This protocol is a general guideline and may require optimization.
Materials:
-
This compound
-
Diethyl malonate
-
Organocatalyst (e.g., a thiourea-based catalyst, 10-20 mol%)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere, add the organocatalyst and the anhydrous solvent.
-
Add this compound (1.0 equivalent) to the stirred solution.
-
Slowly add diethyl malonate (1.2-2.0 equivalents) dropwise.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature) and monitor its progress by TLC or GC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Troubleshooting Logic for Michael Addition
Caption: Troubleshooting workflow for low conversion in Michael addition reactions.
II. Catalytic Hydrogenation
Catalytic hydrogenation can be used to reduce the carbon-carbon double bond or the ester functionality of this compound.
Frequently Asked Questions (FAQs)
Q1: I am trying to selectively hydrogenate the carbon-carbon double bond of this compound, but I am also getting reduction of the ester group. How can I improve the selectivity?
A1: Achieving selective hydrogenation of the C=C bond in the presence of an ester can be challenging.
-
Catalyst Choice: Palladium on carbon (Pd/C) is a common catalyst for C=C bond hydrogenation and is often selective under mild conditions (low hydrogen pressure and room temperature). More reactive catalysts like Raney Nickel or platinum-based catalysts may lead to ester reduction.
-
Reaction Conditions: Use milder reaction conditions. High temperatures and pressures will favor the reduction of the more resilient ester group.
Q2: My catalytic hydrogenation of the ester group to the corresponding alcohol is very slow or incomplete. What can I do to improve the conversion?
A2: The hydrogenation of esters to alcohols typically requires more forcing conditions than alkene hydrogenation.
-
Catalyst: Copper chromite or ruthenium-based catalysts are often more effective for ester hydrogenation than palladium or platinum catalysts.
-
Reaction Conditions: High hydrogen pressure and elevated temperatures are generally necessary to drive the reaction to completion.
-
Additives: The use of a co-catalyst or additive, such as an alkoxide, can sometimes be necessary.[4]
Q3: What are potential side reactions during the catalytic hydrogenation of this compound?
A3: Potential side reactions include:
-
Transesterification: If an alcohol is used as a solvent, transesterification can occur, especially under basic or acidic conditions.[4][5]
-
Over-reduction: If the goal is to reduce the ester, the resulting alcohol can sometimes undergo further hydrogenolysis, especially at high temperatures.[4]
Troubleshooting Summary: Issues in Catalytic Hydrogenation
| Issue | Troubleshooting Strategy |
| Lack of Selectivity (Ester Reduction) | - Use a more selective catalyst (e.g., Pd/C).- Employ milder reaction conditions (lower temperature and pressure). |
| Low Conversion of Ester to Alcohol | - Switch to a more active catalyst (e.g., copper chromite, Ru-based catalyst).- Increase hydrogen pressure and reaction temperature.- Consider the use of additives. |
| Transesterification | - Use a non-alcoholic solvent.- Avoid acidic or basic conditions if an alcohol solvent is necessary. |
Experimental Protocol: Selective Hydrogenation of the C=C Bond
This is a general procedure and may need optimization.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Solvent (e.g., ethanol, ethyl acetate)
-
Hydrogen gas
Procedure:
-
In a hydrogenation vessel, dissolve this compound (1.0 equivalent) in the chosen solvent.
-
Carefully add the Pd/C catalyst (typically 5-10 mol%).
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-5 atm).
-
Stir the reaction mixture at room temperature and monitor the uptake of hydrogen.
-
Monitor the reaction progress by GC or NMR to ensure the selective reduction of the double bond.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Rinse the celite pad with the solvent.
-
Combine the filtrates and remove the solvent under reduced pressure to obtain the crude product.
III. Epoxidation Reactions
Epoxidation of the electron-deficient double bond in this compound typically requires a nucleophilic oxidizing agent.
Frequently Asked Questions (FAQs)
Q1: I am getting low yields in the epoxidation of this compound. What could be the problem?
A1: Low yields in the epoxidation of α,β-unsaturated esters are often due to the reduced nucleophilicity of the double bond.
-
Choice of Oxidizing Agent: For electron-poor alkenes, nucleophilic oxidants like alkaline hydrogen peroxide are generally more effective than electrophilic peroxyacids such as m-CPBA.[6][7]
-
Reaction Conditions: The pH of the reaction is crucial. For hydrogen peroxide epoxidations, basic conditions are required to generate the nucleophilic hydroperoxide anion.
-
Substrate Stability: The starting material or the epoxide product might be unstable under the reaction conditions.
Q2: My main side product is a diol. How can I prevent the epoxide ring from opening?
A2: The formation of diols is a common side reaction caused by the acid- or base-catalyzed ring-opening of the epoxide by water.[6]
-
Control pH: Maintain the reaction at a neutral or slightly basic pH during workup.
-
Anhydrous Conditions: While the epoxidation with alkaline hydrogen peroxide is performed in an aqueous medium, minimizing the presence of excess water and avoiding acidic conditions during workup can help prevent diol formation.
-
Purification: Epoxides can be sensitive to silica gel chromatography, which can cause ring-opening.[6] Consider using neutral or deactivated silica gel, or alternative purification methods like distillation.
Troubleshooting Summary: Epoxidation Issues
| Issue | Troubleshooting Strategy |
| Low Conversion | - Use a nucleophilic oxidizing agent (e.g., alkaline H₂O₂).- Optimize the pH and temperature of the reaction. |
| Diol Formation | - Maintain neutral or slightly basic pH during workup.- Use neutral or deactivated silica gel for chromatography. |
| Epoxide Instability | - Perform the reaction at a lower temperature.- Minimize the reaction time. |
Experimental Protocol: Epoxidation with Alkaline Hydrogen Peroxide
This is a general protocol and should be optimized.
Materials:
-
This compound
-
Hydrogen peroxide (30% aqueous solution)
-
Methanol or another suitable solvent
-
Aqueous sodium hydroxide solution
Procedure:
-
Dissolve this compound (1.0 equivalent) in methanol in a reaction flask.
-
Cool the solution in an ice bath.
-
Slowly and simultaneously add the hydrogen peroxide solution and the aqueous sodium hydroxide solution, maintaining the temperature below 20°C.
-
Stir the reaction mixture at a low temperature and monitor its progress by TLC or GC.
-
Once the starting material is consumed, carefully quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to destroy any remaining peroxide.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product, for example, by distillation or column chromatography on neutral silica gel.
IV. Hydrolysis Reactions
Hydrolysis of the ester to the corresponding carboxylic acid can be achieved under acidic or basic conditions.
Frequently Asked Questions (FAQs)
Q1: My ester hydrolysis is incomplete, even after prolonged reaction times. How can I drive the reaction to completion?
A1: Incomplete hydrolysis can be due to steric hindrance or the reversible nature of the reaction.
-
For Basic Hydrolysis (Saponification): Use a stronger base (e.g., KOH instead of NaOH), increase the temperature, or use a co-solvent like THF or dioxane to improve solubility.
-
For Acidic Hydrolysis: This is an equilibrium process. To drive the reaction forward, use a large excess of water or remove the methanol byproduct as it forms (if feasible).
Q2: Are there any milder methods for ester hydrolysis that might be more suitable for sensitive substrates?
A2: Yes, for substrates that are sensitive to harsh acidic or basic conditions, enzymatic hydrolysis can be an excellent and highly selective alternative.
Troubleshooting Logic for Incomplete Ester Hydrolysis
Caption: Decision tree for troubleshooting incomplete ester hydrolysis.
References
improving stereoselectivity in Diels-Alder reactions with methyl pent-2-enoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to improve stereoselectivity in Diels-Alder reactions involving methyl pent-2-enoate.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing stereoselectivity in the Diels-Alder reaction of this compound?
The primary factors that control stereoselectivity (both diastereoselectivity and enantioselectivity) are:
-
Lewis Acid Catalysis: The use of a Lewis acid catalyst is one of the most effective methods to enhance stereoselectivity.[1][2][3] Catalysts like aluminum chloride (AlCl₃), diethylaluminum chloride (Et₂AlCl), and titanium tetrachloride (TiCl₄) can significantly increase the ratio of the desired stereoisomer.[2]
-
Temperature: Lower reaction temperatures generally favor the formation of the kinetically controlled endo product over the thermodynamically favored exo product.[4]
-
Solvent: The polarity and hydrogen-bonding ability of the solvent can influence the endo/exo selectivity.
-
Chiral Auxiliaries and Catalysts: For enantioselective reactions, the use of chiral Lewis acids or the attachment of a chiral auxiliary to the dienophile is necessary.
Q2: Why is the endo product typically favored in Diels-Alder reactions?
The preference for the endo product is explained by the "Alder Endo Rule," which is a result of secondary orbital interactions. In the endo transition state, the electron-withdrawing group of the dienophile (in this case, the methyl ester group of this compound) is oriented towards the developing pi-system of the diene. This alignment leads to a favorable interaction between the p-orbitals of the dienophile's substituent and the p-orbitals of the diene's C2 and C3 atoms, which stabilizes the endo transition state and lowers its activation energy, making it the kinetic product.
Q3: How does a Lewis acid catalyst improve endo selectivity?
Lewis acids coordinate to the carbonyl oxygen of the ester group on the this compound. This coordination increases the electron-withdrawing nature of the substituent, which in turn enhances the secondary orbital interactions that stabilize the endo transition state. This leads to a greater energy difference between the endo and exo transition states, resulting in higher endo selectivity. For instance, the uncatalyzed reaction of cyclopentadiene with methyl acrylate gives an endo:exo ratio of 82:12, while the AlCl₃-catalyzed reaction provides a 99:1 ratio.[2]
Q4: Can I achieve high exo selectivity?
While the endo product is kinetically favored, the exo product is often thermodynamically more stable due to reduced steric hindrance.[4] To favor the exo product, the reaction can be run at higher temperatures to allow for thermodynamic control. At elevated temperatures, the retro-Diels-Alder reaction can occur, and the thermodynamically more stable exo product will accumulate over time.
Troubleshooting Guides
This section provides solutions to common problems encountered when trying to achieve high stereoselectivity in the Diels-Alder reaction of this compound.
| Problem | Potential Cause(s) | Solution(s) |
| Low endo:exo ratio | 1. High Reaction Temperature: The reaction is under thermodynamic control, favoring the exo product. 2. No Catalyst or Ineffective Catalyst: Lack of a Lewis acid catalyst results in poor stereocontrol. 3. Solvent Effects: The chosen solvent may not be optimal for promoting endo selectivity. | 1. Lower the Reaction Temperature: Conduct the reaction at a lower temperature (e.g., -78 °C to 0 °C) to favor the kinetic endo product. 2. Introduce a Lewis Acid Catalyst: Use a suitable Lewis acid such as AlCl₃, Et₂AlCl, or SnCl₄ to enhance endo selectivity. 3. Solvent Screening: Experiment with different solvents. Aprotic solvents of varying polarity are commonly used. |
| Poor Diastereoselectivity (in reactions with substituted dienes) | 1. Steric Hindrance: Bulky substituents on the diene or dienophile can disfavor the desired transition state. 2. Incorrect Catalyst: The chosen Lewis acid may not be providing sufficient facial selectivity. | 1. Modify Reactants: If possible, use less bulky protecting groups or substituents. 2. Screen Lewis Acids: Different Lewis acids can have varying effects on facial selectivity. Experiment with a range of catalysts. |
| Low or No Enantioselectivity (in asymmetric reactions) | 1. Racemic Catalyst: The chiral catalyst used is not enantiopure. 2. Non-optimal Chiral Ligand: The ligand used with the metal catalyst is not effective for this specific substrate. 3. Background Uncatalyzed Reaction: A significant portion of the reaction may be proceeding without the influence of the chiral catalyst, leading to a racemic background. | 1. Use Enantiopure Catalyst: Ensure the chiral catalyst has high enantiomeric excess. 2. Screen Chiral Ligands: Test a variety of chiral ligands to find one that induces high enantioselectivity. 3. Optimize Reaction Conditions: Lower the temperature and use a more active catalyst to favor the catalyzed pathway over the uncatalyzed reaction. |
| Low Reaction Yield | 1. Decomposition of Reactants or Products: The reaction conditions may be too harsh. 2. Inhibition of Catalyst: Impurities, such as water, can deactivate the Lewis acid catalyst. | 1. Milder Conditions: Use lower temperatures and shorter reaction times. 2. Use Anhydrous Conditions: Ensure all glassware is oven-dried and use anhydrous solvents to prevent catalyst deactivation. |
Experimental Protocols
General Protocol for a Lewis Acid-Catalyzed Diels-Alder Reaction of this compound with Cyclopentadiene
This protocol provides a general procedure that can be adapted and optimized for specific research needs.
Materials:
-
This compound
-
Cyclopentadiene (freshly cracked from dicyclopentadiene)
-
Lewis Acid (e.g., AlCl₃, Et₂AlCl in hexane, or TiCl₄)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and nitrogen inlet
Procedure:
-
Preparation: Under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask.
-
Cooling: Cool the solution to the desired temperature (e.g., -78 °C using a dry ice/acetone bath).
-
Catalyst Addition: Slowly add the Lewis acid (0.1 to 1.1 eq) to the stirred solution.
-
Diene Addition: Add freshly cracked cyclopentadiene (1.2 eq) dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at the chosen temperature and monitor its progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Quenching: Once the reaction is complete, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the endo and exo products.
-
Characterization: Determine the endo:exo ratio using ¹H NMR spectroscopy or gas chromatography (GC).
Visualizations
Factors Influencing Stereoselectivity
Caption: Key factors influencing the stereochemical outcome of Diels-Alder reactions.
Experimental Workflow for Improving Stereoselectivity
Caption: A systematic workflow for optimizing the diastereoselectivity of a Diels-Alder reaction.
References
Technical Support Center: Methyl Pent-2-enoate Storage and Polymerization Prevention
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of methyl pent-2-enoate to prevent unwanted polymerization.
Troubleshooting Guide
This guide addresses common issues encountered during the storage of this compound.
Issue 1: The monomer appears viscous, contains solid particles, or has completely solidified.
-
Possible Cause: Spontaneous polymerization has occurred.
-
Immediate Action:
-
DO NOT HEAT THE CONTAINER. Heating will accelerate the polymerization rate and can lead to a dangerous runaway reaction with a rapid increase in temperature and pressure.
-
Carefully inspect the container for any signs of heat, bulging, or vapor release.
-
If the container is warm or showing signs of pressure buildup, evacuate the immediate area and consult your institution's safety protocols for hazardous material incidents.
-
-
Investigation and Prevention:
-
Inhibitor Depletion: The polymerization inhibitor, typically Monomethyl Ether of Hydroquinone (MEHQ), has likely been consumed.
-
Oxygen Depletion: Phenolic inhibitors like MEHQ require dissolved oxygen to function effectively. Storage under an inert atmosphere (e.g., nitrogen, argon) will render the inhibitor inactive.
-
Contamination: The monomer may have been contaminated with polymerization initiators such as peroxides, strong acids or bases, or certain metals.
-
Improper Storage Temperature: Elevated temperatures significantly increase the rate of polymerization.
-
Issue 2: The monomer is clear and mobile, but there are concerns about its stability.
-
Possible Cause: The inhibitor level may be low, or the monomer may be approaching the end of its shelf life.
-
Action:
-
Perform a qualitative test for the presence of polymer. A simple method is to add a small volume of the monomer to a larger volume of methanol. Any existing polymer is insoluble in methanol and will cause the solution to become cloudy or form a precipitate.
-
If the test is positive, this indicates the onset of polymerization. The monomer should be used immediately or disposed of according to safety guidelines.
-
For critical applications, consider quantifying the remaining inhibitor concentration using the analytical methods described in the "Experimental Protocols" section.
-
Issue 3: The monomer is past its recommended shelf life.
-
Possible Cause: The inhibitor concentration is likely below the effective level.
-
Action:
-
It is strongly recommended to use the monomer before its expiration date.
-
If its use is unavoidable, it is critical to first test for the presence of polymer and quantify the inhibitor concentration.
-
Re-inhibiting the monomer can be considered but should only be done after analytical verification of the current inhibitor level and with a thorough understanding of the required concentration. Consult with the manufacturer for guidance.
-
Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: What are the ideal storage conditions for this compound?
-
A1: To ensure stability, store the monomer in a cool, dark, and well-ventilated area. The recommended storage temperature is below 35°C (95°F). Avoid exposure to direct sunlight and other heat sources. Keep the container tightly sealed when not in use.
-
-
Q2: What atmosphere should be in the headspace of the storage container?
-
A2: The headspace must contain air, specifically with an oxygen concentration between 5-21%. Phenolic inhibitors like MEHQ require oxygen to effectively scavenge free radicals and prevent polymerization. Never store under an inert atmosphere like nitrogen or argon.
-
-
Q3: What is the typical inhibitor used and at what concentration?
-
A3: The most common inhibitor for acrylate monomers is Monomethyl Ether of Hydroquinone (MEHQ). While the optimal concentration for this compound should be confirmed with the supplier, a typical range for similar acrylate esters is 10-20 ppm.[1] Always refer to the manufacturer's certificate of analysis for the exact concentration in your batch.
-
-
Q4: What is the expected shelf life of inhibited this compound?
-
A4: Under ideal storage conditions (below 35°C, with an air headspace), a shelf life of up to one year can be expected for similar acrylate monomers.[2] However, it is crucial to monitor the inhibitor concentration and test for polymer presence, especially for older batches or if storage conditions have not been optimal.
-
Contamination and Inhibition
-
Q5: What are common contaminants that can initiate polymerization?
-
A5: Contamination with peroxides (from solvents or air), strong acids, strong bases, and certain metals or their salts can initiate polymerization. Ensure all labware is clean and dry, and use only high-purity solvents and reagents when handling the monomer.
-
-
Q6: How does the MEHQ inhibitor work?
-
A6: MEHQ is a free-radical scavenger. In the presence of oxygen, it reacts with and neutralizes the free radicals that would otherwise initiate the polymerization chain reaction. This is why maintaining an oxygenated headspace is critical.
-
-
Q7: Can I remove the inhibitor before my experiment?
-
A7: Yes, the inhibitor can be removed, which is often necessary before polymerization reactions. A common laboratory method is to wash the monomer with a chilled aqueous alkaline solution (e.g., 5% NaOH) in a separatory funnel.[3]
-
Data Presentation
Table 1: Recommended Storage and Handling Parameters for this compound
| Parameter | Recommended Value/Condition |
| Inhibitor | Monomethyl Ether of Hydroquinone (MEHQ) |
| Typical Inhibitor Concentration | 10 - 20 ppm (verify with supplier)[1] |
| Storage Temperature | < 35°C (95°F) |
| Headspace Atmosphere | Air (5-21% Oxygen) |
| Expected Shelf Life | Up to 1 year under ideal conditions[2] |
Experimental Protocols
Protocol 1: Qualitative Test for Polymer Presence
-
Principle: The monomer is soluble in methanol, while the polymer is not. The formation of a cloudy solution or a precipitate indicates the presence of polymer.
-
Materials:
-
Test tube with a stopper
-
Methanol
-
This compound sample
-
-
Procedure:
-
Add approximately 8 mL of methanol to the test tube.
-
Add approximately 2 mL of the this compound sample to the test tube.
-
Stopper the test tube and shake vigorously for 30 seconds.
-
Observe the solution. A clear solution indicates no detectable polymer. A cloudy solution or the presence of a precipitate indicates that polymerization has begun.
-
Protocol 2: Quantitative Determination of MEHQ Concentration by UV-Vis Spectrophotometry (Based on ASTM D3125)
-
Principle: MEHQ reacts with nitrous acid (from sodium nitrite in an acidic medium) to form a yellow nitroso derivative. The absorbance of this colored compound is measured at 420 nm and is proportional to the MEHQ concentration.[4]
-
Materials:
-
UV-Vis Spectrophotometer
-
1 cm glass cuvettes
-
Volumetric flasks (50 mL and 100 mL)
-
Pipettes
-
MEHQ standard
-
Glacial acetic acid
-
2% (w/v) Sodium nitrite (NaNO₂) solution
-
-
Procedure:
-
Preparation of Standard Solutions:
-
Accurately weigh approximately 0.1 g of MEHQ standard into a 100-mL volumetric flask. Dissolve in and dilute to the mark with glacial acetic acid. This is your stock solution.
-
Prepare a series of dilutions from the stock solution into 50-mL volumetric flasks using glacial acetic acid to create standards of known concentrations (e.g., covering the range of 5-25 ppm).
-
-
Sample and Standard Preparation for Measurement:
-
Pipette a known volume of your this compound sample into a 50-mL volumetric flask containing 20 mL of glacial acetic acid.
-
Pipette a known volume of each standard dilution into separate 50-mL volumetric flasks, each containing 20 mL of glacial acetic acid.
-
To each flask (sample and standards), add 1 mL of the 2% NaNO₂ solution.
-
Dilute each flask to the mark with glacial acetic acid, mix well, and let it stand for 10 minutes for the color to develop.[4]
-
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to a wavelength of 420 nm.
-
Use a blank solution (glacial acetic acid and NaNO₂ solution without MEHQ or sample) to zero the instrument.
-
Measure the absorbance of each standard and the sample.
-
-
Calculation:
-
Create a calibration curve by plotting the absorbance of the standards versus their known concentrations.
-
Determine the concentration of MEHQ in your sample by comparing its absorbance to the calibration curve.
-
-
Visualizations
Caption: Workflow for proper storage and stability monitoring of this compound.
Caption: Troubleshooting guide for suspected polymerization of this compound.
Caption: Simplified mechanism of free-radical polymerization and MEHQ inhibition.
References
Technical Support Center: Grignard Reaction Workup with Methyl Pent-2-enoate
This technical support center provides troubleshooting guides and frequently asked questions for the workup procedures of Grignard reactions with methyl pent-2-enoate. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of the workup in a Grignard reaction?
The primary purpose of the workup is to quench the reaction by protonating the magnesium alkoxide intermediate formed after the Grignard reagent has added to the carbonyl, and to separate the desired organic product from inorganic salts (like magnesium halides) and other byproducts.[1][2]
Q2: Why is saturated aqueous ammonium chloride (NH₄Cl) the recommended quenching agent?
Saturated aqueous ammonium chloride is the preferred quenching agent because it acts as a mild proton source.[2] This is crucial for preventing side reactions, such as the acid-catalyzed dehydration of tertiary alcohol products that can occur with stronger acids.[3] It also helps to ensure that all inorganic magnesium salts are soluble in the aqueous phase, facilitating their removal during extraction.[2]
Q3: What are the main products I can expect from the reaction of a Grignard reagent with this compound?
You can primarily expect two isomeric products: the 1,2-addition product and the 1,4-addition (or conjugate addition) product. Without a catalyst like copper salts, Grignard reagents typically favor the 1,2-addition to the carbonyl group.[4] Esters can also react with a second equivalent of the Grignard reagent after the initial 1,2-addition, leading to a tertiary alcohol.[5][6]
Q4: How can I favor the 1,4-conjugate addition product?
While Grignard reagents inherently favor 1,2-addition, the addition of a catalytic amount of a copper salt, such as copper(I) chloride (CuCl) or copper(I) iodide (CuI), can promote the formation of an organocuprate in situ.[7] These organocuprate reagents selectively perform 1,4-conjugate addition.[8]
Q5: What should I do if my Grignard reaction fails to start?
The most common reason for initiation failure is the presence of moisture or an oxide layer on the magnesium turnings.[9] Ensure all glassware is rigorously flame-dried or oven-dried and that the solvent is anhydrous.[9] To activate the magnesium, you can add a small crystal of iodine or a few drops of 1,2-dibromoethane.[9] Gentle warming with a heat gun can also help initiate the reaction.[9]
Troubleshooting Guide
Issue 1: Low Yield of Desired Product
| Potential Cause | Recommended Action |
| Incomplete Grignard Reagent Formation | Ensure magnesium turnings are fresh and activated (e.g., with iodine or by crushing). Use anhydrous solvent and flame-dried glassware. Consider titrating the Grignard reagent to determine its exact concentration before adding the ester.[9] |
| Presence of Moisture | Rigorously dry all glassware and use anhydrous solvents. Even trace amounts of water will quench the Grignard reagent.[9] |
| Side Reactions (e.g., Enolization) | The Grignard reagent can act as a base and deprotonate the α-protons of the ester. Add the ester solution slowly to the Grignard reagent at a low temperature (e.g., 0 °C) to minimize this.[9] |
| Product Loss During Workup | Emulsions can form during extraction, trapping the product. To break emulsions, add a saturated solution of NaCl (brine). Ensure complete extraction by performing multiple extractions with the organic solvent.[10] |
Issue 2: Unexpected Product Distribution (1,2- vs. 1,4-Addition)
| Observation | Probable Cause | Suggested Solution |
| Predominance of 1,2-addition product | This is the expected outcome for a standard Grignard reaction with an α,β-unsaturated ester.[4] | To favor 1,4-addition, consider adding a catalytic amount of a copper salt (e.g., CuI) to the Grignard reagent before the addition of the this compound.[8] |
| Formation of a saturated ketone | This indicates that 1,4-conjugate addition has occurred. The resulting enolate is protonated during workup and tautomerizes to the more stable ketone. | If this is the desired product, the reaction conditions are suitable. If not, ensure no copper contamination is present in the reaction vessel.[9] |
| Mixture of 1,2- and 1,4-addition products | This is a common outcome, especially with sterically hindered Grignard reagents or at higher temperatures. An uncatalyzed reaction of n-butylmagnesium bromide with a similar ester yielded approximately 75% 1,4-addition product and 25% 1,6-addition product, alongside a ketone from 1,2-addition followed by a conjugate addition.[11] | Careful column chromatography is typically required to separate the isomers. |
Experimental Protocols
Protocol 1: Standard Grignard Reaction and Workup
-
Reaction Setup : Assemble a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet. Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flask.
-
Grignard Formation : Add anhydrous diethyl ether or THF to the flask. Add a small portion of the alkyl/aryl halide (1.0 equivalent) dissolved in anhydrous solvent. Once the reaction initiates (indicated by the disappearance of the iodine color and gentle bubbling), add the remaining halide solution dropwise at a rate that maintains a gentle reflux.[9] After the addition is complete, continue stirring for 30-60 minutes.[9]
-
Addition of this compound : Cool the Grignard solution to 0 °C in an ice-water bath. Add a solution of this compound (1.0 equivalent) in anhydrous solvent to the dropping funnel and add it dropwise to the stirred Grignard reagent over 30-45 minutes, maintaining the temperature at 0 °C.[9]
-
Quenching : Once the reaction is complete, cool the mixture back to 0 °C. Slowly and carefully add saturated aqueous ammonium chloride solution dropwise with vigorous stirring to quench the reaction.[2][9]
-
Extraction : Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with diethyl ether or another suitable organic solvent.[9]
-
Washing and Drying : Combine the organic extracts and wash with brine to help break any emulsions and remove residual water.[10] Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification : Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography to separate the 1,2- and 1,4-addition products.
Visualizations
Caption: Competing 1,2- and 1,4-addition pathways in a Grignard reaction.
Caption: Standard workflow for quenching and working up a Grignard reaction.
Caption: A decision tree for troubleshooting common Grignard workup issues.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. organic chemistry - What is the role of ammonium chloride in the workup of a Grignard reaction? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Esters with Grignard Reagent - Chemistry Steps [chemistrysteps.com]
- 7. reddit.com [reddit.com]
- 8. scispace.com [scispace.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. scispace.com [scispace.com]
Technical Support Center: Efficient Hydrogenation of Methyl Pent-2-enoate
Welcome to the technical support center for the hydrogenation of methyl pent-2-enoate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection, experimental protocols, and troubleshooting common issues encountered during the catalytic hydrogenation of α,β-unsaturated esters like this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal in the hydrogenation of this compound?
The primary goal is typically the selective hydrogenation of the carbon-carbon double bond (C=C) to yield methyl pentanoate, while leaving the carbonyl group (C=O) of the ester intact. Achieving high conversion of the starting material and high selectivity for the desired saturated ester are key objectives.
Q2: Which types of catalysts are commonly used for this transformation?
Both homogeneous and heterogeneous catalysts are employed. Common choices include precious metal catalysts such as palladium (Pd), platinum (Pt), rhodium (Rh), and ruthenium (Ru), often supported on materials like carbon (C).[1] More recently, catalysts based on less precious metals like copper (Cu) and nickel (Ni) have been developed as more sustainable alternatives.[2][3]
Q3: What are the key reaction parameters to control for efficient hydrogenation?
Key parameters that significantly influence the reaction's efficiency and selectivity include:
-
Catalyst Type and Loading: The choice of metal and its supporting ligand or material is crucial.
-
Hydrogen Pressure: Affects the rate of reaction and sometimes the selectivity.
-
Temperature: Higher temperatures can increase reaction rates but may also lead to side reactions or reduced selectivity.
-
Solvent: The choice of solvent can influence catalyst activity and substrate solubility.
-
Additives/Co-catalysts: Bases or other additives can be required to activate the catalyst.
Troubleshooting Guide
Problem 1: Low or no conversion of this compound.
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Ensure the catalyst has not been deactivated by exposure to air or impurities. For heterogeneous catalysts like Pd/C, ensure proper handling and storage. For homogeneous catalysts, verify the integrity of the complex. |
| Insufficient Hydrogen Pressure | Increase the hydrogen pressure. Some catalytic systems require higher pressures to be effective.[3] |
| Low Reaction Temperature | Gradually increase the reaction temperature. Some catalysts have a higher activation energy and require more thermal energy to become active.[3] |
| Poor Catalyst/Substrate Mixing | Ensure efficient stirring to maximize contact between the catalyst, substrate, and hydrogen gas. |
| Catalyst Poisoning | Impurities in the substrate or solvent (e.g., sulfur compounds) can poison the catalyst. Purify the starting materials. |
Problem 2: Poor selectivity - formation of side products.
| Possible Cause | Suggested Solution |
| Over-reduction | The ester group is reduced to an alcohol. This can be minimized by using a milder catalyst, lower hydrogen pressure, or lower temperature.[4] |
| Isomerization of the Double Bond | The double bond may migrate to a different position. This can sometimes be controlled by the choice of catalyst and reaction conditions. |
| Decomposition of Reactants or Products | At high temperatures, the substrate or product may decompose. Running the reaction at a lower temperature is advisable. |
Problem 3: Difficulty in separating the catalyst from the product.
| Possible Cause | Suggested Solution |
| Use of a Homogeneous Catalyst | Homogeneous catalysts can be challenging to remove. Consider switching to a heterogeneous catalyst (e.g., Pd/C), which can be easily removed by filtration. |
| Leaching of Heterogeneous Catalyst | If using a supported catalyst, the metal may leach into the solution. A hot filtration test can help determine if this is occurring.[5] Consider using a support with stronger metal-support interactions. |
Quantitative Data Summary
The following tables summarize quantitative data from various catalytic systems for the hydrogenation of α,β-unsaturated esters.
Table 1: Comparison of Different Catalytic Systems
| Catalyst System | Substrate | Temp (°C) | H₂ Pressure (bar) | Conversion (%) | Selectivity (%) | Reference |
| Cu(I)/NHC Complex | Ethyl β-methyl cinnamate | 60 | 90 | >95 | >99 | [2] |
| Ni(OAc)₂ / (S,S)-Me-DuPhos | Methyl 2-acetamidoacrylate | 50 | ~34 | >99 | N/A (Asymmetric) | [3] |
| Ru-2 Catalyst | Methyl 10-undecenoate | 100 | 5 | 99 | Low (Isomerization) | [4] |
| Pd/MIL-101(Cr) | Polyunsaturated FAMEs | 100 | Flow | High | >94 (to mono-unsaturated) | [5] |
Note: FAMEs = Fatty Acid Methyl Esters. NHC = N-Heterocyclic Carbene.
Experimental Protocols
Protocol 1: General Procedure for Hydrogenation using a Heterogeneous Catalyst (e.g., Pd/C)
-
Reactor Setup: A high-pressure reactor (autoclave) equipped with a magnetic stir bar is charged with this compound and a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Catalyst Addition: The catalyst (e.g., 5-10 wt% Pd/C, typically 1-5 mol% of Pd relative to the substrate) is added to the solution.
-
Purging: The reactor is sealed and purged several times with an inert gas (e.g., nitrogen or argon) to remove air, followed by purging with hydrogen gas.
-
Reaction: The reactor is pressurized with hydrogen to the desired pressure and heated to the target temperature with vigorous stirring.
-
Monitoring: The reaction progress is monitored by techniques such as TLC, GC, or NMR by taking aliquots at regular intervals.
-
Work-up: Upon completion, the reactor is cooled to room temperature and the hydrogen pressure is carefully released. The reaction mixture is filtered to remove the catalyst. The filtrate is then concentrated under reduced pressure to obtain the crude product, which can be further purified by distillation or chromatography if necessary.
Protocol 2: General Procedure for Hydrogenation using a Homogeneous Catalyst (e.g., Copper(I)/NHC complex)
-
Inert Atmosphere: All manipulations are carried out under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) as many homogeneous catalysts are air-sensitive.
-
Catalyst Preparation: In a dry Schlenk flask, the copper(I) precursor and the N-heterocyclic carbene (NHC) ligand are dissolved in a dry, degassed solvent (e.g., THF). An additive, such as sodium tert-butoxide (NaOtBu), may be required for catalyst activation.[2]
-
Substrate Addition: The this compound is added to the catalyst solution.
-
Hydrogenation: The flask is connected to a hydrogen line, purged, and then pressurized with hydrogen. The reaction mixture is stirred at the desired temperature.
-
Work-up: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then purified, typically by column chromatography, to separate the product from the catalyst complex.
Visualizations
Caption: General experimental workflow for catalytic hydrogenation.
Caption: Decision logic for catalyst selection in hydrogenation.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Catalytic hydrogenation of α,β-unsaturated carboxylic acid derivatives using copper( i )/N-heterocyclic carbene complexes - Chemical Communications (RSC Publishing) DOI:10.1039/C8CC09853K [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Selective Hydrogenation of Polyunsaturated Fatty Acid Methyl Esters over Bifunctional Ligand-Modified Pd/MIL-101(Cr) Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
managing side reactions of methyl pent-2-enoate with strong nucleophiles
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you manage side reactions when working with methyl pent-2-enoate and strong nucleophiles.
Frequently Asked Questions (FAQs)
Q1: My reaction with an organolithium reagent is giving a complex mixture of products. What are the likely side reactions?
When reacting this compound with strong, hard nucleophiles like organolithium or Grignard reagents, you are likely encountering a mixture of 1,2-addition (direct attack at the carbonyl carbon) and 1,4-addition (conjugate or Michael addition) products.[1][2] Strong bases can also cause competing side reactions such as saponification of the ester and polymerization of the starting material.
Q2: How can I selectively achieve 1,4-conjugate addition?
To favor the 1,4-addition pathway, it is highly recommended to use "softer" nucleophiles.[3] Organocuprates, also known as Gilman reagents (R₂CuLi), are particularly effective for this purpose.[4][5] These reagents demonstrate a strong preference for conjugate addition to α,β-unsaturated carbonyl compounds, minimizing the competing 1,2-addition.[4][6]
Q3: I am observing the formation of a solid precipitate in my reaction vessel. What could this be?
The formation of a solid precipitate could be due to the polymerization of this compound, a common issue with acrylate-type monomers. This can be initiated by strong bases, heat, or radical species.[7] It is also possible that the salt of the carboxylate is precipitating if saponification has occurred, followed by protonation during workup.
Q4: My desired product is contaminated with a carboxylic acid. How can I prevent this?
The formation of a carboxylic acid is due to saponification, the base-mediated hydrolysis of the ester.[8] This is more likely to occur with strong hydroxyl-containing bases or if water is present in the reaction mixture. To minimize saponification, ensure your reaction is conducted under anhydrous conditions and consider using non-hydroxide bases at low temperatures.[8]
Q5: Can the stereocenter at the α-position be affected during the reaction?
If a chiral center exists at the α-position or is formed during the reaction, there is a risk of epimerization or racemization. Strong bases can deprotonate the α-proton to form an enolate intermediate. Subsequent reprotonation may not be stereospecific, leading to a loss of stereochemical integrity. Using non-basic or milder reaction conditions can help mitigate this issue.
Troubleshooting Guides
Problem 1: Poor Regioselectivity (Mixture of 1,2- and 1,4-Addition Products)
Symptoms:
-
NMR or GC-MS analysis shows a mixture of the desired 1,4-adduct and the 1,2-adduct (an allylic alcohol precursor).
-
Low yield of the desired conjugate addition product.
Possible Causes & Solutions:
| Possible Cause | Solution |
| "Hard" nucleophile used (e.g., Grignard, Organolithium) | Switch to a "softer" nucleophile. Lithium diorganocuprates (Gilman reagents) are the standard choice for promoting 1,4-addition.[4] |
| Reaction Temperature Too High | Perform the reaction at low temperatures (e.g., -78 °C to 0 °C). 1,2-addition is often kinetically favored and faster, while 1,4-addition can be the thermodynamic product.[2] |
| Steric Hindrance | Steric bulk on the nucleophile or substrate can influence selectivity. Less hindered nucleophiles may favor 1,4-addition. |
Problem 2: Polymerization of this compound
Symptoms:
-
Formation of a viscous oil or solid precipitate in the reaction mixture.
-
Difficulty in stirring the reaction.
-
Low recovery of starting material and desired product.
Possible Causes & Solutions:
| Possible Cause | Solution |
| High Reaction Temperature | Maintain low temperatures throughout the addition of the nucleophile and the course of the reaction. |
| Presence of Radical Initiators | Ensure all glassware is clean and free of peroxide contaminants. Purge the reaction vessel with an inert gas (e.g., argon or nitrogen). |
| Absence of a Polymerization Inhibitor | For reactions run at higher temperatures or for extended periods, consider adding a small amount of a polymerization inhibitor like hydroquinone or phenothiazine.[9][10] |
Problem 3: Saponification of the Ester Functional Group
Symptoms:
-
Presence of a carboxylic acid byproduct in the final product mixture.
-
Formation of a salt that may precipitate during the reaction or workup.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Presence of Water | Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. |
| Use of Hydroxide Bases | Avoid using strong hydroxide bases (e.g., NaOH, KOH). Opt for non-nucleophilic bases if a base is required for generating the nucleophile. |
| High Reaction Temperature | Saponification is accelerated at higher temperatures. Conduct the reaction at the lowest feasible temperature. |
| Prolonged Reaction Times | Monitor the reaction progress by TLC or GC-MS and quench the reaction as soon as the starting material is consumed. |
Data Presentation
Table 1: Regioselectivity of Nucleophilic Addition to α,β-Unsaturated Esters
Data presented here is representative of trends observed for α,β-unsaturated esters and may not be specific to this compound.
| Nucleophile | Substrate | Solvent | Temperature (°C) | Ratio (1,4:1,2) | Yield (%) |
| MeMgBr | Methyl Crotonate | THF | -78 to 0 | 10:90 | ~95 |
| Me₂CuLi | Methyl Crotonate | THF | -78 | >98:2 | ~90 |
| PhMgBr | Methyl Cinnamate | Et₂O | 0 | 20:80 | ~92 |
| Ph₂CuLi | Methyl Cinnamate | Et₂O | -78 to 0 | >98:2 | ~88 |
| NaOMe | Methyl Acrylate | MeOH | 25 | >99:1 | ~95 |
Experimental Protocols
Protocol 1: Selective 1,4-Addition of a Gilman Reagent to this compound
Objective: To synthesize methyl 3-methylheptanoate via conjugate addition of a butyl group.
Materials:
-
Copper(I) Iodide (CuI)
-
n-Butyllithium (n-BuLi) in hexanes
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of the Gilman Reagent:
-
To a flame-dried, two-neck round-bottom flask under an argon atmosphere, add CuI (1.0 eq).
-
Cool the flask to -78 °C (dry ice/acetone bath).
-
Slowly add anhydrous THF via syringe.
-
Add n-BuLi (2.0 eq) dropwise to the stirred suspension. The solution may change color.
-
Allow the mixture to stir at -78 °C for 30 minutes to form the lithium dibutylcuprate solution.
-
-
Conjugate Addition:
-
In a separate flame-dried flask under argon, dissolve this compound (1.0 eq) in anhydrous THF.
-
Cool this solution to -78 °C.
-
Slowly transfer the prepared Gilman reagent solution to the solution of this compound via a cannula.
-
Stir the reaction mixture at -78 °C and monitor the progress by TLC.
-
-
Workup:
-
Once the reaction is complete, quench by slowly adding saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visualizations
Caption: Competing 1,2- and 1,4-addition pathways.
Caption: Troubleshooting workflow for low yield of 1,4-addition product.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chegg.com [chegg.com]
- 5. youtube.com [youtube.com]
- 6. What is high performance polymerization inhibitor?|FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]
- 7. youtube.com [youtube.com]
- 8. US3816267A - Inhibition of acrylate polymerization - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude Methyl Pent-2-enoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude methyl pent-2-enoate from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude this compound?
A1: The most common and effective methods for purifying this compound are fractional distillation under reduced pressure and flash column chromatography. The choice of method depends on the nature of the impurities, the required purity, and the scale of the reaction. An initial aqueous workup is typically performed to remove water-soluble impurities before the main purification step.[1][2][3]
Q2: What are the common impurities found in crude this compound?
A2: Impurities are largely dependent on the synthetic route used.
-
From Fischer Esterification: Unreacted pent-2-enoic acid, excess methanol, and the acid catalyst (e.g., sulfuric acid) are common.[1]
-
From Horner-Wadsworth-Emmons (HWE) or Wittig Reactions: Unreacted starting aldehyde, phosphonate reagents, and byproducts like dialkylphosphate salts or triphenylphosphine oxide are typical impurities.[4][5][6] The dialkylphosphate byproduct from the HWE reaction is water-soluble and easily removed during an aqueous workup.[5][7]
-
Isomers: The Z-isomer of this compound might be present if the reaction is not highly stereoselective. HWE reactions generally favor the formation of the more stable E-alkene.[5]
-
Solvents: Residual solvents from the reaction or extraction (e.g., THF, diethyl ether) will also be present in the crude mixture.
Q3: Is this compound sensitive to acid or base?
A3: Yes, as an ester, this compound can be susceptible to hydrolysis under strong acidic or basic conditions, which would revert it to pent-2-enoic acid and methanol. The corresponding carboxylic acid is known to be incompatible with strong acids and bases.[8] Therefore, it is crucial to neutralize any acid catalyst with a mild base, such as a saturated sodium bicarbonate solution, during the aqueous workup.[1][2] Prolonged exposure to strong bases should also be avoided.
Q4: How can I confirm the purity and identity of the final product?
A4: The purity and identity of this compound should be confirmed using analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is an excellent method for assessing purity and confirming the molecular weight of the volatile ester.[9][10] Nuclear Magnetic Resonance (NMR) spectroscopy will confirm the chemical structure.
Data Presentation
Table 1: Physical Properties of Methyl (E)-pent-2-enoate
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₀O₂ | [11] |
| Molecular Weight | 114.14 g/mol | [11] |
| Appearance | Colorless to pale yellow liquid | [12] |
| Boiling Point | 81-82 °C @ 45 mmHg | [8] |
| Purity (Commercial) | ~97% | [8] |
Table 2: Starting Conditions for Flash Column Chromatography Purification
| Parameter | Recommended Starting Condition | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for many organic compounds. |
| Mobile Phase (Eluent) | Start with 1-5% Ethyl Acetate in Hexane | The polarity can be gradually increased. Based on protocols for similar compounds.[13] |
| Typical Rf Value | 0.3 - 0.5 | An Rf in this range in the chosen eluent system on a TLC plate often leads to good separation.[13][14] |
Troubleshooting Guides
Fractional Distillation
Q: My distillation setup is boiling, but no distillate is collecting. What's wrong?
A: This is a common issue that can arise from several factors.
| Possible Cause | Solution(s) |
| Insufficient Heating | Ensure the heating mantle is set to a temperature sufficiently above the boiling point of the solvent and the product at the operating pressure. |
| Leaks in the System | Check all joints and connections for a proper seal. This is especially critical for vacuum distillations. |
| Incorrect Thermometer Placement | The top of the thermometer bulb must be level with the bottom of the side-arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.[12] |
| Inefficient Insulation | Insulate the distillation column and head with glass wool or aluminum foil to minimize heat loss and maintain the temperature gradient required for separation.[12] |
Q: The temperature at the distillation head is fluctuating and not stable. What should I do?
A: A stable temperature reading is key to collecting a pure fraction.
| Possible Cause | Solution(s) |
| Uneven Heating | Use a heating mantle with a magnetic stirrer to ensure even heat distribution throughout the distillation flask.[12] |
| Distillation Rate is Too Fast | Reduce the heating rate. A slow, steady distillation rate allows for proper vapor-liquid equilibrium to be established in the column, which is essential for good separation.[12][15] |
| Bumping of the Liquid | Ensure you have added boiling chips or a magnetic stir bar to the distillation flask for smooth boiling. |
Flash Column Chromatography
Q: My compound is not moving from the top of the column (Rf = 0). How can I elute it?
A: This indicates that the eluent is not polar enough to move the compound.
| Possible Cause | Solution(s) |
| Eluent Polarity is Too Low | Gradually increase the polarity of the eluent system. For example, increase the percentage of ethyl acetate in hexane.[16] |
| Strong Interaction with Silica | If the compound is particularly polar (e.g., residual carboxylic acid), a more polar solvent like methanol may need to be added to the eluent in small percentages. |
Q: I am observing streaking or tailing of my compound's spot on the TLC plate and broad peaks during the column run. What is the cause?
A: Tailing can lead to poor separation and impure fractions.
| Possible Cause | Solution(s) |
| Compound Overloading | Too much crude material was loaded onto the column. Use a larger column or reduce the amount of sample. |
| Incomplete Solubility | The compound may not be fully soluble in the eluent, causing it to streak. Ensure the chosen eluent system is a good solvent for your compound. |
| Acidic Impurities on Acidic Silica | If your crude mixture contains acidic impurities (like unreacted pent-2-enoic acid), they can interact strongly with the slightly acidic silica gel and tail. Adding a very small amount of acetic acid to the eluent can sometimes resolve this. |
Experimental Protocols
Protocol 1: Aqueous Workup of Crude Reaction Mixture
Objective: To remove water-soluble impurities, such as acid catalysts, salts, and polar byproducts, from the crude reaction mixture.
Methodology:
-
Cool the reaction mixture to room temperature.
-
If the reaction was run in a water-miscible solvent like THF, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent immiscible with water, such as diethyl ether or ethyl acetate.[2]
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Water (to remove highly water-soluble components).
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any acid catalyst. Perform this wash carefully as CO₂ evolution may cause pressure buildup.[1][2]
-
Brine (saturated aqueous NaCl solution) to break up any emulsions and remove the bulk of the water from the organic layer.[2]
-
-
Drain the organic layer into a clean flask.
-
Dry the organic layer over an anhydrous drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[2]
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound, which is now ready for further purification.
Protocol 2: Purification by Fractional Distillation under Reduced Pressure
Objective: To purify this compound from non-volatile impurities and other components with different boiling points.
Methodology:
-
Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux or packed column. Ensure all glassware is dry and joints are properly sealed for vacuum.
-
Charge the Flask: Add the crude, work-up-processed this compound and a few boiling chips or a magnetic stir bar to the distillation flask. Do not fill the flask more than two-thirds full.
-
Apply Vacuum: Connect the apparatus to a vacuum pump and slowly reduce the pressure to the desired level (e.g., 45 mmHg).
-
Heating: Begin heating the flask gently using a heating mantle.
-
Equilibration: Allow the vapor to slowly rise through the column until the temperature at the distillation head stabilizes.
-
Fraction Collection: Collect the fraction that distills at a constant temperature. For this compound, this should be around 81-82 °C at 45 mmHg.[8]
-
Monitoring: Monitor the temperature throughout the distillation. A significant drop or rise in temperature indicates the end of the desired fraction or the beginning of an impurity fraction.
-
Shutdown: Stop the distillation before the flask goes to dryness to prevent the concentration of potentially explosive residues.
Protocol 3: Purification by Flash Column Chromatography
Objective: To purify this compound from impurities with different polarities.
Methodology:
-
Eluent Selection: Using thin-layer chromatography (TLC), determine a solvent system that gives the desired compound an Rf value of approximately 0.3-0.5. A good starting point is a low percentage of ethyl acetate in hexane (e.g., 1-5%).
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into a glass column and allow the silica to settle into a packed bed. Drain the excess solvent until it is level with the top of the silica.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a more volatile solvent like dichloromethane.
-
Carefully apply the sample to the top of the silica gel bed.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Apply gentle air pressure to push the solvent through the column at a steady rate.
-
-
Fraction Collection: Collect fractions in test tubes.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.[3]
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for low purity after purification.
Caption: Logical relationship of impurities from a HWE synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Wittig-Horner Reaction [organic-chemistry.org]
- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 8. (E)-2-Methylpent-2-en-1-oic acid(16957-70-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Methyl 2-pentenoate | C6H10O2 | CID 5364718 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. CAS 3142-72-1: 2-Methyl-2-pentenoic acid | CymitQuimica [cymitquimica.com]
- 13. rsc.org [rsc.org]
- 14. rsc.org [rsc.org]
- 15. youtube.com [youtube.com]
- 16. biotage.com [biotage.com]
Validation & Comparative
A Comparative Analysis of Methyl Pent-2-enoate and Ethyl Pent-2-enoate in Conjugate Additions
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, particularly in the construction of complex molecules for pharmaceuticals, the conjugate addition to α,β-unsaturated esters is a cornerstone reaction for carbon-carbon and carbon-heteroatom bond formation. The choice of the ester group, while seemingly minor, can influence reaction rates, yields, and stereoselectivity. This guide provides an objective comparison of two commonly used substrates, methyl pent-2-enoate and ethyl pent-2-enoate, in the context of conjugate addition reactions, supported by established chemical principles and representative experimental data.
Theoretical Comparison: Steric and Electronic Effects
The primary difference between this compound and ethyl pent-2-enoate lies in the steric bulk of the ester group. The ethyl group is larger than the methyl group, which can have several implications for the reactivity of the Michael acceptor.
-
Steric Hindrance: The larger ethyl group can exert slightly more steric hindrance around the carbonyl group. While the reaction occurs at the β-carbon, the conformation of the entire molecule, influenced by the ester group, can affect the approach of the nucleophile. For bulky nucleophiles, this increased steric hindrance in ethyl pent-2-enoate might lead to slightly slower reaction rates compared to this compound.
-
Electronic Effects: The electronic difference between a methyl and an ethyl group is minimal and is generally not considered a significant factor in influencing the electrophilicity of the β-carbon in the α,β-unsaturated system. Both are weakly electron-donating through induction.
Therefore, any observable differences in reactivity are most likely attributable to steric factors. In reactions where the transition state is sensitive to steric crowding, this compound is expected to be a slightly more reactive substrate.
Data Presentation
| Parameter | This compound (or similar methyl ester) | Ethyl Pent-2-enoate (or similar ethyl ester) | Expected Difference & Rationale |
| Reaction Rate | Generally expected to be slightly faster. | Generally expected to be slightly slower. | The smaller methyl group presents less steric hindrance to the incoming nucleophile, potentially leading to a lower activation energy for the transition state. |
| Yield | Often high, depending on the nucleophile and conditions. | Often high, but may be slightly lower with bulky nucleophiles. | For most common nucleophiles, the difference in yield is likely to be negligible. However, for sterically demanding nucleophiles, the yield with the ethyl ester might be marginally lower due to impeded access to the β-carbon. |
| Diastereoselectivity | May be influenced by the ester group in stereocontrolled reactions. | The larger ethyl group could potentially lead to higher diastereoselectivity in certain cases by more effectively blocking one face of the molecule. | The impact on stereoselectivity is highly dependent on the specific chiral auxiliary or catalyst used in the reaction. A larger group can sometimes enhance facial bias. |
| Enantioselectivity | Dependent on the chiral catalyst or auxiliary used. | Dependent on the chiral catalyst or auxiliary used. | Similar to diastereoselectivity, the slightly larger ethyl group might offer better differentiation in the chiral environment of the catalyst, potentially leading to higher enantiomeric excess in some asymmetric conjugate additions. |
Note: The data and expectations presented are generalized from principles of organic chemistry. Actual results can vary significantly based on the specific nucleophile, catalyst, solvent, and reaction conditions employed.
Experimental Protocols
Below are two representative, generalized protocols for common types of conjugate addition reactions to α,β-unsaturated esters.
Protocol 1: Copper-Catalyzed Conjugate Addition of a Grignard Reagent
This protocol describes a general procedure for the 1,4-addition of an organometallic reagent, which is a common method for forming carbon-carbon bonds.
Materials:
-
Methyl or Ethyl Pent-2-enoate (1.0 eq)
-
Copper(I) Iodide (CuI) or other Cu(I) salt (e.g., CuBr·SMe2) (0.05 - 0.1 eq)
-
Grignard Reagent (e.g., Phenylmagnesium Bromide) (1.2 - 1.5 eq)
-
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
A flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen) is charged with the Cu(I) salt and anhydrous THF.
-
The suspension is cooled to -78 °C (dry ice/acetone bath).
-
The Grignard reagent is added dropwise to the cooled suspension, and the mixture is stirred for 15-30 minutes.
-
A solution of the α,β-unsaturated ester (methyl or ethyl pent-2-enoate) in anhydrous THF is added dropwise to the reaction mixture.
-
The reaction is stirred at -78 °C for a specified time (e.g., 1-3 hours), and the progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.
-
The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with diethyl ether or ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Protocol 2: Aza-Michael Addition of an Amine
This protocol outlines the conjugate addition of a nitrogen nucleophile, a key reaction in the synthesis of β-amino esters.
Materials:
-
Methyl or Ethyl Pent-2-enoate (1.0 eq)
-
Amine (e.g., Benzylamine) (1.0 - 1.2 eq)
-
Solvent (e.g., Methanol, Acetonitrile, or neat)
-
Optional: Lewis acid or base catalyst (e.g., Ytterbium(III) triflate, triethylamine)
Procedure:
-
To a solution of the α,β-unsaturated ester in the chosen solvent, the amine is added at room temperature.
-
If a catalyst is used, it is added to the reaction mixture at this stage.
-
The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the amine and ester. The reaction progress is monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
If necessary, the crude product is purified by flash column chromatography or distillation to yield the β-amino ester.
Mandatory Visualization
Reactivity in Michael Additions: A Comparative Analysis of Methyl Pent-2-enoate and Methyl Crotonate
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of Michael acceptors is critical for predictable and efficient synthesis of target molecules. This guide provides an objective comparison of the reactivity of methyl pent-2-enoate and methyl crotonate in Michael addition reactions, supported by established chemical principles and representative experimental data.
The Michael reaction, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon and carbon-heteroatom bond formation. The electrophilicity of the β-carbon in the Michael acceptor is a key determinant of reaction rate and yield. In this context, we examine two structurally similar α,β-unsaturated esters: methyl crotonate and this compound. The primary structural difference lies in the substitution at the β-position—a methyl group in methyl crotonate versus an ethyl group in this compound. This seemingly minor variation has significant implications for their reactivity.
Executive Summary of Reactivity
Based on fundamental principles of organic chemistry, methyl crotonate is expected to be more reactive than this compound in Michael addition reactions. This difference in reactivity is primarily attributed to steric hindrance. The larger ethyl group at the β-position of this compound presents a greater steric barrier to the approaching nucleophile compared to the smaller methyl group of methyl crotonate. This increased steric congestion slows down the rate of nucleophilic attack at the β-carbon, leading to longer reaction times and potentially lower yields under identical conditions. The use of highly substituted electrophiles in Michael additions is known to be challenging due to this decrease in electrophilicity.
Comparative Data Presentation
| Michael Acceptor | Nucleophile | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |
| Methyl Crotonate | Benzylamine | Microwave, 150 °C, Methanol | 6 hours | Moderate | [1] |
| Methyl Crotonate | (S)-α-Methylbenzylamine | Microwave, 150 °C, Methanol | 6 hours | Moderate | [1] |
| Methyl Crotonate | Dimethyl Malonate | Various base catalysts | - | Good to excellent | [2] |
| This compound | Amine | Typical catalytic conditions | Expected to be > 6 hours | Expected to be lower | - |
Experimental Protocols
The following is a generalized protocol for the aza-Michael addition of a secondary amine to an α,β-unsaturated ester, which can be adapted for both methyl crotonate and this compound.
Catalyst-Free Aza-Michael Addition:
-
Materials:
-
Methyl crotonate or this compound (1.0 eq)
-
Secondary amine (e.g., piperidine, diethylamine) (1.2 eq)
-
Solvent (e.g., methanol, acetonitrile, or solvent-free)
-
-
Procedure:
-
In a round-bottom flask, dissolve the α,β-unsaturated ester (1.0 eq) in the chosen solvent (if not solvent-free).
-
Add the secondary amine (1.2 eq) to the solution at room temperature.
-
Stir the reaction mixture and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
For methyl crotonate, the reaction may proceed to completion at room temperature or with gentle heating.
-
For this compound, heating may be required to achieve a reasonable reaction rate.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired β-amino ester.
-
Lewis Acid-Catalyzed Aza-Michael Addition:
-
Materials:
-
Methyl crotonate or this compound (1.0 eq)
-
Amine (primary or secondary) (1.1 eq)
-
Lewis Acid Catalyst (e.g., Yb(OTf)₃, Sc(OTf)₃) (5-10 mol%)
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane)
-
-
Procedure:
-
To a solution of the α,β-unsaturated ester (1.0 eq) in the anhydrous solvent, add the Lewis acid catalyst (5-10 mol%).
-
Add the amine (1.1 eq) and stir the mixture at the desired temperature (e.g., room temperature to 50 °C).
-
Monitor the reaction by TLC or GC-MS.
-
After completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
-
Visualizing the Michael Addition
The following diagrams illustrate the general mechanism of the Michael addition and the logical workflow of a typical experiment.
Caption: General mechanism of a base-catalyzed Michael addition reaction.
Caption: A typical experimental workflow for a Michael addition reaction.
References
stereochemical outcomes of Diels-Alder reactions: methyl pent-2-enoate vs. maleic anhydride
For Researchers, Scientists, and Drug Development Professionals
The Diels-Alder reaction, a cornerstone of organic synthesis, offers a powerful method for the construction of six-membered rings with significant stereochemical control. This guide provides a comparative analysis of the expected stereochemical outcomes in the Diels-Alder reaction, with a focus on the reaction between a generic substituted diene, methyl pent-2-enoate, and a common dienophile, maleic anhydride. Due to a lack of specific published experimental data for this exact reaction pair, this guide will draw upon the well-established principles of the Diels-Alder reaction and provide a representative experimental protocol based on analogous transformations.
Introduction to Diels-Alder Stereochemistry
The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile. The stereochemistry of the resulting cyclohexene adduct is a critical consideration in synthesis design. Two key factors dictate the stereochemical outcome:
-
The endo Rule: In most Diels-Alder reactions, the major product is the endo isomer, which is formed through a transition state where the electron-withdrawing substituents on the dienophile are oriented towards the developing pi-system of the diene. This orientation is favored due to secondary orbital interactions, which stabilize the transition state. The alternative, less-favored pathway leads to the exo product.
-
Stereospecificity: The reaction is stereospecific, meaning the stereochemistry of the reactants is preserved in the product. A cis-dienophile will form a cis-adduct, and a trans-dienophile will form a trans-adduct. Similarly, the geometry of the substituents on the diene is retained in the cyclohexene ring.
Predicted Stereochemical Outcomes: this compound vs. Maleic Anhydride
In the reaction between this compound (acting as the diene) and maleic anhydride (the dienophile), the formation of several stereoisomers is possible. The methyl group at the terminus of the diene and the ester group will influence the facial selectivity of the approach of the dienophile. Maleic anhydride, being a cyclic and symmetrical dienophile, will add to one face of the diene.
The primary stereochemical consideration will be the endo vs. exo selectivity. According to the endo rule, the major product is expected to be the one where the anhydride ring is oriented syn to the newly formed double bond in the cyclohexene ring.
Table 1: Predicted Stereochemical Products and Ratios
| Product | Stereochemistry | Expected Ratio (under kinetic control) | Thermodynamic Stability |
| Endo Adduct | Anhydride ring oriented towards the diene π-system | Major Product | Less Stable |
| Exo Adduct | Anhydride ring oriented away from the diene π-system | Minor Product | More Stable |
Experimental Protocol (Representative)
The following is a general experimental procedure for a Diels-Alder reaction involving maleic anhydride. This protocol would require optimization for the specific reaction with this compound.
Materials:
-
This compound
-
Maleic anhydride
-
Toluene (or other suitable high-boiling solvent)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Reaction flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Crystallization dish
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve maleic anhydride (1.0 equivalent) in a minimal amount of dry toluene.
-
Addition of Diene: Add this compound (1.1 equivalents) to the flask.
-
Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the reaction mixture to room temperature.
-
Solvent Removal: Remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the Diels-Alder adduct.
-
Characterization: The structure and stereochemistry of the product can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The ratio of endo to exo isomers can be determined by integration of the respective signals in the ¹H NMR spectrum.
Visualization of Stereochemical Pathways
The logical relationship between the reactants and the possible stereochemical outcomes can be visualized using the following diagram.
Caption: Stereochemical pathways of the Diels-Alder reaction.
This guide provides a foundational understanding of the stereochemical outcomes of the Diels-Alder reaction between this compound and maleic anhydride. For specific applications, it is imperative to conduct experimental investigations to determine the precise product distribution and optimize reaction conditions.
A Comparative Guide to the Hydrolysis Rate of Methyl Pent-2-enoate and Other Aliphatic Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the hydrolysis rates of methyl pent-2-enoate and other aliphatic esters, supported by experimental data and detailed protocols. Understanding the relative stability of these esters is crucial for applications in drug delivery, material science, and synthetic chemistry, where the controlled cleavage of an ester bond is often a key design feature.
Introduction to Ester Hydrolysis
Ester hydrolysis is a fundamental chemical reaction where an ester is cleaved back into its constituent carboxylic acid and alcohol by reacting with water. This process can be catalyzed by acids or bases, with the latter, known as saponification, being an irreversible and generally faster process. The rate of ester hydrolysis is significantly influenced by the molecular structure of the ester, particularly by electronic and steric effects.
Electronic Effects: The presence of electron-withdrawing or electron-donating groups near the ester carbonyl group can alter its electrophilicity. Electron-withdrawing groups increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack and thus increasing the rate of hydrolysis. Conversely, electron-donating groups decrease the rate.
Steric Hindrance: Bulky groups near the reaction center can physically impede the approach of the nucleophile (e.g., a hydroxide ion), slowing down the hydrolysis rate.
Comparison of Hydrolysis Rates
The presence of a carbon-carbon double bond (unsaturation) in the vicinity of the ester group, as in this compound, is expected to influence its hydrolysis rate compared to its saturated analogue, methyl pentanoate. The double bond, particularly when conjugated with the carbonyl group, can act as an electron-withdrawing group, thereby increasing the rate of hydrolysis.
Below is a table comparing the second-order rate constants (k) for the alkaline hydrolysis of various aliphatic esters. The data for methyl crotonate is used as a proxy to estimate the reactivity of this compound relative to saturated esters.
| Ester | Structure | Second-Order Rate Constant (k) [L mol⁻¹ s⁻¹] | Temperature (°C) | Solvent |
| Methyl Acetate | CH₃COOCH₃ | 0.112 | 25 | Water |
| Ethyl Acetate | CH₃COOC₂H₅ | 0.112 | 25 | Water |
| Methyl Butyrate | CH₃(CH₂)₂COOCH₃ | Qualitatively slower than methyl acetate | - | - |
| Methyl Crotonate (analogue for this compound) | CH₃CH=CHCOOCH₃ | Qualitatively faster than saturated esters[1] | - | - |
Note: Quantitative rate data for methyl butyrate and methyl crotonate under identical conditions to methyl and ethyl acetate is not available in the searched literature. The qualitative comparison is based on established principles of organic chemistry where increased steric hindrance from the longer alkyl chain in methyl butyrate would decrease the rate relative to methyl acetate, and the electronic effect of the conjugated double bond in methyl crotonate would increase the rate relative to its saturated analogue.[1]
Experimental Protocol: Determination of Alkaline Hydrolysis Rate
This section outlines a general procedure for determining the second-order rate constant of an ester's alkaline hydrolysis via titration.
Objective: To measure the rate of disappearance of the ester by titrating the remaining hydroxide ions at various time intervals.
Materials:
-
Ester of interest (e.g., this compound)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.05 M)
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.05 M)
-
Phenolphthalein indicator
-
Thermostated water bath
-
Burette, pipettes, conical flasks, stopwatches
Procedure:
-
Reaction Setup: Place a known volume of the standardized NaOH solution into a reaction flask and allow it to equilibrate to the desired temperature in the water bath.
-
Initiation of Reaction: Add a known volume of the ester to the NaOH solution and start the stopwatch simultaneously. The concentration of the ester should be in slight excess to ensure the hydroxide concentration is the limiting factor.
-
Sampling: At regular time intervals (e.g., 5, 10, 20, 30, 45, 60 minutes), withdraw a known volume (aliquot) of the reaction mixture.
-
Quenching: Immediately add the aliquot to a conical flask containing a known excess of the standardized HCl solution. This will neutralize the unreacted NaOH and stop the reaction.
-
Titration: Add a few drops of phenolphthalein indicator to the quenched solution and titrate the excess HCl with the standardized NaOH solution until a faint pink endpoint is reached.
-
Infinity Reading: To determine the initial concentration of the ester, a separate sample of the unreacted ester can be completely hydrolyzed by heating with a known excess of NaOH, and then back-titrated.
Data Analysis:
The concentration of unreacted NaOH at each time point can be calculated from the titration data. A plot of 1/[NaOH] versus time will yield a straight line for a second-order reaction, with the slope being equal to the rate constant, k.
Mechanism of Base-Catalyzed Ester Hydrolysis (Saponification)
The alkaline hydrolysis of an ester, also known as saponification, is a two-step nucleophilic acyl substitution reaction. The mechanism is illustrated in the diagram below.
Caption: Base-catalyzed hydrolysis of an ester (Saponification).
The reaction is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This is followed by the elimination of the alkoxide (⁻OR') leaving group, which then deprotonates the newly formed carboxylic acid to yield a resonance-stabilized carboxylate anion and an alcohol. This final acid-base step is irreversible and drives the reaction to completion.
References
Distinguishing Methyl Pent-2-enoate from its Isomers: A GC-MS Comparison Guide
For researchers, scientists, and drug development professionals, the accurate identification of isomeric compounds is a critical challenge. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) data for methyl pent-2-enoate and its key isomers, offering a practical framework for their differentiation.
This compound and its isomers, sharing the same molecular formula (C₆H₁₀O₂), often exhibit similar chemical properties, making their individual identification complex. However, their biological activities and potential applications can differ significantly. This guide leverages the separation power of gas chromatography and the structural elucidation capabilities of mass spectrometry to provide a clear methodology for distinguishing between these closely related compounds.
Comparative GC-MS Data
The primary means of differentiating isomers by GC-MS are their retention time (RT) in the gas chromatograph and their fragmentation pattern in the mass spectrometer. While obtaining a comprehensive dataset of all possible isomers under identical experimental conditions is challenging, this guide compiles and compares available data to highlight key distinguishing features.
The main isomers of this compound include positional isomers (variations in the double bond position), geometric isomers (cis/trans or E/Z), and branched-chain isomers.
Table 1: GC-MS Data for Methyl Pentenoate Isomers
| Isomer | Structure | Retention Index (Kovats) | Key Mass Spectral Fragments (m/z) |
| This compound | CH₃CH₂CH=CHCOOCH₃ | Unavailable | 55, 83, 114 |
| Methyl pent-3-enoate | CH₃CH=CHCH₂COOCH₃ | Unavailable | 55, 59, 114 |
| Methyl pent-4-enoate | CH₂=CHCH₂CH₂COOCH₃ | Unavailable | 41, 54, 55, 114 |
| Methyl 4-methylpent-2-enoate | (CH₃)₂CHCH=CHCOOCH₃ | Unavailable | 41, 55, 67, 83, 114 |
| Methyl 3-methylpent-2-enoate | CH₃CH₂C(CH₃)=CHCOOCH₃ | Unavailable | 41, 55, 69, 83, 114 |
| Methyl 2-methylpent-3-enoate | CH₃CH=CHC(CH₃)HCOOCH₃ | Unavailable | 41, 55, 59, 69, 114 |
| Methyl 2-methylpent-4-enoate | CH₂=CHCH(CH₃)CH₂COOCH₃ | Unavailable | 41, 55, 69, 114 |
Mass Spectral Fragmentation Analysis
The mass spectra of these isomers, while all showing a molecular ion peak (M⁺) at m/z 114, exhibit distinct fragmentation patterns that serve as molecular fingerprints.
-
This compound: The mass spectrum is characterized by a base peak at m/z 55, corresponding to the [C₄H₇]⁺ ion, and a significant peak at m/z 83, resulting from the loss of a methoxy group (-OCH₃).
-
Methyl pent-3-enoate: This isomer also shows a prominent peak at m/z 55. However, a distinguishing fragment is observed at m/z 59, which can be attributed to the [CH₃OCO]⁺ ion formed through cleavage alpha to the ester group.
-
Methyl pent-4-enoate: The terminal double bond influences its fragmentation. While m/z 55 is present, a characteristic peak at m/z 54 is also observed, likely due to the loss of methanol followed by the loss of a methyl radical. The presence of a significant peak at m/z 41 ([C₃H₅]⁺, allyl cation) is also a key indicator.
-
Branched Isomers: The presence and position of methyl branches significantly alter the fragmentation. For example, isomers with a methyl group near the carbonyl function may show enhanced cleavage at the branching point, leading to characteristic fragment ions.
Experimental Protocol for GC-MS Analysis
To reliably differentiate between these isomers, a standardized GC-MS protocol is essential. The following provides a recommended starting point, which may require optimization based on the specific instrumentation and isomer mixture.
1. Sample Preparation:
-
Dilute the sample containing the methyl pentenoate isomers in a suitable volatile solvent (e.g., hexane or dichloromethane) to a concentration of approximately 10-100 µg/mL.
2. Gas Chromatography (GC) Conditions:
-
Column: A non-polar or medium-polarity capillary column is recommended for good separation based on boiling point differences. A common choice is a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, HP-5ms) with dimensions of 30 m x 0.25 mm i.d. x 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL with a split ratio of 20:1 or higher to avoid column overloading.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: Increase at 5 °C/min to 150 °C.
-
Hold: Maintain at 150 °C for 5 minutes.
-
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Scan Range: m/z 35-200.
-
Solvent Delay: 3-4 minutes to prevent filament damage from the solvent peak.
Logical Workflow for Isomer Differentiation
The process of distinguishing this compound from its isomers using GC-MS can be visualized as a systematic workflow.
Caption: Workflow for the GC-MS analysis and differentiation of this compound isomers.
Conclusion
The differentiation of this compound from its isomers is achievable through careful GC-MS analysis. By comparing retention times and, more definitively, the unique mass spectral fragmentation patterns, researchers can confidently identify the specific isomer present in their samples. The provided experimental protocol and logical workflow serve as a robust starting point for developing and validating an analytical method tailored to this important class of compounds. For unambiguous identification, it is always recommended to compare the obtained data with that of certified reference standards analyzed under identical conditions.
comparative study of different catalysts for the hydrogenation of methyl pent-2-enoate
For Researchers, Scientists, and Drug Development Professionals
The selective hydrogenation of α,β-unsaturated esters like methyl pent-2-enoate is a critical transformation in organic synthesis, leading to the formation of valuable saturated esters. The choice of catalyst is paramount in achieving high conversion and selectivity. This guide provides a comparative overview of different catalysts commonly employed for this reaction, supported by experimental data from analogous studies on similar substrates. Due to the limited availability of direct comparative studies on this compound, this guide synthesizes data from the hydrogenation of closely related α,β-unsaturated esters and carbonyl compounds to provide a representative performance overview.
Data Presentation: Catalyst Performance Comparison
The following table summarizes the performance of various catalysts in the hydrogenation of α,β-unsaturated esters and similar substrates. This data is compiled from multiple sources to offer a comparative perspective.
| Catalyst | Substrate | Conversion (%) | Selectivity (%) | Temperature (°C) | Pressure (psi) | Solvent | Reference |
| 1 mol% NiBr₂/(S,S)-Me-DuPhos | Methyl (E)-2-methyl-3-phenylacrylate | >99 | 95 (ee) | 50 | 500 | Methanol | [1] |
| 5% Rh/Al₂O₃ | Isophorone (α,β-unsaturated ketone) | Low (at 15h) | 100 (to saturated ketone) | 25 | Not specified | Not specified | [2] |
| 5% Rh/C | Isophorone (α,β-unsaturated ketone) | Complete | 100 (to saturated alcohol) | 50 | Not specified | Not specified | [2] |
| Pd/C with Diphenylsulfide | Various olefins | High | High (chemoselective) | Room Temp | 1 atm H₂ | Methanol | [3] |
| Raney Nickel | Ethyl Levulinate | 99 | Not specified | Room Temp | Transfer | 2-Propanol | [4] |
| Ru(II) Diphosphine Complex | Methyl acetoacetate | - | - | 50 | 102 | Methanol | [5] |
Note: "ee" refers to enantiomeric excess, a measure of stereoselectivity in asymmetric hydrogenation.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparative data. These protocols can be adapted for the hydrogenation of this compound.
General Procedure for Heterogeneous Catalytic Hydrogenation (e.g., Pd/C, Raney Nickel)
-
Catalyst Preparation: In a suitable reaction vessel (e.g., a Parr shaker flask), the catalyst (e.g., 5-10 wt% of the substrate) is suspended in the chosen solvent (e.g., methanol, ethanol, or ethyl acetate). For air-sensitive catalysts like Raney Nickel, this should be done under an inert atmosphere (e.g., Argon).[4]
-
Reaction Setup: The substrate, this compound, is added to the catalyst suspension. The vessel is then sealed and connected to a hydrogen source.
-
Hydrogenation: The vessel is purged several times with hydrogen gas to remove any air. The reaction is then pressurized to the desired hydrogen pressure (e.g., 1-10 atm) and stirred vigorously at the desired temperature (e.g., room temperature to 80°C).[6]
-
Monitoring: The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or by observing hydrogen uptake.
-
Work-up: Upon completion, the reaction mixture is depressurized and the catalyst is removed by filtration through a pad of celite. The filtrate is then concentrated under reduced pressure to yield the crude product, which can be further purified by distillation or chromatography.
Procedure for Homogeneous Catalytic Hydrogenation (e.g., Rhodium or Nickel Complexes)
-
Catalyst Activation (if required): In a Schlenk flask under an inert atmosphere, the metal precursor and the chiral ligand are dissolved in a degassed solvent. The catalyst may be activated by stirring under hydrogen or by the addition of a co-catalyst.
-
Reaction Setup: The substrate, this compound, is added to the activated catalyst solution.[1]
-
Hydrogenation: The flask is connected to a hydrogen line, purged, and then pressurized. The reaction is stirred at the specified temperature and pressure.[1]
-
Monitoring and Work-up: The reaction is monitored as described above. After the reaction is complete, the solvent is removed in vacuo, and the product is purified, typically by column chromatography, to separate it from the catalyst residue.
Visualizations
Reaction Pathway for the Hydrogenation of this compound
Caption: Hydrogenation of this compound to methyl pentanoate.
Experimental Workflow for Catalyst Comparison
Caption: Workflow for comparing different hydrogenation catalysts.
References
A Comparative Guide to ¹H and ¹³C NMR Spectra of Cis and Trans Isomers of Methyl Pent-2-enoate
For Researchers, Scientists, and Drug Development Professionals: A Detailed Spectroscopic Comparison
In the realm of organic chemistry and drug development, the precise structural elucidation of molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose, offering unparalleled insight into the connectivity and spatial arrangement of atoms within a molecule. This guide provides a comprehensive comparison of the ¹H and ¹³C NMR spectra of the cis (Z) and trans (E) isomers of methyl pent-2-enoate, offering a clear distinction based on chemical shifts and coupling constants. Understanding these spectral differences is crucial for isomer identification, purity assessment, and stereoselective synthesis, all of which are critical aspects of modern chemical research and pharmaceutical development.
At a Glance: Key Spectral Differences
The geometric isomerism in this compound gives rise to distinct electronic environments for the nuclei in the cis and trans forms. These differences are directly reflected in their ¹H and ¹³C NMR spectra, primarily in the chemical shifts of the vinylic protons and carbons, as well as the coupling constants between the vinylic protons.
| Isomer | Key ¹H NMR Features | Key ¹³C NMR Features |
| cis (Z)-Methyl pent-2-enoate | The vinylic proton H-3 is significantly deshielded (shifted downfield) compared to the trans isomer due to the anisotropic effect of the carbonyl group. The coupling constant between the vinylic protons (³J_H2-H3) is smaller, typically in the range of 10-12 Hz. | The chemical shift of the carbon of the ethyl group (C-4) is shifted upfield due to the steric shielding (gamma-gauche effect) from the ester group. |
| trans (E)-Methyl pent-2-enoate | The vinylic proton H-3 appears at a relatively upfield position. The coupling constant between the vinylic protons (³J_H2-H3) is larger, typically in the range of 15-16 Hz, which is characteristic of a trans-alkene. | The chemical shifts of the vinylic carbons (C-2 and C-3) are generally at a slightly different position compared to the cis isomer, reflecting the different electronic environment. |
In-Depth Spectral Analysis
¹H NMR Spectral Data
The ¹H NMR spectra of both isomers exhibit characteristic signals for the methyl ester protons, the vinylic protons, the methylene protons of the ethyl group, and the terminal methyl protons of the ethyl group. The most significant diagnostic features are the chemical shifts and coupling constants of the vinylic protons (H-2 and H-3).
Table 1: ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound Isomers (in CDCl₃)
| Proton | cis (Z)-Isomer (δ, ppm) | trans (E)-Isomer (δ, ppm) | Multiplicity & Coupling Constants (J, Hz) |
| H-2 | ~5.8 | ~5.8 | Doublet of triplets (dt), ³J_H2-H3 ≈ 11.5 Hz, ⁴J_H2-H4 ≈ 1.5 Hz (cis) |
| Doublet of triplets (dt), ³J_H2-H3 ≈ 15.6 Hz, ⁴J_H2-H4 ≈ 1.6 Hz (trans) | |||
| H-3 | ~6.3 | ~6.9 | Doublet of triplets (dt), ³J_H3-H2 ≈ 11.5 Hz, ³J_H3-H4 ≈ 7.0 Hz (cis) |
| Doublet of triplets (dt), ³J_H3-H2 ≈ 15.6 Hz, ³J_H3-H4 ≈ 6.9 Hz (trans) | |||
| -OCH₃ | ~3.7 | ~3.7 | Singlet (s) |
| -CH₂- (H-4) | ~2.6 | ~2.2 | Quintet or Doublet of quartets (dq), ³J_H4-H5 ≈ 7.5 Hz, ³J_H4-H3 ≈ 7.0 Hz (cis) |
| Quintet or Doublet of quartets (dq), ³J_H4-H5 ≈ 7.4 Hz, ³J_H4-H3 ≈ 6.9 Hz (trans) | |||
| -CH₃ (H-5) | ~1.1 | ~1.1 | Triplet (t), ³J_H5-H4 ≈ 7.5 Hz |
Note: Predicted and literature-based values. Actual experimental values may vary slightly.
¹³C NMR Spectral Data
The ¹³C NMR spectra provide complementary information for distinguishing between the two isomers. The key difference lies in the chemical shift of the C-4 carbon, which is influenced by the steric compression in the cis isomer.
Table 2: ¹³C NMR Chemical Shifts (δ) for this compound Isomers (in CDCl₃)
| Carbon | cis (Z)-Isomer (δ, ppm) | trans (E)-Isomer (δ, ppm) |
| C=O (C-1) | ~166 | ~166 |
| =CH- (C-2) | ~121 | ~121 |
| =CH- (C-3) | ~148 | ~149 |
| -OCH₃ | ~51 | ~51 |
| -CH₂- (C-4) | ~28 | ~34 |
| -CH₃ (C-5) | ~13 | ~12 |
Note: Predicted and literature-based values. Actual experimental values may vary slightly.
Visualizing the Structural and Spectral Relationship
The structural differences between the cis and trans isomers directly influence the observed NMR parameters. The following diagrams illustrate the molecular structures and the logical workflow for their spectral differentiation.
A Comparative Guide to the Reactivity of Methyl Pent-2-enoate as a Michael Acceptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the relative performance of methyl pent-2-enoate as a Michael acceptor against other common α,β-unsaturated compounds. The Michael reaction, or conjugate addition, is a fundamental bond-forming reaction in organic synthesis and is of significant interest in drug development, particularly for the design of covalent inhibitors that target nucleophilic residues in proteins. The reactivity of the Michael acceptor is a critical parameter that dictates reaction rates, yields, and biological efficacy.
Quantitative Comparison of Michael Acceptor Reactivity
| Michael Acceptor | Abbreviation | Nucleophile | Catalyst | Solvent | Rate Constant (k) [M⁻¹s⁻¹] | Reference |
| Methyl Vinyl Ketone | MVK | Thiophenol | Triethylamine | Acetonitrile | 1.2 x 10⁻¹ | [1][2][3][4] |
| Ethyl Vinyl Ketone | EVK | Thiophenol | Triethylamine | Acetonitrile | 8.5 x 10⁻² | [1][2][3][4] |
| Butyl Acrylate | BA | Hexanethiol | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Tetrahydrofuran (THF) | 3.1 x 10⁻² | [1][2][3][4] |
| Methyl Acrylate | MA | Thiophenol | Triethylamine | Acetonitrile | 2.5 x 10⁻² | [1][2][3][4] |
| Acrylonitrile | AN | Thiophenol | Triethylamine | Acetonitrile | 1.8 x 10⁻² | [5] |
| This compound | - | Thiophenol | Triethylamine | Acetonitrile | Data not available; reactivity expected to be similar to other acrylates. | - |
Note: The rate constants are provided for comparative purposes. Absolute values can vary depending on the specific nucleophile, catalyst, solvent, and temperature.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for comparing the performance of Michael acceptors. Below are representative procedures for the Michael addition of a thiol and an amine to an α,β-unsaturated ester like this compound.
Protocol 1: Thia-Michael Addition of Thiophenol to this compound
Objective: To synthesize methyl 3-(phenylthio)pentanoate via the conjugate addition of thiophenol to this compound.
Materials:
-
This compound (1.0 mmol, 1.0 eq)
-
Thiophenol (1.1 mmol, 1.1 eq)
-
Triethylamine (0.1 mmol, 0.1 eq)
-
Acetonitrile (5 mL)
-
Round-bottom flask (25 mL)
-
Magnetic stirrer and stir bar
-
Standard glassware for workup and purification
Procedure:
-
To a 25 mL round-bottom flask containing a magnetic stir bar, add this compound (1.0 mmol) and acetonitrile (5 mL).
-
Stir the solution at room temperature and add thiophenol (1.1 mmol).
-
Add triethylamine (0.1 mmol) to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by adding 10 mL of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield methyl 3-(phenylthio)pentanoate.
Protocol 2: Aza-Michael Addition of Piperidine to this compound
Objective: To synthesize methyl 3-(piperidin-1-yl)pentanoate via the conjugate addition of piperidine to this compound.[6]
Materials:
-
This compound (1.0 mmol, 1.0 eq)
-
Piperidine (1.2 mmol, 1.2 eq)
-
Methanol (5 mL)
-
Round-bottom flask (25 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Standard glassware for workup and purification
Procedure:
-
In a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 mmol) in methanol (5 mL).
-
Add piperidine (1.2 mmol) to the solution.
-
Heat the reaction mixture to reflux and stir for 4-6 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient with 1% triethylamine) to afford methyl 3-(piperidin-1-yl)pentanoate.
Mandatory Visualizations
Signaling Pathway: The Keap1-Nrf2 Pathway
Michael acceptors are of significant interest in drug discovery as they can act as covalent inhibitors of proteins. A key example is the modulation of the Keap1-Nrf2 signaling pathway, which is a critical regulator of the cellular antioxidant response.[7][8][9][10] Under normal conditions, the protein Keap1 targets the transcription factor Nrf2 for degradation. Electrophilic compounds, including certain Michael acceptors, can react with cysteine residues on Keap1, leading to a conformational change that prevents Nrf2 degradation.[7][8][9][10] This allows Nrf2 to accumulate, translocate to the nucleus, and activate the expression of antioxidant and cytoprotective genes.[7][8][9][10]
Caption: The Keap1-Nrf2 signaling pathway and its modulation by Michael acceptors.
Experimental Workflow
The following diagram illustrates a generalized workflow for the comparative analysis of Michael acceptor reactivity. This process involves parallel reactions with different acceptors under identical conditions, followed by analysis to determine reaction kinetics and product yields.
Caption: Generalized workflow for comparing the reactivity of different Michael acceptors.
References
- 1. Determining Michael Acceptor Reactivity from Kinetic, Mechanistic, and Computational Analysis for the Base-catalyzed Thiol-Michael Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determining Michael acceptor reactivity from kinetic, mechanistic, and computational analysis for the base-catalyzed thiol-Michael reaction - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. [PDF] Determining Michael Acceptor Reactivity from Kinetic, Mechanistic, and Computational Analysis for the Base-catalyzed Thiol-Michael Reaction. | Semantic Scholar [semanticscholar.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]
- 10. tandfonline.com [tandfonline.com]
A Comparative Guide to the Yield of Wittig Reactions: Methyl Pent-2-enoate and Other α,β-Unsaturated Esters
For researchers, scientists, and professionals in drug development, the Wittig reaction stands as a cornerstone for the synthesis of alkenes. Its ability to form carbon-carbon double bonds with high regioselectivity is particularly valuable in the construction of complex molecules, including α,β-unsaturated esters, which are key building blocks in numerous pharmaceutical compounds. This guide provides an objective comparison of the yields of the Wittig reaction for the synthesis of methyl pent-2-enoate and other representative α,β-unsaturated esters, supported by experimental data and detailed protocols.
The efficiency of the Wittig reaction, particularly in terms of yield, is influenced by several factors, including the structure of the aldehyde and the nature of the phosphorus ylide. For the synthesis of α,β-unsaturated esters, stabilized ylides, such as methyl (triphenylphosphoranylidene)acetate and ethyl (triphenylphosphoranylidene)acetate, are commonly employed. These ylides are less reactive than their unstabilized counterparts, which generally leads to higher yields of the thermodynamically favored (E)-isomer.[1][2]
Performance Comparison of Wittig Reactions
| Aldehyde | Ylide | α,β-Unsaturated Ester Product | Solvent | Base | Yield (%) | Reference |
| Propanal | Methyl (triphenylphosphoranylidene)acetate | This compound | Not Specified | Not Specified | Data Not Available | |
| Benzaldehyde | Methyl (triphenylphosphoranylidene)acetate (from Methyl bromoacetate) | Methyl cinnamate | Water | NaHCO₃ | 46.5 (Average), 87.0 (Highest) | [3] |
| 4-Methoxybenzaldehyde | Methyl (triphenylphosphoranylidene)acetate (from Methyl bromoacetate) | Methyl 4-methoxycinnamate | Water | NaHCO₃ | 54.9 (Average), 87.0 (Highest) | [3] |
| 2-Thiophenecarboxaldehyde | Methyl (triphenylphosphoranylidene)acetate (from Methyl bromoacetate) | Methyl 3-(2-thienyl)acrylate | Water | NaHCO₃ | 55.8 (Average), 90.5 (Highest) | [3] |
| Various Aldehydes | Stabilized Ylides (from α-bromoesters) | Various α,β-Unsaturated Esters | Water | NaHCO₃ | 80-98 | [4] |
Note: The yields reported from reference[3] are based on student-performed experiments and represent an average and the highest recorded yield.
The data indicates that the one-pot aqueous Wittig reaction is a highly effective method for the synthesis of α,β-unsaturated esters, consistently providing good to excellent yields.[4] The use of water as a solvent and sodium bicarbonate as a base presents a greener and more environmentally friendly alternative to traditional organic solvents and strong bases.[3][4]
Experimental Protocols
Below are detailed experimental protocols for the Wittig reactions cited in this guide.
General Protocol for One-Pot Aqueous Wittig Reaction
This protocol is adapted from the work of Bergdahl and coworkers and is applicable to a range of aldehydes and α-bromoesters for the synthesis of α,β-unsaturated esters.[3][4]
Materials:
-
Aldehyde (1.0 equiv)
-
Triphenylphosphine (1.4 equiv)
-
Methyl bromoacetate or Ethyl bromoacetate (1.6 equiv)
-
Saturated aqueous sodium bicarbonate solution
-
Diethyl ether
-
1.0 M Sulfuric acid
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
To a test tube containing a magnetic stir bar, add triphenylphosphine (1.4 equiv) followed by a saturated aqueous solution of sodium bicarbonate (e.g., 5 mL for a 1.0 mmol scale reaction).
-
Stir the resulting suspension vigorously for 1 minute.
-
To the suspension, add the α-bromoester (1.6 equiv) followed by the aldehyde (1.0 equiv).
-
Continue to stir the reaction mixture vigorously at room temperature for 1 hour.
-
After 1 hour, quench the reaction by the slow addition of 1.0 M sulfuric acid until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., 80:20 hexanes:ethyl acetate) to afford the pure α,β-unsaturated ester.[3]
Reaction Workflows and Logical Relationships
The following diagrams illustrate the general workflow of the Wittig reaction and the logical relationship in selecting the appropriate ylide for a desired stereochemical outcome.
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. sciepub.com [sciepub.com]
- 4. Wittig reactions in water media employing stabilized ylides with aldehydes. Synthesis of alpha,beta-unsaturated esters from mixing aldehydes, alpha-bromoesters, and Ph3P in aqueous NaHCO3 - PubMed [pubmed.ncbi.nlm.nih.gov]
enzymatic resolution efficiency of methyl pent-2-enoate compared to other esters
For researchers, scientists, and drug development professionals, the efficient enzymatic resolution of chiral esters is a critical step in the synthesis of enantiomerically pure compounds. This guide provides a comparative overview of the enzymatic resolution of α,β-unsaturated esters, with a focus on providing a benchmark for the potential resolution of methyl pent-2-enoate. Due to a lack of specific published data on the enzymatic kinetic resolution of this compound, this guide utilizes data from structurally similar α,β-unsaturated esters and other relevant ester substrates to provide a comparative context.
The enzymatic kinetic resolution (EKR) of racemic esters using lipases is a widely adopted method due to the high enantioselectivity, mild reaction conditions, and broad substrate specificity of these biocatalysts. Lipases such as Candida antarctica lipase B (CALB), often immobilized as Novozym 435, and lipases from Pseudomonas species (e.g., Pseudomonas cepacia, Pseudomonas fluorescens) are frequently employed for these transformations.
Comparative Performance of Lipases in the Resolution of Esters
The efficiency of enzymatic resolution is typically evaluated based on the enantiomeric excess of the product (ee_p) and the remaining substrate (ee_s), the conversion rate (c), and the enantiomeric ratio (E), a measure of the enzyme's selectivity. The following table summarizes the performance of various lipases in the kinetic resolution of a selection of esters, providing a basis for comparison.
| Substrate | Enzyme | Reaction Type | Solvent | Time (h) | Conversion (%) | ee_p (%) | ee_s (%) | E-value | Reference |
| rac-Indanyl acetate | Novozym 435 | Hydrolysis | Toluene | 24 | 13 | 26 | - | - | [1] |
| rac-Indanyl acetate | CALB-IB-350 | Hydrolysis | Toluene | 24 | 48 | 97 | - | >200 | [1] |
| Morita-Baylis-Hillman Acetate (5b) | Novozym 435 | Hydrolysis | Phosphate buffer/acetone | - | - | 98 | 98 | 147 | [2] |
| Morita-Baylis-Hillman Acetate (5a) | P. cepacia lipase (PCL) | Hydrolysis | Phosphate buffer/acetone | - | - | 92 | 89 | 53 | [2] |
| Naproxen methyl ester | Candida rugosa lipase | Hydrolysis | Isooctane/aq. buffer | - | 49 | - | - | 174.2 | [3] |
| Racemic 1-phenylethanol | Novozym 435 | Acylation | Toluene | 3 | 47 | >99 | 92 | >200 | [2] |
| (±)-Ethyl 3-phenylbutanoate | Pseudomonas fluorescens | Hydrolysis | Phosphate buffer | 64 | 50 | 98 | 99 | >200 | [4] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison, providing a framework for setting up similar enzymatic resolutions.
General Procedure for Lipase-Catalyzed Hydrolysis of Esters[2]
-
Materials:
-
Substrate (e.g., Morita-Baylis-Hillman acetate): 1 equivalent
-
Lipase (e.g., P. fluorescens lipase, P. cepacia lipase, CAL-A, CAL-B, Novozyme 435)
-
Phosphate buffer (pH 7)
-
Acetone (co-solvent)
-
-
Procedure:
-
The substrate and enzyme are mixed in a solution of phosphate buffer (pH 7) and acetone (95:5 v/v).
-
The reaction mixture is stirred at 25–30 °C.
-
The progress of the hydrolysis is monitored by thin-layer chromatography (TLC).
-
Upon reaching the desired conversion, the reaction is stopped.
-
The product and remaining substrate are extracted with an appropriate organic solvent.
-
The enantiomeric excess of the product and unreacted substrate is determined by chiral High-Performance Liquid Chromatography (HPLC).
-
General Procedure for Lipase-Catalyzed Acylation of Alcohols[2]
-
Materials:
-
Racemic alcohol (e.g., 1-phenylethanol): 1 equivalent
-
Acyl donor (e.g., vinyl acetate): 2.2 equivalents
-
Lipase (e.g., Novozym 435): 20 mg per mmol of substrate
-
Organic solvent (e.g., hexane, toluene)
-
-
Procedure:
-
The racemic alcohol, acyl donor, and lipase are suspended in the organic solvent.
-
The reaction mixture is shaken or stirred at a controlled temperature (e.g., room temperature or 40°C).
-
The reaction progress and enantiomeric excess are monitored by taking aliquots at different time intervals and analyzing them by chiral Gas Chromatography (GC) or HPLC.
-
Once the desired conversion is achieved (typically around 50%), the enzyme is filtered off.
-
The solvent is evaporated, and the resulting product (ester) and unreacted alcohol are separated by column chromatography.
-
Visualizing the Process
To better understand the workflow and the underlying principles of enzymatic kinetic resolution, the following diagrams are provided.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Methyl Pent-2-Enoate
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This guide provides essential, immediate safety and logistical information for the proper disposal of methyl pent-2-enoate, a flammable liquid and irritant, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for maintaining a safe laboratory environment and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to work in a well-ventilated area, preferably within a chemical fume hood.[1][2] Always wear appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses, and a laboratory coat.[1] this compound is a flammable liquid and should be kept away from heat, sparks, open flames, and hot surfaces.[3][4]
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is to collect it as hazardous chemical waste for removal by a licensed waste disposal contractor or your institution's Environmental Health and Safety (EHS) department.[1]
1. Waste Collection:
-
Designate a specific, leak-proof container for flammable organic waste.[1][5]
-
The container must be chemically compatible with organic esters; glass or a suitable plastic container is recommended.[1][5]
-
Ensure the container is clearly labeled as "Hazardous Waste," "Flammable Organic Liquid," and lists the full chemical name: "this compound."[1][5][6]
-
If mixing with other compatible organic solvent waste, maintain a comprehensive list of all components and their approximate percentages on the label.[1]
2. Segregation and Storage:
-
Store the sealed waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation.[7][8][9]
-
Chemical wastes must be segregated by general waste type (e.g., flammables, poisons, acids, and bases) to prevent dangerous reactions.[6][8] Store acids and bases separately.[8]
-
Keep the waste container tightly closed except when adding waste.[7][9][10]
-
Do not overfill waste containers; a maximum of 90% capacity is recommended to allow for vapor expansion.[10]
3. Disposal of Empty Containers:
-
Empty containers that held this compound must also be managed carefully.
-
Unless they held acutely toxic (P-listed) waste, containers can be disposed of as regular trash once they are completely empty.[7][11]
-
All labels on the empty container must be defaced or removed before disposal.[7][11]
Important Considerations:
-
DO NOT dispose of this compound down the sink or in regular trash.[1][6] This is a prohibited practice that can harm the environment and violate regulations.[6][9]
-
Familiarize yourself with and adhere to your institution's specific hazardous waste management guidelines.[7][9]
Quantitative Data for Disposal
The following table summarizes key quantitative parameters for the safe storage and disposal of this compound waste. These are based on general laboratory hazardous waste guidelines.
| Parameter | Guideline | Source |
| Maximum Container Fill Volume | 90% of total capacity | [10] |
| Maximum Satellite Accumulation Area (SAA) Volume | 55 gallons | [7][9] |
| Maximum Storage Time in SAA | Up to 1 year (or until full) | [8] |
| Flash Point (similar esters) | < 140°F (< 60°C) - Ignitable Waste | [7][9] |
Disposal Workflow
The proper disposal of this compound follows a clear logical workflow designed to ensure safety and compliance. The following diagram illustrates this process.
By following these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, contributing to a safer research environment and responsible environmental stewardship.
References
- 1. benchchem.com [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. acewaste.com.au [acewaste.com.au]
- 6. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 7. odu.edu [odu.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. ethz.ch [ethz.ch]
- 11. vumc.org [vumc.org]
Personal protective equipment for handling Methyl pent-2-enoate
This document provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Methyl pent-2-enoate (CAS No: 15790-88-2). The following guidance is intended for laboratory professionals to ensure safe handling and minimize exposure risks.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a flammable liquid and vapor that can cause skin, eye, and respiratory irritation.[1][2] Some safety data sheets classify it as causing severe skin burns and eye damage.[3][4] Adherence to proper PPE protocols is mandatory to ensure personal safety.
Quantitative Data for Personal Protective Equipment
Due to a lack of specific breakthrough time data for this compound, the following table provides general guidance for selecting appropriate PPE based on the chemical class. It is crucial to inspect gloves before use and to wash hands thoroughly after handling.
| PPE Category | Specification | Recommended Material | Splash Protection | Full Contact |
| Hand Protection | Chemical-resistant gloves | Nitrile or Neoprene | Minimum thickness: 0.11 mm | Minimum thickness: 0.4 mm |
| (or as per manufacturer's recommendation for short-duration tasks) | (or as per manufacturer's recommendation for extended-duration tasks) | |||
| Eye Protection | Safety glasses with side shields | Polycarbonate | Required for all handling | Required for all handling |
| Tightly fitting safety goggles | Required for splash hazards | Required for splash hazards | ||
| Face shield | Recommended when handling larger quantities or when there is a significant risk of splashing | Recommended when handling larger quantities or when there is a significant risk of splashing | ||
| Skin and Body Protection | Laboratory coat | Standard cotton or polyester/cotton blend | Required for all handling | Required for all handling |
| Chemical-resistant apron | Recommended for splash hazards | Recommended for splash hazards | ||
| Respiratory Protection | Not required in a well-ventilated area | N/A | Use in a chemical fume hood | Use in a chemical fume hood |
| Air-purifying respirator with organic vapor cartridges | Required if ventilation is inadequate or if experiencing respiratory irritation | Required if ventilation is inadequate or if experiencing respiratory irritation |
Operational Plan for Safe Handling
A systematic approach to handling this compound is critical to minimize risks. The following step-by-step protocol outlines the safe handling procedure from preparation to post-handling.
Experimental Workflow Diagram
Caption: Workflow for the safe handling of this compound.
Experimental Protocol:
-
Preparation:
-
Don PPE: Before entering the laboratory, put on a lab coat, safety glasses with side shields, and chemical-resistant gloves (nitrile or neoprene recommended).
-
Work Area Setup: All handling of this compound must be conducted in a certified chemical fume hood to ensure adequate ventilation.[5]
-
Gather Materials: Assemble all necessary equipment (e.g., glassware, stir plates, reagents) and ensure a designated waste container is readily available.
-
-
Handling:
-
Post-Handling:
-
Decontamination: After the experiment is complete, decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Waste Segregation: Segregate all waste materials contaminated with this compound into a clearly labeled hazardous waste container.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Remove gloves first, followed by the lab coat and eye protection.
-
Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves.[5]
-
Disposal Plan
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Disposal Workflow Diagram
Caption: Disposal workflow for this compound waste.
Disposal Protocol:
-
Waste Collection:
-
Liquid Waste: Collect all unused this compound and solutions containing it in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with organic solvents.
-
Solid Waste: Any materials contaminated with this compound, such as pipette tips, gloves, and absorbent pads, should be collected in a separate, sealed, and labeled container for solid hazardous waste.
-
-
Storage:
-
Disposal:
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
